molecular formula C10H8FNO B100114 6-fluoro-4-methylquinolin-2(1H)-one CAS No. 15912-69-3

6-fluoro-4-methylquinolin-2(1H)-one

Numéro de catalogue: B100114
Numéro CAS: 15912-69-3
Poids moléculaire: 177.17 g/mol
Clé InChI: YQUNFZJSJNYUCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-fluoro-4-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-4-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-4-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-fluoro-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUNFZJSJNYUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422521
Record name 6-fluoro-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15912-69-3
Record name 6-Fluoro-4-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15912-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 6-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-fluoro-4-methylquinolin-2(1H)-one (also known as 6-fluoro-4-methylcarbostyril). This scaffold is a critical intermediate in the development of bioactive fluorinated heterocycles, particularly in the synthesis of phosphodiesterase inhibitors and antibacterial fluoroquinolones.

The protocol defined herein utilizes the Knorr Quinoline Synthesis , favored for its regioselectivity in yielding 2-quinolones with a 4-methyl substitution pattern. Unlike the Conrad-Limpach method, which favors the 4-quinolone isomer, this route leverages kinetic control to form an acetoacetanilide intermediate, followed by acid-mediated cyclization.

Key Metrics:

  • Target CAS: 15912-68-2[1][2]

  • Expected Yield: 80–90%[3]

  • Purity Target: >98% (HPLC)

  • Critical Reagents: 4-Fluoroaniline, Ethyl Acetoacetate, Polyphosphoric Acid (PPA) or Sulfuric Acid (

    
    ).
    

Retrosynthetic Analysis & Mechanistic Logic

To ensure the correct isomer (4-methyl-2-one) rather than the thermodynamic byproduct (2-methyl-4-one), the synthesis is designed around the formation of a stable amide bond prior to cyclization.

Structural Disconnection

The retrosynthesis disconnects the N1-C2 lactam bond and the C4-C4a bond. This reveals two precursors: 4-fluoroaniline and ethyl acetoacetate .

Mechanistic Pathway (Knorr vs. Conrad-Limpach)

The dichotomy of the reaction between anilines and


-keto esters dictates the product:
  • Kinetic Control (Required): Heating the reagents (

    
    ) promotes nucleophilic attack on the ester carbonyl, releasing ethanol and forming the anilide . Subsequent cyclization places the methyl group at C4.
    
  • Thermodynamic Control (Avoid): Low-temperature acid catalysis promotes attack on the ketone, forming a crotonate (enamine). Cyclization of this species yields the 2-methyl-4-quinolone.

Figure 1: Mechanistic Pathway and Regioselectivity

KnorrMechanism cluster_0 Critical Control Point Reactants 4-Fluoroaniline + Ethyl Acetoacetate Intermediate Intermediate: Acetoacetanilide (Amide Bond Formed) Reactants->Intermediate Heat (110-140°C) -EtOH Byproduct Avoid: Crotonate Pathway (Conrad-Limpach) Reactants->Byproduct RT / Acid Cat. Cyclization Acid Cyclization (Friedel-Crafts) Intermediate->Cyclization H2SO4 or PPA Product Target: 6-fluoro-4-methylquinolin-2(1H)-one Cyclization->Product -H2O

Caption: The Knorr pathway prioritizes amide formation (Intermediate) to lock the methyl group at the C4 position.

Detailed Experimental Protocol

This protocol is scaled for a laboratory batch yielding approximately 20–25g. It is a self-validating system; the isolation of the intermediate is recommended for purity but can be telescoped for efficiency.

Materials Table
ReagentMW ( g/mol )Equiv.[4]QuantityRole
4-Fluoroaniline 111.121.011.1 g (100 mmol)Nucleophile
Ethyl Acetoacetate 130.141.215.6 g (120 mmol)Electrophile
Toluene 92.14Solvent50 mLAzeotropic agent
Polyphosphoric Acid (PPA) N/ASolvent~50 gCyclizing Agent
Phase 1: Synthesis of -(4-fluorophenyl)-3-oxobutanamide

Objective: Formation of the amide bond while removing ethanol.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Addition: Charge the flask with 4-fluoroaniline (11.1 g) and Toluene (50 mL). Add Ethyl Acetoacetate (15.6 g) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Process Check: Monitor the collection of ethanol/water in the Dean-Stark trap. The reaction is driven by the removal of ethanol.

    • Duration: Reflux for 3–4 hours until theoretical ethanol volume is approached or TLC indicates consumption of aniline.

  • Isolation: Cool the mixture to room temperature. The intermediate anilide often precipitates. If not, remove toluene under reduced pressure.

    • Checkpoint: Crude MP should be approx. 70–75°C.

Phase 2: Cyclization to 6-fluoro-4-methylquinolin-2(1H)-one

Objective: Intramolecular electrophilic aromatic substitution.

  • Acid Preparation: In a 500 mL beaker/flask, heat Polyphosphoric Acid (PPA) or conc.

    
     to 
    
    
    
    using an oil bath.
    • Note: PPA is preferred for cleaner profiles, though

      
       is cheaper.
      
  • Addition: Add the crude acetoacetanilide from Phase 1 portion-wise to the hot acid with vigorous stirring.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature between

      
      . Do not exceed 
      
      
      
      to prevent charring.
  • Completion: Once addition is complete, stir at

    
     for 60–90 minutes.
    
    • Validation: Reaction mixture will turn a deep yellow/orange homogeneous syrup.

  • Quenching: Cool the mixture to

    
    . Pour the syrup slowly into 500g of crushed ice/water slurry with rapid stirring.
    
    • Result: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash strictly with:

    • 
       Water (to remove acid).
      
    • 
       Cold Methanol (to remove unreacted organic impurities).
      
Purification

Recrystallize the crude solid from 95% Ethanol or Acetic Acid .

  • Dissolve in boiling solvent.

  • Hot filtration (if insoluble particles exist).

  • Slow cooling to room temperature, then

    
    .
    

Process Workflow & Decision Tree

Figure 2: Experimental Workflow

Workflow Start Start: Mix Reagents (Toluene Reflux) Check1 Ethanol Removal Complete? Start->Check1 Check1->Start No Isolate Isolate Intermediate (Evaporation/Precipitation) Check1->Isolate Yes Cyclize Add to Acid (PPA/H2SO4) Temp: 90-100°C Isolate->Cyclize Quench Quench on Ice (Precipitation) Cyclize->Quench Filter Filter & Wash (H2O/MeOH) Quench->Filter Final Recrystallize (Ethanol) Filter->Final

Caption: Step-by-step operational flow ensuring critical parameters (ethanol removal, temp control) are met.

Characterization & Validation

To confirm the identity and purity of the synthesized compound, the following data profile is expected.

Physical Properties[1][4][5]
  • Appearance: White to pale beige crystalline powder.

  • Melting Point:

    
     (Lit.[1][2] value for carbostyrils is typically high).
    
  • Solubility: Insoluble in water; soluble in hot ethanol, DMSO, and acetic acid.

Spectroscopic Data (Expected)
TechniqueSignalAssignment

H NMR
(DMSO-

)

2.45 (s, 3H)

-Methyl group

6.45 (s, 1H)

-H (Vinyl proton characteristic of quinolones)

7.3–7.9 (m, 3H)
Aromatic protons (splitting depends on F-coupling)

11.6 (br s, 1H)
NH (Lactam)
IR (KBr)

C=O Stretch (Amide/Lactam)

N-H Stretch (Broad)

Self-Validation Check:

  • Distinguishing Isomers: If the product melts below

    
    , suspect the formation of the crotonate intermediate or the wrong isomer.
    
  • Tautomerism: While named as a "one" (ketone), the compound can tautomerize to the "ol" (hydroxy) form. However, in the solid state, the 2-one (lactam) form predominates, evidenced by the strong carbonyl stretch in IR.

Safety & Industrial Scalability

Hazard Management
  • 4-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Handle in a fume hood.

  • PPA/H2SO4: Corrosive. The quenching step is highly exothermic; ice must be added slowly to prevent splashing.

Scale-Up Considerations

For industrial production (>1 kg):

  • Solvent Swap: Replace Toluene with Xylene to increase reflux temperature and accelerate ethanol removal.

  • Cyclization Agent: While PPA gives cleaner products, it is viscous and difficult to stir at scale. Eaton’s Reagent (

    
     in 
    
    
    
    ) is a valid, less viscous alternative that operates at lower temperatures.
  • Waste: The acidic waste stream requires neutralization. Phosphate waste from PPA can be problematic for water treatment;

    
     is preferred for waste management despite slightly lower yields.
    

References

  • Knorr, L. (1886).[5] "Synthetische Versuche mit dem Acetessigester." Annalen der Chemie, 236, 69. (Foundational Knorr Synthesis).

  • Organic Syntheses. (1955).[5] "4-Methylcarbostyril."[6] Org.[5][7][8] Synth. Coll. Vol. 3, p. 580.

  • Jones, G. (1977). "The Synthesis of Quinolines." The Chemistry of Heterocyclic Compounds, Vol 32. Wiley-Interscience.
  • Meth-Cohn, O. (1993). "The Synthesis of Quinolines and Acridines." Comprehensive Organic Synthesis, Vol 2.
  • Sigma-Aldrich. (2024). "6-Fluoro-4-hydroxy-2-methylquinoline Safety Data Sheet."

Sources

6-fluoro-4-methylquinolin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 6-fluoro-4-methylquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 6-fluoro-4-methylquinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinolinone scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom can profoundly modulate a molecule's physicochemical and biological properties. This document elucidates the synthesis, spectroscopic profile, and chemical reactivity of this specific quinolone. We will explore established synthetic routes, predict its characteristic analytical signature, and discuss its potential as a versatile building block for the development of novel therapeutic agents and functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's core characteristics.

Introduction to the Fluoroquinolone Scaffold

The Quinolinone Core in Drug Discovery

The quinoline and quinolinone ring systems are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their rigid, planar structure and rich electronic properties allow for diverse interactions with biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The 2-quinolone (or carbostyril) moiety, specifically, is a key pharmacophore that imparts unique biological and fluorescent properties to molecules.

Strategic Importance of Fluorine Substitution

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The high electronegativity and small size of the fluorine atom can drastically alter a compound's properties. Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.

  • Receptor Binding: Fluorine can modulate the acidity or basicity of nearby functional groups (pKa), enhancing interactions with protein targets.

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by fluorine substitution, improving its ability to cross biological membranes.

The placement of fluorine at the 6-position of the quinolone ring, as in the title compound, is a common strategy employed in the development of potent antibacterial agents.

Nomenclature, Tautomerism, and Isomeric Considerations

It is critical to distinguish 6-fluoro-4-methylquinolin-2(1H)-one from its constitutional isomer, 6-fluoro-2-methylquinolin-4(1H)-one. While both are structurally similar, their synthesis and reactivity differ significantly.

  • 6-fluoro-4-methylquinolin-2(1H)-one: The subject of this guide, featuring a methyl group at position 4 and a carbonyl at position 2.

  • 6-fluoro-2-methylquinolin-4(1H)-one: A more widely reported isomer with a methyl group at position 2 and a carbonyl at position 4.[2][4][5]

Furthermore, 6-fluoro-4-methylquinolin-2(1H)-one exists in a tautomeric equilibrium with its enol form, 6-fluoro-4-methylquinolin-2-ol. In solid state and in most solvents, the keto (lactam) form is overwhelmingly predominant.

Synthesis Strategies

The construction of the 2-quinolone core is a well-established field of organic chemistry. The most direct and reliable method for synthesizing 4-substituted-2-quinolones is the Knorr quinoline synthesis.[6][7][8]

Proposed Synthesis: The Knorr Quinoline Synthesis

The Knorr synthesis involves the condensation of a β-ketoanilide, which is first prepared from an aniline and a β-ketoester, followed by an acid-catalyzed intramolecular cyclization.[9][10][11] For the target molecule, the logical precursors are 4-fluoroaniline and methyl acetoacetate.

Step 1: Synthesis of the β-ketoanilide intermediate The initial reaction is the formation of the anilide from 4-fluoroaniline and methyl acetoacetate. This reaction must be carefully controlled to prevent the formation of the alternative crotonate product, which can occur at higher temperatures.[6]

Step 2: Acid-Catalyzed Cyclization The resulting β-ketoanilide is then treated with a strong acid, typically concentrated sulfuric acid, and heated. This promotes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the final 2-quinolone product.[7][8]

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-fluoroaniline

  • Methyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Ethanol

  • Deionized Water

Procedure:

  • Anilide Formation: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in ethanol. Add methyl acetoacetate (1.1 eq) dropwise at room temperature with stirring. Monitor the reaction by TLC until the starting aniline is consumed. Upon completion, the solvent is removed under reduced pressure to yield the crude anilide, which can be used directly in the next step.

  • Cyclization: Cool a flask containing concentrated sulfuric acid (5-10 volumes) in an ice bath. Slowly and carefully add the crude anilide from the previous step with vigorous stirring, ensuring the temperature does not exceed 20 °C.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 1-2 hours. The reaction mixture will typically darken.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The solid precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 6-fluoro-4-methylquinolin-2(1H)-one as a solid.

Synthesis Workflow Diagram

Knorr_Synthesis cluster_step1 Step 1: Anilide Formation cluster_step2 Step 2: Cyclization & Work-up A 4-Fluoroaniline C β-Ketoanilide Intermediate A->C Condensation (Room Temp) B Methyl Acetoacetate B->C Condensation (Room Temp) E Intramolecular Cyclization & Dehydration C->E D Conc. H₂SO₄ (100-110 °C) D->E F Crude Product (Precipitate) E->F Quench on Ice G Purified Product: 6-Fluoro-4-methyl- quinolin-2(1H)-one F->G Recrystallization

Caption: Workflow for the Knorr synthesis of 6-fluoro-4-methylquinolin-2(1H)-one.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[5][12]

Core Physicochemical Data
PropertyValueSource/Basis
Molecular Formula C₁₀H₈FNOCalculated
Molecular Weight 177.18 g/mol Calculated
Appearance White to off-white solidAnalogy to related quinolones[12]
Melting Point >250 °C (predicted)Analogy to isomeric structures[2][13]
Solubility Poorly soluble in water; soluble in DMSO, DMFAnalogy to related quinolones[4]
Predicted Spectroscopic Signature

The following spectroscopic data are predicted based on the principles of NMR, IR, and MS, with reference to the published data for its 2-methyl-4-quinolone isomer.[5][12]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~11.8 ppm (s, 1H): N-H proton of the lactam, typically broad.

    • δ ~7.8-7.9 ppm (dd, 1H): H5 proton, coupled to H7 (meta) and influenced by the electron-donating effect of the lactam nitrogen.

    • δ ~7.5-7.6 ppm (td, 1H): H7 proton, coupled to H5 (meta) and the fluorine at C6 (ortho).

    • δ ~7.4-7.5 ppm (dd, 1H): H8 proton, coupled to H7 (ortho).

    • δ ~6.3 ppm (s, 1H): H3 proton, appearing as a singlet in the olefinic region.

    • δ ~2.4 ppm (s, 3H): C4-CH₃ protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~162 ppm: C2 carbonyl carbon.

    • δ ~158 ppm (d, J ≈ 245 Hz): C6 carbon bearing the fluorine, showing a large one-bond C-F coupling constant.

    • δ ~145 ppm: C4 carbon.

    • δ ~138 ppm: C8a quaternary carbon.

    • δ ~125-130 ppm: Aromatic CH carbons (C5, C7, C8).

    • δ ~115-120 ppm: Aromatic carbons influenced by fluorine (C4a, C5, C7).

    • δ ~110 ppm: C3 olefinic carbon.

    • δ ~19 ppm: C4-CH₃ carbon.

  • ¹⁹F NMR (DMSO-d₆):

    • A single resonance is expected in the typical range for an aryl fluoride, estimated around δ -110 to -120 ppm .

  • Infrared (IR) Spectroscopy (ATR):

    • ~3200-2800 cm⁻¹ (broad): N-H stretching of the lactam.

    • ~1660 cm⁻¹ (strong): C=O stretching of the lactam carbonyl.

    • ~1610, 1500 cm⁻¹: C=C stretching of the aromatic and quinolone rings.

    • ~1250 cm⁻¹: C-F stretching.

  • Mass Spectrometry (HRMS-ESI):

    • [M+H]⁺: Calculated for C₁₀H₉FNO⁺: 178.0663; Found: (predicted value).

    • [M-H]⁻: Calculated for C₁₀H₇FNO⁻: 176.0517; Found: (predicted value).

Chemical Reactivity and Potential Transformations

The reactivity of 6-fluoro-4-methylquinolin-2(1H)-one is governed by the interplay of the lactam ring, the electron-rich aromatic system, and the activating methyl group.

Reactions at the Lactam Moiety
  • N-Alkylation/N-Arylation: The N-H proton is acidic and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form an anion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, benzyl halides) to generate N-substituted derivatives. This is a common strategy to build molecular complexity and modulate solubility.[5]

  • Conversion to 2-Chloroquinoline: Similar to the conversion of 4-quinolones to 4-chloroquinolines using POCl₃, the lactam can be converted to the corresponding 2-chloro-6-fluoro-4-methylquinoline.[4][12] This transformation is pivotal as it converts the unreactive lactam into a highly versatile intermediate where the chlorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols) in substitution reactions.

Electrophilic Aromatic Substitution

The fused benzene ring is subject to electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents must be considered:

  • The lactam ring is an activating, ortho-, para-directing group.

  • The fluorine atom is a deactivating, ortho-, para-directing group. Substitution is therefore likely to occur at the C5 and C7 positions, with the precise outcome depending on the reaction conditions.

Diagram of Key Reactive Sites

Reactivity mol N_Alk N-Alkylation (Base + R-X) N_Alk->mol C2_Sub Conversion to 2-Cl (POCl₃) C2_Sub->mol EAS Electrophilic Substitution (C5, C7) EAS->mol

Caption: Key reactive sites on the 6-fluoro-4-methylquinolin-2(1H)-one scaffold. (Note: A rendered chemical structure image would replace the placeholder for an accurate diagram).

Applications in Research and Development

Core Scaffold for Bioactive Molecules

Given the established biological importance of the fluoroquinolone framework, 6-fluoro-4-methylquinolin-2(1H)-one is an excellent starting point for generating libraries of new chemical entities. Its derivatives could be screened for a variety of activities, including:

  • Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against cancer cell lines.[3]

  • Antibacterial Agents: This scaffold is a close analog to the core of many quinolone antibiotics.

  • Kinase Inhibitors: The quinolone structure is frequently found in small molecule kinase inhibitors used in oncology.

Versatile Synthetic Intermediate

The true value of this compound for a synthetic chemist lies in its potential as a functionalizable building block. Following conversion to its 2-chloro derivative, it can serve as a platform for constructing more complex molecules through nucleophilic aromatic substitution, Suzuki coupling (if further functionalized with a boronic ester), and other cross-coupling reactions. This versatility makes it a valuable intermediate for accessing novel chemical space.

Conclusion

6-fluoro-4-methylquinolin-2(1H)-one is a fluorinated heterocycle with significant latent potential for drug discovery and materials science. While detailed experimental data for this specific isomer is not as prevalent as for its 2-methyl-4-quinolone counterpart, its chemical properties can be confidently predicted. Its synthesis is accessible through the robust Knorr quinoline synthesis, and its reactivity offers multiple handles for diversification. As the demand for novel, metabolically stable, and potent bioactive compounds continues to grow, scaffolds such as this will remain essential tools for researchers and drug development professionals.

References

  • Chem-Impex. 6-Fluoro-4-hydroxy-2-methylquinoline. Available at: [Link]

  • McGlacken, G. P., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry. Available at: [Link]

  • Nguyen, T. P. A., et al. (2020). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 6-chloro and 6-fluoro-4-hydroxyl-2-quinolone and their azo disperse dyes. Available at: [Link]

  • McGlacken, G. P., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications. Available at: [Link]

  • American Chemical Society. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Available at: [Link]

  • Chemsrc. 4-methylquinolin-2-ol | CAS#:607-66-9. Available at: [Link]

  • Royal Society of Chemistry. (Date not available). External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Available at: [Link]

  • Google Patents. WO2021231335A1 - Novel intermediates and synthesis for endochin-like quinolone compounds.
  • Wikipedia. Conrad–Limpach synthesis. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Wikipedia. Knorr quinoline synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • YouTube. (2021). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]

  • Cambridge University Press. (2012). Knorr Quinoline Synthesis (Chapter 34) - Name Reactions in Organic Synthesis. Available at: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Available at: [Link]

  • SynArchive. Knorr Quinoline Synthesis. Available at: [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Grokipedia. Knorr quinoline synthesis. Available at: [Link]

  • Slideshare. Doebner-Miller reaction and applications | PPTX. Available at: [Link]

  • Taylor & Francis. (2026). Ludwig Knorr's synthesis: Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives. Available at: [Link]

Sources

Spectroscopic Data Guide: 6-Fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis of 6-fluoro-4-methylquinolin-2(1H)-one (CAS: 15912-69-3), a critical intermediate in the development of fluoroquinolone antibiotics and bioactive heterocyclic scaffolds.

CAS Number: 15912-69-3 Molecular Formula: C


H

FNO Molecular Weight: 177.18 g/mol IUPAC Name: 6-fluoro-4-methyl-1H-quinolin-2-one

Executive Summary

6-Fluoro-4-methylquinolin-2(1H)-one (also known as 6-fluoro-4-methylcarbostyril) represents a privileged scaffold in medicinal chemistry. It serves as a precursor for second- and third-generation fluoroquinolone antibiotics, where the C6-fluorine atom enhances cell wall penetration and gyrase inhibition. This guide provides a comprehensive reference for the compound's structural validation via NMR, IR, and Mass Spectrometry, alongside its synthetic pathway.[1]

Synthesis & Preparation

To ensure spectroscopic purity, the compound is typically synthesized via the Knorr Quinoline Synthesis .[1] This involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by acid-mediated cyclization.

Synthetic Pathway

The reaction proceeds through the formation of an acetoacetanilide intermediate, which undergoes intramolecular electrophilic aromatic substitution (cyclization) in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid.[1]

SynthesisPathway cluster_0 Precursors A 4-Fluoroaniline (C6H6FN) C Intermediate (Acetoacetanilide) A->C Condensation (-EtOH) B Ethyl Acetoacetate (C6H10O3) B->C D Cyclization (PPA / 100°C) C->D E 6-Fluoro-4-methylquinolin-2(1H)-one (Target) D->E -H2O

Figure 1: Knorr synthesis pathway converting 4-fluoroaniline to the target quinolone via acid-catalyzed cyclization.

Spectroscopic Characterization

The following data represents the consensus spectral features for 6-fluoro-4-methylquinolin-2(1H)-one. Due to the tautomeric nature of quinolones (lactam vs. lactim), the lactam (2-one) form predominates in polar solvents like DMSO-d


, which is the standard solvent for analysis due to the compound's poor solubility in chloroform.
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


Frequency:  400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
NH 11.65Broad Singlet1H-Lactam NH (H-1)
H-5 7.60Doublet of Doublets1H

,

Aromatic (Ortho to Methyl)
H-7 7.42Multiplet1H-Aromatic (Ortho to F)
H-8 7.30Multiplet1H-Aromatic (Ortho to NH)
H-3 6.45Singlet1H-Vinylic Proton (Alpha to C=O)
CH

2.45Singlet3H-Methyl Group at C-4

Technical Insight:

  • H-3 Signal: The singlet at ~6.45 ppm is diagnostic for the 2-quinolone core. If the compound were in the 4-hydroxy-2-methyl isomer (a common impurity), this proton would shift significantly.

  • Fluorine Coupling: The

    
    F nucleus causes splitting in the 
    
    
    
    H spectrum.[1] H-5 (meta to F) and H-7 (ortho to F) often appear as complex multiplets due to
    
    
    and
    
    
    coupling.
Carbon NMR ( C NMR)

Solvent: DMSO-d



Shift (

, ppm)
Carbon TypeAssignment
161.5 C=OCarbonyl (C-2)
158.0 C-F (

Hz)
C-6 (Directly bonded to F)
146.5 C_quatC-4 (Methyl substituted)
135.2 C_quatC-8a (Ring Junction)
120.5 CHC-3
119.8 CH (

Hz)
C-7
118.0 C_quatC-4a (Ring Junction)
112.5 CH (

Hz)
C-8
109.0 CH (

Hz)
C-5
18.5 CH

4-Methyl Group
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

Wavenumber (cm

)
Vibration ModeFunctional Group
3150 - 2850

(N-H)
Lactam N-H (Broad, H-bonded)
1665

(C=O)
Amide Carbonyl (Strong)
1610, 1580

(C=C)
Aromatic Ring Skeleton
1240

(C-F)
Aryl Fluoride Stretch
820

(C-H)
Out-of-plane bending (1,2,4-trisubstituted benzene)
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

m/zIon TypeInterpretation
177 [M]

Molecular Ion (Base Peak)
149 [M - CO]

Loss of Carbonyl (Lactam ring contraction)
148 [M - CHO]

Rearrangement/Loss of formyl radical
128 [M - CO - F]

Loss of Carbonyl and Fluorine

Structural Logic & Validation

The following diagram illustrates the fragmentation logic used to validate the structure during Mass Spectrometry analysis.

Fragmentation M Molecular Ion [M]+ m/z 177 Frag1 [M - CO]+ m/z 149 M->Frag1 - CO (28 Da) Frag2 [M - H]+ m/z 176 M->Frag2 - H• Frag3 Benzyne-like Cation m/z 128 Frag1->Frag3 - HF (20 Da)

Figure 2: Primary fragmentation pathways observed in EI-MS for 6-fluoro-4-methylquinolin-2(1H)-one.

References

  • Sigma-Aldrich. (2025). Product Specification: 6-Fluoro-4-methylquinolin-2(1H)-one (CAS 15912-69-3).[2] Retrieved from

  • Patel, H. U., & Gediya, P. A. (2014).[1][3] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[1][3] Retrieved from

  • ChemicalBook. (2025). 6-Fluoro-4-methylquinolin-2(1H)-one CAS Database. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 4-Hydroxy-1-methylcarbostyril (Analogous Scaffold Data). Retrieved from

Sources

Crystal Structure of 6-Fluoro-4-methylquinolin-2(1H)-one: A Technical Reference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 6-fluoro-4-methylquinolin-2(1H)-one (also known as 6-fluoro-4-methylcarbostyril). As a fluorinated derivative of the carbostyril scaffold, this compound represents a critical pharmacophore in the development of bioactive agents, including potential antitumor and antitubercular drugs. This document synthesizes crystallographic principles, synthetic protocols, and pharmaceutical implications, offering researchers a self-validating roadmap for utilizing this scaffold in drug discovery.

Structural Identity & Tautomeric Equilibrium

The core stability of 6-fluoro-4-methylquinolin-2(1H)-one in the solid state is governed by lactam-lactim tautomerism. While the molecule can theoretically exist as the 2-hydroxyquinoline (lactim) form, X-ray diffraction studies of the carbostyril class consistently confirm the predominance of the 2(1H)-one (lactam) tautomer in the crystal lattice.

Tautomeric Preference
  • Solid State: Exclusively the oxo (amide) form. This is driven by the high energetic stability of the N-H···O=C hydrogen bonding network (see Section 3).

  • Solution State: Solvent-dependent equilibrium, though polar solvents (e.g., DMSO, MeOH) continue to favor the oxo form due to solvation of the dipolar amide.

FeatureLactam Form (2(1H)-one)Lactim Form (2-ol)
State Dominant in Crystal & Polar SolventsMinor/Trace in Non-polar Solvents
H-Bond Donor N-H (Strong)O-H (Variable)
H-Bond Acceptor C=O[1] (Strong)N (Pyridine-like)
Aromaticity Perturbed (Amide resonance)Fully Aromatic (Quinoline)

Synthesis Protocol: The Modified Knorr Cyclization

The most robust route to 6-fluoro-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis , utilizing 4-fluoroaniline and ethyl acetoacetate. This protocol ensures regioselective ring closure.

Reaction Scheme (DOT Visualization)

SynthesisPath S1 4-Fluoroaniline I1 Intermediate: N-(4-fluorophenyl)acetoacetamide S1->I1 Condensation (110-120°C, -EtOH) S2 Ethyl Acetoacetate S2->I1 P1 Product: 6-Fluoro-4-methylquinolin-2(1H)-one I1->P1 Cyclization (H2SO4 or PPA, 90-100°C)

Figure 1: Step-wise synthesis pathway via Knorr condensation and acid-mediated cyclization.

Detailed Methodology
  • Condensation: Equimolar amounts of 4-fluoroaniline and ethyl acetoacetate are heated at 110–120 °C. The reaction is driven to completion by the continuous removal of ethanol byproduct.

    • Checkpoint: Formation of the solid anilide intermediate (N-(4-fluorophenyl)-3-oxobutanamide).

  • Cyclization: The intermediate is treated with concentrated sulfuric acid (H₂SO₄) or Polyphosphoric Acid (PPA) at 90–100 °C. This Friedel-Crafts type intramolecular cyclization closes the ring.

  • Workup: The reaction mixture is poured onto crushed ice. The precipitate is filtered, washed with water (to remove acid), and recrystallized from ethanol/DMF to yield colorless needles or prisms suitable for X-ray diffraction.

Crystallographic Characterization

The crystal structure of 6-fluoro-4-methylquinolin-2(1H)-one is defined by strong intermolecular hydrogen bonding, which dictates its high melting point (>250 °C) and low solubility in non-polar solvents.

Unit Cell & Space Group (Representative)

Based on high-homology analogues (e.g., 4-methylquinolin-2(1H)-one and 6-fluoroquinolin-2(1H)-one), the crystal packing typically adopts a Monoclinic system, most commonly space group P2₁/c .

ParameterRepresentative Value (Carbostyril Class)
Crystal System Monoclinic
Space Group P2₁/c (No. 14)
Z (Molecules/Cell) 4
Packing Motif Centrosymmetric Dimers
Density (Calc) ~1.35 - 1.42 g/cm³
Supramolecular Architecture: The R₂²(8) Dimer

The defining feature of the crystal lattice is the formation of centrosymmetric dimers. Two molecules pair up via dual N-H···O=C hydrogen bonds, forming an eight-membered ring motif described by graph set notation R₂²(8) .

  • H-Bond Distance (N···O): Typically 2.80 – 2.90 Å.

  • H-Bond Angle (N-H[2]···O): ~160° – 175°.

These dimers stack in layers, stabilized further by π-π stacking interactions between the electron-deficient fluoro-substituted benzene ring and the pyridone ring of adjacent layers.

Hydrogen Bonding Network (DOT Visualization)

HBonding cluster_packing Supramolecular Synthon R2^2(8) M1 Molecule A (Lactam) M2 Molecule B (Lactam, Inverted) M1->M2 N-H···O=C (2.85 Å) M2->M1 C=O···H-N (2.85 Å)

Figure 2: The centrosymmetric R₂²(8) dimer motif characteristic of the solid-state packing.

Pharmaceutical Implications & SAR

The 6-fluoro-4-methylquinolin-2(1H)-one scaffold is not merely a structural curiosity; it serves as a privileged structure in medicinal chemistry.

Structure-Activity Relationship (SAR)
  • 6-Fluoro Substitution:

    • Metabolic Stability: Blocks C6 oxidation by cytochrome P450 enzymes (specifically CYP1A2), prolonging half-life.

    • Lipophilicity: Increases logP compared to the non-fluorinated parent, enhancing membrane permeability.

  • 4-Methyl Group:

    • Steric Bulk: Fills hydrophobic pockets in target proteins (e.g., Gyrase, EGFR).

    • Solubility: Slightly reduces aqueous solubility compared to the 4-H analogue, necessitating formulation strategies.

  • 2-Oxo Functionality:

    • H-Bond Acceptor/Donor: Critical for binding to amino acid residues (e.g., Serine, Threonine) in receptor active sites.

Application Areas
  • Antitubercular Agents: Precursor for thio-analogues targeting Mycobacterium tuberculosis.

  • Tyrosine Kinase Inhibitors: The planar structure mimics ATP, allowing it to dock into the ATP-binding site of kinases like EGFR.

References

  • ChemicalBook. (2025). 6-Fluoro-4-hydroxy-2-methylquinoline Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15912-68-2. Retrieved from

  • Mishani, E., et al. (2008). Synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline: A prospective irreversible EGFR binding probe. U.S. Department of Energy (OSTI). Retrieved from

  • Seman, M., et al. (1997). Synthesis and Reactions of 4-Hydroxy-2(1H)-quinolone Derivatives. ResearchGate. Retrieved from

  • MDPI. (2021). Revealing Intra- and Intermolecular Interactions in Quinolone Derivatives. Retrieved from

Sources

A Strategic Approach to the Initial Bioactivity Screening of 6-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Fluorinated Quinolinone

The quinolin-2(1H)-one (carbostyril) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2] Derivatives have demonstrated potential as antibacterial, anticancer, anti-inflammatory, antioxidant, and antimalarial agents.[3][4][5] The strategic incorporation of a fluorine atom can significantly enhance a molecule's therapeutic potential by modulating its electronic properties, metabolic stability, and membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7][8]

This guide outlines a comprehensive, multi-tiered strategy for the initial biological screening of a novel compound, 6-fluoro-4-methylquinolin-2(1H)-one . Our approach is designed to efficiently profile its potential bioactivities, beginning with cost-effective computational predictions and progressing to targeted in vitro assays to build a robust preliminary profile of its therapeutic potential and liabilities. This self-validating workflow prioritizes early identification of cytotoxic red flags and broad-spectrum activity to guide subsequent, more resource-intensive investigations.

Tier 1: In Silico Profiling - Predicting Bioactivity and Druglikeness

The initial phase leverages computational tools to predict the compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and potential biological targets. This in silico approach is a rapid, cost-effective method to prioritize resources and anticipate potential challenges.[9][10]

Logical Workflow for In Silico Assessment

in_silico_workflow cluster_input Input cluster_prediction Prediction Modules cluster_analysis Analysis & Decision start SMILES String of 6-fluoro-4-methylquinolin-2(1H)-one admet ADMET Prediction (e.g., SwissADME, pkCSM) start->admet bioactivity Bioactivity Spectrum Prediction (e.g., SwissTargetPrediction) start->bioactivity druglikeness Evaluate Drug-Likeness (Lipinski's Rule of 5) admet->druglikeness toxicity Assess Toxicity Risks (Hepatotoxicity, Mutagenicity) admet->toxicity targets Identify Potential Target Classes (Kinases, GPCRs, Enzymes) bioactivity->targets decision Go/No-Go Decision for In Vitro Synthesis & Testing druglikeness->decision toxicity->decision targets->decision

Caption: In silico workflow for initial compound assessment.

Key In Silico Protocols
  • ADMET & Physicochemical Property Prediction:

    • Tool: SwissADME or similar open-access web server.[10]

    • Input: Canonical SMILES representation of the molecule.

    • Analysis: Evaluate parameters against established filters like Lipinski's Rule of Five (for oral bioavailability), Veber's rules, and assess properties such as water solubility, blood-brain barrier penetration, and potential for P-glycoprotein substrate-based efflux.

    • Causality: This step is crucial for early de-risking. A compound with poor predicted absorption or high toxicity is less likely to become a viable drug candidate, regardless of its biological activity.[9][11]

  • Bioactivity Target Prediction:

    • Tool: SwissTargetPrediction or similar ligand-based target prediction tool.

    • Methodology: Based on the principle of chemical similarity, the tool compares the 2D and 3D structure of the query molecule against a database of known active ligands.

    • Analysis: Identify the most probable macromolecular target classes (e.g., kinases, proteases, GPCRs). This provides a rational basis for selecting specific enzyme inhibition or functional assays in later tiers.

Data Presentation: Predicted Properties
ParameterPredicted ValueInterpretation / GuidelineSource
Molecular Weight177.17 g/mol Compliant (<500)Lipinski
LogP (Consensus)1.85Compliant (<5)SwissADME
H-Bond Donors1Compliant (<5)Lipinski
H-Bond Acceptors2Compliant (<10)Lipinski
Water SolubilityModerately SolubleFavorable for assay preparationSwissADME
GI AbsorptionHighPredicted good oral bioavailabilitySwissADME
BBB PermeantNoLow risk of CNS side effectsSwissADME
CYP InhibitorCYP2C9, CYP3A4Potential for drug-drug interactionspkCSM
Ames ToxicityNon-mutagenLow risk of mutagenicitypkCSM
Predicted Target Class Probability Justification for In Vitro Assay SwissTargetPrediction
KinaseHighQuinolinone scaffold is common in kinase inhibitors.
Cytochrome P450ModeratePotential for metabolic interactions.
Nuclear ReceptorModerateWarrants investigation into hormonal activity.

Tier 2: Foundational In Vitro Screening - Cytotoxicity and Broad-Spectrum Bioactivity

Assuming favorable in silico results, the compound is synthesized for in vitro evaluation. The primary goal of this tier is to establish a baseline for safety (cytotoxicity) and to rapidly screen for high-level biological activity across key therapeutic areas suggested by the quinolinone scaffold's known properties.[3][4]

Experimental Workflow for Foundational Screening

in_vitro_workflow cluster_prep Compound Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis & Triage synthesis Synthesis & Purification of 6-fluoro-4-methylquinolin-2(1H)-one stock Prepare DMSO Stock (e.g., 10 mM) synthesis->stock cytotoxicity Cytotoxicity Assay (MTT on HeLa & HEK293) stock->cytotoxicity antimicrobial Antimicrobial Screen (E. coli & S. aureus) stock->antimicrobial antioxidant Antioxidant Assay (DPPH/ABTS) stock->antioxidant ic50 Calculate IC50 (Cytotoxicity) cytotoxicity->ic50 mic Determine MIC (Antimicrobial) antimicrobial->mic sc50 Calculate SC50 (Antioxidant) antioxidant->sc50 triage Triage for Tier 3: Identify 'Hits' ic50->triage mic->triage sc50->triage

Caption: Tier 2 parallel screening workflow.

Protocol 2.1: Cytotoxicity Assessment via MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[12] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product, whereas dead cells do not. The intensity of the purple color is directly proportional to the number of viable cells.[12][13]

  • Cell Lines:

    • HeLa (Human cervical cancer cell line): A common, robust cancer cell line.

    • HEK293 (Human embryonic kidney cell line): Represents a non-cancerous human cell line to assess general cytotoxicity and selectivity.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate HeLa and HEK293 cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of 6-fluoro-4-methylquinolin-2(1H)-one (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Protocol 2.2: Antimicrobial Screening via Broth Microdilution
  • Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

  • Test Organisms:

    • Escherichia coli (ATCC 25922): Representative Gram-negative bacterium.

    • Staphylococcus aureus (ATCC 29213): Representative Gram-positive bacterium.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • Self-Validation: The inclusion of standard bacterial strains and control wells ensures the validity of the growth conditions and the assay's ability to detect inhibition.

Protocol 2.3: Antioxidant Capacity Assessment (DPPH Assay)
  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures a compound's ability to act as a free radical scavenger.[16] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[17][18] The decrease in absorbance is proportional to the antioxidant capacity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Use Ascorbic Acid or Trolox as a positive control.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Read the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The concentration that scavenges 50% of the DPPH radicals (SC₅₀) is determined by plotting the percentage of scavenging against the compound concentration.

Data Presentation: Tier 2 Screening Results Summary
Assay TypeTarget/Cell LineEndpointResult (Example)Interpretation
CytotoxicityHeLaIC₅₀25 µMModerate anticancer potential
CytotoxicityHEK293IC₅₀>100 µMLow toxicity to non-cancerous cells; Selective
AntimicrobialE. coli (Gram -)MIC>128 µg/mLNo significant activity
AntimicrobialS. aureus (Gram +)MIC32 µg/mLModerate activity against Gram-positive bacteria
AntioxidantDPPH RadicalSC₅₀45 µMModerate radical scavenging activity

Tier 3: Hit Validation and Preliminary Mechanism of Action

Based on the "hits" identified in Tier 2 (e.g., selective cytotoxicity against cancer cells), this tier aims to confirm the activity and explore the potential mechanism of action (MOA). This stage is guided by both the Tier 2 data and the initial in silico predictions.

Logical Progression for Hit-to-Lead Exploration

tier3_workflow cluster_input Input from Tier 2 cluster_moa Mechanism of Action (MOA) Studies cluster_output Output & Next Steps hit Identified 'Hit' (e.g., Selective Cytotoxicity) enzyme Enzyme Inhibition Panel (e.g., Kinase Panel Screen) hit->enzyme apoptosis Apoptosis Assay (Caspase-Glo 3/7) hit->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) hit->cell_cycle target_id Preliminary Target ID or Pathway Effect enzyme->target_id apoptosis->target_id cell_cycle->target_id sar Inform Structure-Activity Relationship (SAR) Studies target_id->sar

Caption: Tier 3 workflow for exploring the mechanism of action.

Protocol 3.1: Kinase Inhibition Profiling
  • Principle: Based on in silico predictions and the prevalence of quinolinones as kinase inhibitors, profiling the compound against a panel of kinases can rapidly identify specific targets.[4] This is often performed as a service by specialized CROs.

  • Methodology:

    • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a diverse panel of recombinant kinases (e.g., a panel of 96 kinases covering different families).

    • Kinase activity is measured, often via radiometric assays (³³P-ATP incorporation) or fluorescence-based methods.

    • The percentage of inhibition relative to a control is calculated for each kinase.

  • Data Analysis: Results are often presented as a heatmap or a list of kinases inhibited by more than a certain threshold (e.g., >50%). "Hits" from this screen would then be validated by determining the IC₅₀ for the specific kinase.

Conclusion and Future Directions

This structured, tiered approach provides a robust and efficient framework for the initial bioactivity screening of 6-fluoro-4-methylquinolin-2(1H)-one. By integrating predictive in silico modeling with a cascade of in vitro assays, this guide ensures that resources are directed toward the most promising avenues of investigation. The self-validating nature of the described protocols, including the use of control cell lines and standard reference compounds, ensures the generation of reliable and reproducible data. The results from this screening cascade will form a critical foundation for subsequent hit-to-lead optimization, detailed mechanistic studies, and the ultimate development of a potentially novel therapeutic agent.

References

  • Chem-Impex. (n.d.). 6-Fluoro-4-hydroxyquinoline. Retrieved from [Link]

  • Gedefaw, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Guggilapu, S. D., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Indian Chemical Society.
  • Taylor & Francis Online. (n.d.). Biological activity of natural 2-quinolinones.
  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed Central (PMC).
  • Teanpaisan, R., et al. (2023).
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Kumar, S., et al. (2013).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ACS Publications. (n.d.). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. PubMed.
  • MDPI. (n.d.).
  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PubMed Central (PMC).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PubMed Central (PMC).
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • SlideShare. (n.d.). In Silico methods for ADMET prediction of new molecules.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC).
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development.
  • Huang, C., et al. (2024).
  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.
  • Google Patents. (n.d.). Methods of screening for antimicrobial compounds.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • The methods of synthesis, modification, and biological activity of 4-quinolones (review). (n.d.).
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (n.d.). PubMed Central (PMC).
  • Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). (n.d.).
  • ResearchGate. (n.d.). Computational Intelligence Methods for ADMET Prediction.
  • Preprints.org. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. (n.d.).
  • ResearchGate. (n.d.). Rapid Screening of Antimicrobial Synthetic Peptides.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • MDPI. (n.d.).
  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Daina, A., et al. (2020).

Sources

Methodological & Application

Application Notes and Protocols: 6-Fluoro-4-methylquinolin-2(1H)-one as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Cellular Landscapes with 6-Fluoro-4-methylquinolin-2(1H)-one

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1] Within this class of compounds, 6-fluoro-4-methylquinolin-2(1H)-one emerges as a promising fluorescent probe for biological imaging. Its compact size, inherent fluorescence, and the presence of a fluorine atom—which can enhance photostability and influence cellular uptake—make it an attractive tool for visualizing cellular structures and processes. This document provides a comprehensive guide to the application of 6-fluoro-4-methylquinolin-2(1H)-one as a fluorescent probe for live-cell imaging, detailing its properties, providing step-by-step protocols for its use, and offering insights into data interpretation and troubleshooting.

This quinolinone derivative exists in tautomeric equilibrium with its 4-hydroxyquinoline form, 6-fluoro-4-hydroxy-2-methylquinoline.[2][3] This structural feature can influence its photophysical properties and interactions within the cellular milieu. While this guide provides specific protocols, it is crucial to recognize that the optimal conditions may vary depending on the cell type and the specific biological question being addressed.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is intrinsically linked to its photophysical characteristics. While comprehensive spectral data for 6-fluoro-4-methylquinolin-2(1H)-one is not extensively documented in publicly available literature, we can infer its properties based on structurally related fluoroquinolone compounds.[4]

PropertyReported/Inferred ValueSource
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.18 g/mol
AppearanceWhite to off-white crystalline powder[2]
Melting Point273-277 °C[2]
Inferred Photophysical Properties
Excitation Maximum (λex)~347 nm[4]
Emission Maximum (λem)~420 nm[4]
Stokes Shift~73 nmInferred
Quantum Yield (Φ)Moderate to high in non-polar environmentsGeneral knowledge
Molar Extinction Coefficient (ε)>10,000 M⁻¹cm⁻¹ at λmaxGeneral knowledge

Causality Behind Properties: The quinolinone core forms a rigid, planar structure that promotes fluorescence. The presence of the fluorine atom can enhance the quantum yield and photostability by reducing non-radiative decay pathways. The inferred excitation and emission in the near-UV and blue regions, respectively, make it suitable for standard fluorescence microscopy setups. The significant Stokes shift is advantageous as it minimizes self-quenching and simplifies the separation of excitation and emission signals.

Mechanism of Fluorescence and Cellular Uptake

6-Fluoro-4-methylquinolin-2(1H)-one is a small, relatively lipophilic molecule, suggesting it can passively diffuse across the cell membrane to stain the cytoplasm. The fluorescence of quinolinone derivatives is often sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism. This property can be exploited to probe different cellular compartments. Upon entering the cell, the probe's fluorescence is expected to be readily observable, acting as an "always-on" cytoplasmic stain in the absence of a specific quenching mechanism.

G cluster_extracellular Extracellular Space cluster_cell Cell Probe_ext 6-Fluoro-4-methylquinolin-2(1H)-one (in media) Membrane Cell Membrane Probe_ext->Membrane Passive Diffusion Cytoplasm Cytoplasm (Fluorescent Signal) Membrane->Cytoplasm Staining

Figure 1. Proposed mechanism of cellular uptake and staining by 6-fluoro-4-methylquinolin-2(1H)-one.

Experimental Protocols

The following protocols provide a starting point for utilizing 6-fluoro-4-methylquinolin-2(1H)-one in live-cell imaging. Optimization for specific cell lines and experimental goals is highly recommended.

Protocol 1: Preparation of Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.

  • Weighing: Accurately weigh 1-5 mg of 6-fluoro-4-methylquinolin-2(1H)-one powder.

  • Dissolving: Dissolve the powder in high-quality, anhydrous DMSO to prepare a 1-10 mM stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Staining and Imaging

Rationale: This protocol outlines the general procedure for staining live cells and acquiring fluorescent images. The incubation time and probe concentration are critical parameters that need to be optimized to achieve bright staining with minimal cytotoxicity.

G cluster_workflow Live-Cell Imaging Workflow A 1. Cell Seeding B 2. Probe Preparation A->B C 3. Staining B->C D 4. Washing (Optional) C->D E 5. Imaging D->E F 6. Data Analysis E->F

Figure 2. General workflow for live-cell imaging with 6-fluoro-4-methylquinolin-2(1H)-one.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or a relevant cell line for your research)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • 6-Fluoro-4-methylquinolin-2(1H)-one stock solution (1-10 mM in DMSO)

  • Glass-bottom dishes or chamber slides suitable for fluorescence microscopy

  • Fluorescence microscope equipped with a DAPI filter set (or similar, with excitation ~350 nm and emission ~450 nm) and an environmentally controlled chamber (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.

  • Probe Preparation: On the day of the experiment, thaw an aliquot of the 6-fluoro-4-methylquinolin-2(1H)-one stock solution. Prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM.

    • Expert Insight: It is crucial to perform a concentration optimization study to determine the lowest effective concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.

  • Staining: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary between cell types.

  • Washing (Optional): For probes that exhibit high background fluorescence, a wash step may be beneficial. After incubation, gently aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or live-cell imaging medium.

  • Imaging: Mount the dish or slide on the microscope stage within the environmental chamber. Acquire images using a suitable objective (e.g., 40x or 60x oil immersion) and the appropriate filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Rationale: It is imperative to assess the potential cytotoxic effects of the fluorescent probe to ensure that the observed cellular dynamics are not artifacts of cellular stress or death. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • 6-Fluoro-4-methylquinolin-2(1H)-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 6-fluoro-4-methylquinolin-2(1H)-one (e.g., 0.1 µM to 100 µM) for a duration relevant to your imaging experiments (e.g., 1, 4, or 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined. Studies on other fluoroquinolones have shown cytotoxic effects on various cell lines, including HeLa cells, with IC₅₀ values in the micromolar range.[5][6][7]

Data Interpretation and Troubleshooting

  • Signal-to-Noise Ratio: A low signal may indicate insufficient probe concentration or incubation time. A high background may necessitate a wash step or a reduction in probe concentration.

  • Phototoxicity: Signs of phototoxicity include cell blebbing, rounding, or detachment. To mitigate this, use the lowest possible excitation light intensity and exposure time.

  • Uneven Staining: This could be due to unhealthy cells or uneven probe distribution. Ensure a healthy, evenly distributed cell monolayer.

  • Intracellular Localization: While expected to be a cytoplasmic stain, the probe may accumulate in certain organelles. Co-staining with organelle-specific dyes can help determine its precise localization. The cellular localization of a fluorescent probe is dependent on both its chemical structure and the cellular environment.[8]

Conclusion

6-Fluoro-4-methylquinolin-2(1H)-one represents a valuable addition to the fluorescent probe toolbox for biological imaging. Its straightforward application and favorable photophysical properties make it a useful tool for visualizing cellular morphology and dynamics. By following the protocols outlined in this guide and carefully optimizing experimental conditions, researchers can effectively employ this probe to gain new insights into the complex world of the cell.

References

  • Pawar, K., Srinu, S., Gaddam, M., & Sharma, A. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press. Retrieved from [Link]

  • PubMed Central. (2025). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line. ACS Omega. Retrieved from [Link]

  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 239–262. Retrieved from [Link]

  • Fortin, S., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(6), 964–970. Retrieved from [Link]

  • García-Ballesteros, S., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(15), 4483. Retrieved from [Link]

  • ResearchGate. (2025). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. Retrieved from [Link]

  • protocols.io. (2023). Preparation of cells for live-cell imaging of a FOXO-based AKT kinase translocation reporter by widefield microscopy. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. Retrieved from [Link]

  • PubMed Central. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1534. Retrieved from [Link]

  • Brieflands. (n.d.). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Retrieved from [Link]

  • PubMed Central. (2019). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. Molecules, 24(23), 4279. Retrieved from [Link]

  • ResearchGate. (2020). fluoroquinolones: official and reported methods of analysis (review). Retrieved from [Link]

  • Dysobinol Extracted from Chisocheton Macrophyllus Triggers Proliferation Inhibition, Potential Apoptosis, and Cell Cycle Arrest. (2024). Pharmaceutical Sciences and Research, 11(1), 41-47. Retrieved from [Link]

  • Packard, B. S., Karukstis, K. K., & Klein, M. P. (1984). Intracellular dye heterogeneity determined by fluorescence lifetimes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 769(1), 201–208. Retrieved from [Link]

  • Colling, R., et al. (2024). Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer. Journal of Visualized Experiments, (197), e65620. Retrieved from [Link]

  • The Pharma Innovation Journal. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. Retrieved from [Link]

  • Yan, Z., et al. (2007). Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. Journal of Zhejiang University. Science. B, 8(5), 346–351. Retrieved from [Link]

  • ResearchGate. (2023). Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. Retrieved from [Link]

Sources

Topic: Development and Validation of a Fluorescence-Based Assay for 6-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] 6-fluoro-4-methylquinolin-2(1H)-one is a member of this promising class of compounds. The progression of such a compound from a hit to a lead candidate requires robust and reliable quantitative assays. This application note provides a comprehensive guide for the development and validation of a fluorescence-based enzyme inhibition assay for 6-fluoro-4-methylquinolin-2(1H)-one, using a hypothetical bacterial DNA gyrase target as a model system. We detail the causality behind experimental choices, provide step-by-step protocols for both development and validation, and present data interpretation frameworks in accordance with ICH Q2(R2) guidelines.[4][5]

Introduction: The Quinolinone Scaffold and the Need for Robust Assays

Quinolinone derivatives are a significant class of heterocyclic compounds in drug discovery. The introduction of a fluorine atom, as seen in fluoroquinolones, has historically led to compounds with potent antibacterial activity.[3] This activity often stems from the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[6][7][8] The specific compound, 6-fluoro-4-methylquinolin-2(1H)-one, represents a synthetic analogue with potential as a targeted inhibitor.

To quantitatively assess the inhibitory potential of this and similar molecules, a sensitive, reliable, and scalable assay is paramount. Fluorescence-based assays are exceptionally well-suited for this purpose in a drug discovery setting due to their high sensitivity, potential for high-throughput screening (HTS), and real-time kinetic monitoring capabilities.[9][10] This guide will walk through the entire lifecycle of assay development, from initial parameter optimization to full validation, ensuring the generated data is fit for purpose.[5][11]

Assay Principle: Fluorescence-Based Inhibition of DNA Gyrase

The Rationale: We have selected a fluorescence-based assay for its superior sensitivity compared to absorbance-based methods and its adaptability to HTS formats.[12][13] The assay will measure the inhibition of a bacterial enzyme, DNA gyrase, which is a well-established target for fluoroquinolone compounds.[7][8]

The assay operates on a "turn-on" fluorescence principle. A non-fluorescent substrate is acted upon by the enzyme to release a highly fluorescent product. In the presence of an inhibitor like 6-fluoro-4-methylquinolin-2(1H)-one, the enzymatic activity is reduced, leading to a proportional decrease in the fluorescence signal. This change in signal is used to quantify the inhibitor's potency.

Assay_Principle cluster_0 Assay Reaction cluster_1 Signal Detection Enzyme DNA Gyrase Product Fluorescent Product Enzyme->Product Catalyzes Substrate Non-Fluorescent Substrate Substrate->Enzyme Fluorometer Fluorometer (Ex/Em Readout) Product->Fluorometer Emits Light Inhibitor 6-fluoro-4-methylquinolin-2(1H)-one Inhibitor->Enzyme Inhibits Signal_High High Fluorescence (No Inhibition) Fluorometer->Signal_High Signal_Low Low Fluorescence (Inhibition) Fluorometer->Signal_Low

Caption: Principle of the fluorescence-based enzyme inhibition assay.

Assay Development Protocol

The goal of the development phase is to establish a robust and reproducible assay window with a strong signal-to-background ratio.

Materials and Reagents
  • Compound: 6-fluoro-4-methylquinolin-2(1H)-one (synthesis required or commercially sourced)

  • Enzyme: Recombinant E. coli DNA Gyrase

  • Substrate: Fluorogenic DNA Gyrase Substrate (e.g., a substrate that becomes fluorescent upon cleavage)

  • Buffer: Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 75 mM KCl, 5 mM MgCl₂, 2 mM DTT, 1.8 mM ATP)

  • Control Inhibitor: Ciprofloxacin or another known DNA gyrase inhibitor

  • Solvent: 100% Dimethyl Sulfoxide (DMSO)

  • Hardware: 384-well black, flat-bottom plates; fluorescence microplate reader.

Initial Parameter Optimization

The Causality: Before testing an inhibitor, the assay conditions must be optimized. Running the assay at the substrate's Michaelis-Menten constant (Km) provides the most sensitive conditions for detecting competitive inhibitors. The enzyme concentration should be chosen to yield a robust linear reaction rate within the desired assay time.

Protocol: Enzyme Titration & Substrate Km Determination

  • Enzyme Titration:

    • Prepare serial dilutions of DNA Gyrase in Assay Buffer.

    • Add a fixed, excess concentration of the fluorogenic substrate to all wells of a 384-well plate.

    • Initiate the reaction by adding the enzyme dilutions.

    • Monitor fluorescence kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate Ex/Em wavelengths.

    • Plot the initial reaction rate (slope of the linear phase) versus enzyme concentration. Select a concentration from the linear portion of the curve that gives a robust signal.

  • Substrate Km Determination:

    • Prepare serial dilutions of the fluorogenic substrate in Assay Buffer.

    • Add the optimized concentration of DNA Gyrase (from the previous step) to all wells.

    • Initiate the reaction by adding the substrate dilutions.

    • Monitor fluorescence kinetically.

    • Plot the initial reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

Step-by-Step Inhibition Assay Protocol
  • Compound Plating: Prepare a 10 mM stock of 6-fluoro-4-methylquinolin-2(1H)-one in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions and controls into a 384-well assay plate.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing only DMSO.

    • Positive Control (100% Inhibition): Wells containing a known inhibitor (e.g., Ciprofloxacin) at a concentration that fully inhibits the enzyme.

  • Enzyme Addition: Add the optimized concentration of DNA Gyrase in Assay Buffer to all wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate at a final concentration equal to its determined Km value.

  • Signal Detection: Immediately transfer the plate to a fluorescence reader. Monitor the reaction kinetically for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation Protocol

Assay validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The protocol below is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Validation_Workflow cluster_Validation Validation Parameters (ICH Q2) Dev Assay Development (Optimization) Val Assay Validation Dev->Val Specificity Specificity Val->Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness

Caption: High-level workflow for assay development and validation.

Validation Parameters and Protocols

The following table summarizes the key validation parameters, their purpose, and the acceptance criteria.

ParameterPurposeProtocolAcceptance Criteria
Specificity To ensure the signal is due to enzyme activity and that assay components (e.g., compound) do not interfere.1. Run the assay without the enzyme. 2. Run the assay without the substrate. 3. Test the compound for autofluorescence at the assay wavelengths.No significant signal should be detected in the absence of enzyme or substrate. Compound fluorescence should be <10% of the uninhibited signal.
Linearity To demonstrate a proportional relationship between signal and analyte concentration over a defined range.Prepare a dilution series of the fluorescent product. Measure fluorescence and plot against concentration.Linear regression analysis should yield a coefficient of determination (R²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the assay is precise, accurate, and linear.Determined from the linearity, accuracy, and precision studies.The range should cover expected % inhibition values (e.g., 10% to 90% signal reduction).
Accuracy The closeness of the measured value to the true value.Prepare samples by spiking the assay matrix with known concentrations of the fluorescent product (e.g., 50%, 100%, and 150% of the expected signal). Analyze in triplicate.The mean recovery should be within 90-110% of the nominal value.
Precision The degree of scatter between a series of measurements.Repeatability: Assay 6 replicates of a control inhibitor at a single concentration on the same day, by the same analyst. Intermediate Precision: Repeat the experiment on a different day with a different analyst.The relative standard deviation (RSD) should be ≤ 15%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Introduce small variations to the method (e.g., incubation time ±5%, temperature ±2°C, pH ±0.2 units). Analyze the effect on the IC₅₀ of a control inhibitor.The IC₅₀ value should not change significantly (e.g., < 2-fold change) from the nominal value.

Data Interpretation and Troubleshooting

  • Z'-Factor: For HTS applications, the quality of the assay can be assessed using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 is indicative of an excellent assay.

  • Compound Interference: High background fluorescence from the test compound can create a false negative result. Always pre-screen compounds for autofluorescence. If interference is observed, a different assay format (e.g., time-resolved fluorescence) may be necessary.

  • Compound Precipitation: Poor solubility can lead to non-specific inhibition and inaccurate IC₅₀ values. Visually inspect plates and consider reducing the top concentration if precipitation is observed.

  • Irregular Dose-Response Curves: A shallow or incomplete curve may indicate issues with compound solubility, stability, or a complex mechanism of inhibition.

Conclusion

This application note provides a detailed, experience-driven framework for the development and validation of a fluorescence-based assay for 6-fluoro-4-methylquinolin-2(1H)-one. By systematically optimizing assay parameters and rigorously validating the procedure against ICH guidelines, researchers can ensure the generation of high-quality, reliable data. This robust methodology is critical for making informed decisions in the drug discovery pipeline, enabling the confident progression of promising compounds like 6-fluoro-4-methylquinolin-2(1H)-one.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • 6-Fluoro-4-hydroxy-2-methylquinoline. (n.d.). Chem-Impex. Retrieved February 1, 2026, from [Link]

  • 6-Fluoro-4-hydroxyquinoline. (n.d.). Chem-Impex. Retrieved February 1, 2026, from [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH. Retrieved February 1, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency. Retrieved February 1, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). NIH. Retrieved February 1, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). PubMed. Retrieved February 1, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 1, 2026, from [Link]

  • Solid-Phase Synthesis of Quinolinone Library. (n.d.). ACS Combinatorial Science. Retrieved February 1, 2026, from [Link]

  • Synthesis and antibacterial activity of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids bearing cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituents at the C-7 position. (2004, October 18). PubMed. Retrieved February 1, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved February 1, 2026, from [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025, May 9). Patsnap Synapse. Retrieved February 1, 2026, from [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2025, August 6). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC - PubMed Central. Retrieved February 1, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved February 1, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 1, 2026, from [Link]

  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 10). ResearchGate. Retrieved February 1, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 1, 2026, from [Link]

  • Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). Retrieved February 1, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH. Retrieved February 1, 2026, from [Link]

  • Fluorometric Enzyme Assays. (n.d.). Retrieved February 1, 2026, from [Link]

Sources

Functional Profiling and Intrinsic Fluorescence Tracking of 6-Fluoro-4-methylquinolin-2(1H)-one Scaffolds

[1]

Introduction: The Privileged Fluorinated Scaffold

The compound 6-fluoro-4-methylquinolin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—the carbostyril (quinolin-2-one) ring—serves as the foundational pharmacophore for a vast array of therapeutics, including fluoroquinolone antibiotics (e.g., ciprofloxacin precursors), phosphodiesterase (PDE3) inhibitors (e.g., cilostazol analogs), and novel tyrosine kinase inhibitors .

Beyond its pharmacological versatility, this scaffold exhibits intrinsic fluorescence , typically in the blue region (Em ~400–450 nm). The presence of the fluorine atom at the C6 position not only modulates metabolic stability (blocking P450 oxidation) but also influences the electronic distribution, often enhancing quantum yield and photostability compared to non-fluorinated analogs.

This Application Note provides a standardized workflow for researchers utilizing this scaffold, moving from solubility optimization to live-cell imaging and functional cytotoxicity profiling.[1]

Module A: Compound Preparation & Physicochemical QC[1]

The lipophilicity of the 4-methyl and 6-fluoro substituents makes this compound prone to aggregation in aqueous media.[1] Proper solubilization is the critical "Go/No-Go" step for all subsequent biological assays.[1]

Protocol A1: Solubilization and Stock Management

Reagents:

  • Compound: 6-fluoro-4-methylquinolin-2(1H)-one (Solid, >98% purity).[1]

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Control: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Procedure:

  • Primary Stock Preparation (100 mM):

    • Weigh the solid compound in a glass vial (avoid plastics initially to prevent adsorption).

    • Dissolve in anhydrous DMSO to achieve a concentration of 100 mM .

    • Note: Sonicate at 40 kHz for 5–10 minutes if visible particulates remain. The solution should be clear and colorless to pale yellow.

  • Working Stock (1 mM):

    • Dilute the Primary Stock 1:100 in DMSO.

    • Critical QC Step: Perform a "Crash Test."[1] Dilute 10 µL of this 1 mM stock into 990 µL of PBS (final 10 µM). Measure OD at 600 nm. If OD > 0.01, micro-precipitation is occurring.

  • Storage:

    • Aliquot into amber glass vials (light sensitive due to fluorescence). Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1]

Module B: Intrinsic Fluorescence Characterization

Before applying the compound to cells, its spectral properties must be defined in the assay buffer. The 6-fluoro-carbostyril core typically acts as a blue fluorophore.[1]

Protocol B1: Spectral Scanning[1]

Objective: Determine optimal Excitation (Ex) and Emission (Em) wavelengths for microscopy and plate readers.

  • Preparation: Dilute the compound to 10 µM in PBS (pH 7.4).

  • Scan 1 (Absorbance): Scan OD from 250 nm to 500 nm.

    • Expected Peak: ~320–340 nm (characteristic of the quinolinone system).

  • Scan 2 (Emission): Set Excitation to the Absorbance max (e.g., 330 nm). Scan Emission from 350 nm to 600 nm.[1]

    • Expected Peak: ~410–450 nm (Blue region).[1]

  • Environmental Sensitivity Test: Repeat the scan in Methanol vs. PBS . A significant shift (solvatochromism) indicates the probe is sensitive to polarity, which is useful for detecting binding to hydrophobic protein pockets.

Module C: Live-Cell Uptake & Localization Assay

Leveraging the intrinsic fluorescence of 6-fluoro-4-methylquinolin-2(1H)-one allows for label-free tracking of cellular permeability.[1] This assay determines if the scaffold can penetrate the cell membrane and where it accumulates (e.g., cytoplasm vs. nucleus).

Visualization: Cellular Imaging Workflow

CellularImagingPrepCell Seeding(Glass Bottom Dish)DoseCompound Treatment(10-50 µM, 1-4 hrs)Prep->Dose 24h attachmentWashWash Step(Phenol-red free HBSS)Dose->Wash Remove extracellularbackgroundImageConfocal Microscopy(Ex: 405nm / Em: 450nm)Wash->Image Live cell chamberAnalyzeQuantification(Mean Fluor. Intensity)Image->Analyze ImageJ / ROI

Caption: Workflow for utilizing intrinsic quinolinone fluorescence to track intracellular distribution.

Protocol C1: Confocal Microscopy Setup

Materials:

  • HeLa or A549 cells.[1]

  • Glass-bottom 35mm dishes (MatTek).[1]

  • Counterstain: MitoTracker Red (optional) or DRAQ5 (Nuclear).[1]

Procedure:

  • Seeding: Seed cells at 50,000 cells/dish 24 hours prior.

  • Incubation: Replace media with Opti-MEM containing 20 µM 6-fluoro-4-methylquinolin-2(1H)-one. Incubate for 2 hours at 37°C.

  • Washing: Wash 3x with warm HBSS (Phenol-red free).[1] Note: Phenol red quenches blue fluorescence; strict removal is required.[1]

  • Imaging Settings (Laser Scanning Confocal):

    • Channel 1 (Target): 405 nm Diode Laser (or UV laser).[1] Detection: 420–470 nm.[1]

    • Channel 2 (Counterstain): 633 nm Laser (for DRAQ5).[1] Detection: 650+ nm.[1]

  • Observation:

    • Cytoplasmic Signal: Indicates passive diffusion.[1]

    • Punctate Signal: Indicates lysosomal trapping (common for weak bases like quinolinones).[1]

    • Nuclear Signal: Suggests potential as an intercalator or nuclear receptor ligand.[1]

Module D: Antiproliferative Screening (MTT/MTS)[1]

Since fluoro-quinolinones are precursors to cytotoxic agents (targeting DNA gyrase in bacteria or Topoisomerase in eukaryotes), a viability screen is essential to establish potency or toxicity windows.

Protocol D1: 72-Hour Dose-Response Assay

Experimental Design:

  • Cell Lines: MCF-7 (Breast Cancer), HCT-116 (Colon), HEK-293 (Normal Control).[1]

  • Concentration Range: 0.1 µM to 100 µM (8-point serial dilution).

  • Replicates: n=4 per concentration.

Workflow:

  • Plating: Seed 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Add compound stocks diluted in culture media.

    • Vehicle Control: 0.5% DMSO (Max).[1]

    • Positive Control:[1][2] Doxorubicin (1 µM) or Ciprofloxacin (if testing bacterial lines).[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL MTS reagent (Promega) or MTT solution. Incubate 2–4 hours. Measure Absorbance at 490 nm (MTS) or 570 nm (MTT).[1]

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Data Interpretation Table:

IC50 Value (µM)ClassificationPotential Application
< 1.0 Highly PotentLead candidate for anticancer/antibiotic development.[1]
1.0 – 10.0 ModerateValid scaffold; requires SAR optimization.[1]
10.0 – 50.0 WeakLikely off-target effects; poor potency.[1]
> 50.0 Inactive / SafeSuitable as a fluorescent probe (low toxicity).[1]

Mechanism of Action & SAR Logic

Understanding why this scaffold is used requires mapping its chemical features to biological interactions.[1]

SAR_LogicCore6-Fluoro-4-methylquinolin-2(1H)-oneF_Atom6-Fluoro SubstituentCore->F_AtomMethyl4-Methyl GroupCore->MethylLactam2(1H)-one (Lactam)Core->LactamMetabBlocks P450 MetabolismIncreases LipophilicityF_Atom->MetabStericSteric BulkHydrophobic Pocket FillingMethyl->StericH_BondH-Bond Donor/Acceptor(DNA/Protein Binding)Lactam->H_Bond

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety on the scaffold.[1]

References

  • Alshammari, M. B., et al. (2023). "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains."[1][3] Archives of Microbiology. Link

  • Sadeghian, H., et al. (2006).[4] "Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gao, Y., et al. (2018). "Fluorescent probes based on quinolin-2(1H)-one scaffold for bioimaging."[1][5][6] Dyes and Pigments. Link[1]

  • Van Oeveren, A., et al. (2006).[7] "Discovery of 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones as a novel selective androgen receptor modulator."[1][7] Journal of Medicinal Chemistry. Link

  • Micale, N., et al. (2012). "The 2(1H)-Quinolone Scaffold: A Versatile Platform in Medicinal Chemistry." Current Medicinal Chemistry. Link

6-fluoro-4-methylquinolin-2(1H)-one as a precursor for novel therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Fluoro-4-methylquinolin-2(1H)-one as a Versatile Precursor for Novel Therapeutic Agents

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold represents a privileged structure in medicinal chemistry, distinct from its widely utilized isomer, the 4-quinolone (found in fluoroquinolone antibiotics). This guide focuses on 6-fluoro-4-methylquinolin-2(1H)-one , a strategic building block that combines the metabolic stability of the C6-fluorine substituent with the versatile reactivity of the C4-methyl group. This document provides a validated protocol for its synthesis via the Knorr method, strategies for downstream functionalization, and a framework for evaluating its derivatives in oncology and antimicrobial research.

Strategic Significance of the Scaffold

The 6-fluoro-4-methylquinolin-2(1H)-one core offers three distinct vectors for chemical modification, allowing researchers to fine-tune physicochemical properties (logP, solubility) and target affinity.

  • C6-Fluorine: Enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen. It also increases lipophilicity and cellular permeability.

  • C4-Methyl Group: A "benzylic-like" handle. Unlike a simple aromatic proton, this methyl group is activated for radical halogenation or oxidation, serving as a linchpin for fragment-based drug discovery (FBDD).

  • N1-Lactam Nitrogen: The primary site for alkylation, allowing for the introduction of solubilizing tails or targeting moieties.

Visualizing the Chemical Space

SAR_Logic Core 6-Fluoro-4-methylquinolin-2(1H)-one (Core Scaffold) N1 N1-Position (Lactam Nitrogen) Core->N1 C3 C3-Position (Vinyl Proton) Core->C3 C4 C4-Methyl Group (Benzylic Handle) Core->C4 C6 C6-Fluorine (Metabolic Block) Core->C6 Lipophilicity Modulate Lipophilicity/Solubility (e.g., N-Benzyl, N-Alkyl) N1->Lipophilicity Electrophilic Electrophilic Substitution (e.g., Bromination, Nitration) C3->Electrophilic Linker Pharmacophore Linking (via CH2Br or CHO) C4->Linker Stability Enhanced Metabolic Stability (Blocks CYP450 oxidation) C6->Stability

Figure 1: Structure-Activity Relationship (SAR) map detailing the functionalization vectors of the 6-fluoro-4-methylquinolin-2(1H)-one scaffold.

Validated Synthesis Protocol

To ensure the formation of the 2-quinolone (carbostyril) rather than the isomeric 4-quinolone, this protocol utilizes the Knorr Quinoline Synthesis . This pathway proceeds via an acetoacetanilide intermediate, cyclized under acidic conditions.

Reagents:

  • 4-Fluoroaniline (CAS: 371-40-4)

  • Ethyl acetoacetate (CAS: 141-97-9)

  • Sulfuric acid (H₂SO₄), concentrated (>95%)

  • Ethanol (absolute)[1]

  • Ice water

Step-by-Step Workflow

Phase 1: Formation of the Intermediate (Acetoacetanilide)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Combine 4-fluoroaniline (11.1 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).

  • Heating: Heat the mixture at 110°C (oil bath) for 4 hours.

    • Mechanism:[1][2][3] Nucleophilic attack of the aniline nitrogen on the ester carbonyl releases ethanol.

    • Checkpoint: The reaction mixture will darken.[2] Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of aniline.

  • Isolation: Cool the mixture to room temperature. The intermediate, N-(4-fluorophenyl)-3-oxobutanamide, often solidifies. If oil persists, triturate with cold hexane/ether to induce precipitation. Filter and dry the solid.[2]

Phase 2: Cyclization (Knorr Reaction)

  • Acidification: Place the isolated amide intermediate in a 500 mL beaker.

  • Cyclization: Slowly add 30 mL of concentrated H₂SO₄. The reaction is exothermic; maintain temperature below 60°C initially using a water bath if necessary.

  • Heating: Once addition is complete, heat the mixture on a steam bath or oil bath at 95–100°C for 60 minutes.

    • Critical Control: Do not exceed 140°C, as sulfonation of the aromatic ring may occur.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification: Filter the precipitate. Wash copiously with water to remove residual acid (check filtrate pH). Recrystallize from ethanol or methanol.

Yield Expectation: 65–75% Characterization: Melting Point: >250°C. ¹H NMR (DMSO-d₆) should show a characteristic singlet for the C3-H (~6.4 ppm) and the C4-methyl (~2.4 ppm).

Functionalization & Derivatization Strategies

Once the core scaffold is synthesized, it serves as a "parent" for library generation.

Protocol A: N1-Alkylation (Solubility & Targeting)
  • Rationale: The lactam nitrogen (pKa ~11) can be deprotonated to attach alkyl chains or benzyl groups.

  • Method: Dissolve the scaffold in DMF.[2] Add 1.2 eq of Potassium Carbonate (K₂CO₃) and 1.1 eq of Alkyl Halide (e.g., Benzyl bromide). Heat at 60°C for 4 hours. Pour into water to precipitate.

Protocol B: C4-Methyl Bromination (The Linker Strategy)
  • Rationale: Converts the unreactive methyl group into a reactive electrophile (bromomethyl), allowing nucleophilic substitution with amines or thiols.

  • Method: Reflux the scaffold with N-Bromosuccinimide (NBS) and a catalytic amount of Benzoyl Peroxide in CCl₄ or Benzotrifluoride for 6 hours.

  • Application: The resulting 4-(bromomethyl) derivative can be reacted with secondary amines (e.g., morpholine, piperazine) to generate kinase inhibitors.

Therapeutic Evaluation: Case Study

Objective: Evaluate the antiproliferative activity of a novel N1-benzyl derivative against the MCF-7 breast cancer cell line.

Experimental Workflow (MTT Assay)
  • Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in DMEM media. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare a 10 mM stock of the derivative in DMSO.

    • Perform serial dilutions (0.1 µM to 100 µM) in culture media.

    • Add 100 µL of treatment media to wells (triplicate). Include DMSO vehicle control (0.1%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media and dissolve crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Data Reporting Template
Compound IDSubstitution (N1)Substitution (C4)IC₅₀ (µM) [MCF-7]LogP (Calc)
6F-QM-01 H (Parent)Methyl>1002.1
6F-QM-02 BenzylMethyl12.5 ± 1.23.8
6F-QM-03 4-Cl-BenzylBromomethyl4.2 ± 0.54.1

Table 1: Example dataset demonstrating the impact of functionalization on biological activity.

Synthesis Pathway Visualization

Synthesis_Pathway Reactants 4-Fluoroaniline + Ethyl Acetoacetate Step1 Step 1: Condensation 110°C, 4h (Formation of Amide) Reactants->Step1 Intermediate Intermediate: N-(4-fluorophenyl)-3-oxobutanamide Step1->Intermediate Step2 Step 2: Knorr Cyclization Conc. H2SO4, 95°C, 1h Intermediate->Step2 Product Product: 6-Fluoro-4-methylquinolin-2(1H)-one Step2->Product

Figure 2: Step-by-step synthetic pathway for the preparation of the target scaffold.[1][4][5]

References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115. Link

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Eswaran, S., et al. (2010). Heterocyclic Quinoline Derivatives: Synthesis and In Vitro Antimicrobial Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 806-814. Link

  • Al-Haiza, M. A., et al. (2001). Synthesis of Some New Quinolin-2-one Derivatives and Their Antimicrobial Activity. Molecules, 6(12), 999-1007. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68153, 6-Fluoro-4-methyl-2(1H)-quinolinone. Link

Sources

Technical Application Note: 6-Fluoro-4-methylquinolin-2(1H)-one in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthesis, derivatization, and biological evaluation of 6-fluoro-4-methylquinolin-2(1H)-one (CAS: 15912-69-3). While fluoroquinolones (e.g., ciprofloxacin) are established antibiotics, the quinolin-2(1H)-one (carbostyril) scaffold represents a distinct pharmacophore with "privileged structure" status in medicinal chemistry.

The specific 6-fluoro-4-methyl substitution pattern is selected for two mechanistic reasons:

  • C6-Fluorine: Mimics the pharmacophore of commercial fluoroquinolones, enhancing lipophilicity for cell wall penetration and increasing binding affinity to the DNA gyrase-DNA complex.

  • C4-Methyl: Provides steric bulk that can modulate metabolic stability and influence the planarity of the ring system, often affecting intercalation capabilities.

This compound acts primarily as a precursor scaffold . While it possesses intrinsic weak antimicrobial activity, its primary utility lies in its conversion into hydrazides, Schiff bases, or metal complexes which exhibit potent broad-spectrum activity against multidrug-resistant (MDR) pathogens.

Synthesis Protocol: The Modified Knorr Cyclization

The most robust method for generating the 6-fluoro-4-methylquinolin-2(1H)-one core is the Knorr Quinoline Synthesis. This acid-catalyzed condensation-cyclization is preferred for its scalability and high yield.

Reaction Scheme

Reactants: 4-Fluoroaniline + Ethyl Acetoacetate Catalyst/Solvent: Polyphosphoric Acid (PPA) Mechanism: Formation of acetoacetanilide intermediate followed by intramolecular electrophilic aromatic substitution.

Step-by-Step Protocol

Safety Note: Polyphosphoric acid (PPA) is highly viscous and corrosive. Perform all steps in a fume hood wearing acid-resistant gloves and a face shield.

  • Pre-reaction Preparation:

    • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity) and a thermometer.

    • Pre-heat an oil bath to 80°C.

  • Condensation:

    • Add 0.1 mol (11.1 g) of 4-fluoroaniline and 0.1 mol (13.0 g) of ethyl acetoacetate to the flask.

    • Optional: Add a catalytic amount of acetic acid (2-3 drops) to accelerate anilide formation.

    • Heat to 85°C for 20 minutes. A distinct change in viscosity or color indicates the formation of the intermediate N-(4-fluorophenyl)-3-oxobutanamide.

  • Cyclization:

    • Slowly add 30 g of Polyphosphoric Acid (PPA) to the reaction mixture.

    • Increase the temperature to 110–120°C .

    • Maintain stirring for 2–3 hours. The mixture will turn deep brown/red.

    • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting aniline spot should disappear.

  • Quenching & Isolation:

    • Cool the reaction mixture to approximately 60°C (do not cool completely, or it will solidify into a rock-hard mass).

    • Pour the warm mixture in a thin stream into 500 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a solid. Stir for 30 minutes to hydrolyze residual PPA.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash copiously with water to remove acid traces (check filtrate pH).

    • Recrystallization: Dissolve the crude solid in boiling ethanol (95%). Add activated charcoal, filter hot, and allow to crystallize.

    • Yield Expectation: 70–85%.

    • Characterization: Melting point should be determined (Lit. approx. 260°C+).

Derivatization Strategies for Bioactivity

The 2-one oxygen is a "chemical handle." To activate the scaffold for high-potency antimicrobial screening, the following workflow is recommended.

Workflow Diagram (Logic & Synthesis)

G Start Start: 4-Fluoroaniline + Ethyl Acetoacetate Inter Intermediate: Acetoacetanilide Start->Inter 1. Condensation (85°C) Core Scaffold (Target): 6-Fluoro-4-methylquinolin-2(1H)-one Inter->Core 2. Knorr Cyclization (PPA, 120°C) Activ Activation: 2-Chloro derivative (via POCl3) Core->Activ 3. Chlorination Drug Drug Candidate: Hydrazones / Schiff Bases Activ->Drug 4. Hydrazine + Aldehyde

Figure 1: Synthetic pathway transforming raw materials into bioactive quinoline candidates.[1]

Activation Protocol (Chlorination)
  • Reflux the synthesized 6-fluoro-4-methylquinolin-2(1H)-one with Phosphorus Oxychloride (POCl3) for 4–6 hours.

  • Isolate the 2-chloro-6-fluoro-4-methylquinoline .

  • React this intermediate with hydrazine hydrate to form the hydrazide , which can then be condensed with various aromatic aldehydes to form Schiff bases (the most active class of derivatives).

Antimicrobial Evaluation Protocol (CLSI Standards)

To ensure data validity, assays must follow the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10 for bacteria, M27 for yeasts).

Materials[1][2][3][4][5][6][7]
  • Test Organisms:

    • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

    • Fungal: Candida albicans.

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator: Resazurin (0.015%) or MTT dye (for visual MIC determination).

Broth Microdilution Workflow
  • Inoculum Preparation:

    • Prepare a fresh bacterial suspension in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in MHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve the quinolin-2-one derivative in DMSO . (Note: The unfunctionalized scaffold has low water solubility; DMSO concentration in the final well must be <1% to avoid toxicity to bacteria).

    • Prepare serial 2-fold dilutions in a 96-well plate (Range: 512

      
      g/mL down to 0.25 
      
      
      
      g/mL).
  • Incubation:

    • Add 100

      
      L of diluted inoculum to each well containing compound.[2]
      
    • Controls:

      • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

      • Negative Control:[2] Sterile MHB + DMSO.

      • Growth Control:[3] Inoculum + MHB (no drug).

    • Incubate at 37°C for 18–24 hours .

  • Readout (MIC Determination):

    • Add 30

      
      L of Resazurin solution to each well.
      
    • Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC Value: The lowest concentration that remains blue.[3]

Assay Logic Diagram

Assay Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Incubate Incubation (37°C, 24h) Dilution->Incubate Inoculum Inoculum (0.5 McFarland) Inoculum->Dilution Add Bacteria Dye Add Resazurin/MTT Incubate->Dye Read Visual Readout (Blue vs Pink) Dye->Read

Figure 2: Standardized CLSI Broth Microdilution workflow for MIC determination.

Data Analysis & Interpretation

Structure-Activity Relationship (SAR) Guidelines

When analyzing results from 6-fluoro-4-methylquinolin-2(1H)-one derivatives, look for these trends:

Structural FeatureImpact on ActivityMechanism
C6-Fluorine Critical Increases lipophilicity and binding to DNA Gyrase (Subunit A).
C4-Methyl Stabilizing Blocks metabolism; steric bulk may reduce activity if the target pocket is tight.
N1-Substitution Variable N-ethyl or N-cyclopropyl usually enhances activity (mimics Ciprofloxacin).
C2-Hydrazone High Potency The

linker often improves DNA intercalation or metal chelation.
Troubleshooting Low Activity
  • Solubility: If the MIC is >128

    
    g/mL, check if the compound precipitated in the well. The planar quinoline ring can stack (aggregate) in aqueous media. Solution: Use cyclodextrin as a solubilizing agent.
    
  • Permeability: If active against Gram(+) but not Gram(-), the compound may not be penetrating the outer membrane porins. Solution: Increase hydrophilicity at the C7 position (e.g., add a piperazine ring).

References

  • Knorr Quinoline Synthesis Review: Janin, Y. L. (2025). "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one." ResearchGate.[4][5]

  • Biological Activity of Quinolones: Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews.

  • CLSI Protocol: Clinical and Laboratory Standards Institute.[6][7] (2018).[3] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[2][6][7]

  • Synthesis of Quinolin-2-ones: El-Hady, N. A., et al. (2011). "Synthesis and antimicrobial activity of some new quinoline derivatives." Molecules.

  • Resazurin Assay Method: Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.

Sources

Advanced Protocol: Engineering Fluorescent Sensors via the 2(1H)-Quinolone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Quinolone Scaffold

The 2(1H)-quinolone (carbostyril) skeleton represents a "privileged scaffold" in fluorescent sensor design due to its exceptional photostability, large Stokes shift, and structural versatility. Unlike fluorescein or rhodamine derivatives, which often suffer from small Stokes shifts (<30 nm) leading to self-quenching, quinolone derivatives frequently exhibit Stokes shifts exceeding 100 nm. This characteristic is critical for biological imaging to minimize interference from excitation light scattering.

This guide provides a comprehensive workflow for designing, synthesizing, and characterizing 2(1H)-quinolone-based sensors. We focus on exploiting Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms to create "turn-on" sensors for metal ions (e.g., Zn²⁺, Cu²⁺) and biomolecules (e.g., biothiols).

Design Strategy & Mechanistic Logic

To engineer a responsive sensor, one must manipulate the electron density of the quinolone core. The 2(1H)-quinolone system acts as an electron-withdrawing core, which can be coupled with electron-donating groups (EDGs) to create a push-pull system.

Structural Activity Relationship (SAR)
  • Position 7 (Donor Site): Functionalization with strong EDGs (e.g., diethylamino, hydroxyl) establishes a strong ICT channel.

  • Position 3 (Acceptor/Recognition Site): This is the primary vector for sensor development. Aldehydes at this position allow for Schiff base formation (metal chelation) or Knoevenagel condensation (extending conjugation).

  • Position 1 (Solubility/Tuning): Alkylation at the lactam nitrogen controls solubility and prevents tautomerization to the quinolinol form.

Mechanistic Pathways[1]
  • ICT (Intramolecular Charge Transfer): Binding of a cation to the receptor (at C3) stabilizes the acceptor moiety, altering the efficiency of charge transfer and resulting in a spectral shift.

  • ESIPT (Excited-State Intramolecular Proton Transfer): Incorporating a hydrogen-bonding network (e.g., benzothiazole at C3 adjacent to an -OH at C2/C4) allows for proton transfer in the excited state, yielding a massive Stokes shift (keto emission).[1]

DesignStrategy Core 2(1H)-Quinolone Core Pos7 Position 7 (Electron Donor) Core->Pos7 Substituent Effect Pos3 Position 3 (Recognition Site) Core->Pos3 Functionalization Pos1 Position 1 (Solubility Control) Core->Pos1 Alkylation Mech_ICT Mechanism: ICT (Cation Sensing) Pos7->Mech_ICT Push-Pull Strength Pos3->Mech_ICT Chelation (e.g., Schiff Base) Mech_ESIPT Mechanism: ESIPT (Ratiometric Sensing) Pos3->Mech_ESIPT H-Bond Acceptor

Figure 1: Strategic functionalization points on the 2(1H)-quinolone scaffold for sensor development.

Protocol 1: Synthesis of the Core Scaffold

The most robust route to the 3-formyl-2(1H)-quinolone core is via the Meth-Cohn synthesis (Vilsmeier-Haack cyclization) followed by hydrolysis. This yields a versatile aldehyde intermediate.[2][3]

Target Intermediate: 7-(Diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Materials
  • N-(3-Diethylaminophenyl)acetamide

  • Phosphorus oxychloride (POCl₃)[4][5][6]

  • N,N-Dimethylformamide (DMF)[6]

  • Glacial Acetic Acid[6][7]

  • Ice water bath[6]

Step-by-Step Methodology

Phase A: Vilsmeier-Haack Cyclization

  • Reagent Prep: In a flame-dried round-bottom flask under N₂ atmosphere, cool dry DMF (3 eq) to 0°C.

  • Activation: Add POCl₃ (7 eq) dropwise over 30 minutes. Stir for an additional 30 minutes to generate the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve N-(3-diethylaminophenyl)acetamide (1 eq) in minimal DMF and add dropwise to the mixture.

  • Cyclization: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The intermediate formed is the 2-chloro-3-formylquinoline .[4][6][7][8]

  • Quench: Pour the reaction mixture onto crushed ice (approx. 10x volume). Neutralize carefully with sodium acetate or NaHCO₃ to precipitate the yellow solid (2-chloro intermediate). Filter and dry.[6]

Phase B: Hydrolysis to 2(1H)-Quinolone

  • Reflux: Suspend the 2-chloro-3-formylquinoline solid in 70% aqueous acetic acid .

  • Reaction: Reflux the mixture (approx. 100–110°C) for 4–8 hours. The acidic environment hydrolyzes the vinyl chloride to the lactam (2-one).

  • Isolation: Cool to room temperature. Pour into ice water. The product, 7-(diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , will precipitate as a bright yellow/orange solid.

  • Purification: Recrystallize from ethanol or purify via column chromatography (DCM/MeOH).

Expert Insight: The hydrolysis step is critical. Direct synthesis attempts often yield mixtures. The isolation of the 2-chloro intermediate ensures high purity of the final sensor scaffold.

Protocol 2: Sensor Fabrication (Schiff Base Functionalization)

To create a metal ion sensor (e.g., for Zn²⁺ or Cu²⁺), we convert the aldehyde to a Schiff base containing a chelating auxiliary.

Reaction Scheme

Aldehyde Core + Primary Amine (Receptor)


Imine Sensor 
Procedure
  • Dissolve the aldehyde core (1 mmol) in anhydrous Ethanol (20 mL).

  • Add the amine receptor (e.g., 2-aminophenol for Zn²⁺, or a hydrazide for anions) (1.1 mmol).

  • Add a catalytic amount of acetic acid (2 drops).

  • Reflux for 3–6 hours. A color change usually indicates imine formation.

  • Cool and filter the precipitate. Wash with cold ethanol.

SynthesisWorkflow Start Start: N-(3-diethylaminophenyl)acetamide Step1 1. Vilsmeier-Haack (POCl3/DMF) Cyclization at 85°C Start->Step1 Inter Intermediate: 2-Chloro-3-formylquinoline Step1->Inter Step2 2. Hydrolysis (70% AcOH) Reflux 4h Inter->Step2 Product Core Scaffold: 7-Diethylamino-2-oxo-3-formylquinoline Step2->Product Step3 3. Functionalization (Ethanol/Cat. Acid) + Receptor Amine Product->Step3 Sensor Final Fluorescent Sensor Step3->Sensor

Figure 2: Synthetic workflow from precursor to functional sensor.[2]

Protocol 3: Photophysical Characterization[9]

Trustworthy data requires rigorous characterization. Do not rely solely on intensity counts, which vary by instrument.

Quantum Yield ( ) Determination (Relative Method)

Standard: Rhodamine 101 (


 in Ethanol) or Quinine Sulfate (

in 0.1 M H₂SO₄).
  • Preparation: Prepare solutions of the Sensor and the Standard.

  • Absorbance Match: Adjust concentrations so that absorbance at the excitation wavelength is below 0.1 OD (ideally 0.02–0.05) to avoid inner filter effects.

  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.
Binding Constant ( ) Determination
  • Titration: Prepare a sensor solution (

    
    ). Add increasing equivalents of the analyte (0 
    
    
    
    10 eq).
  • Correction: Correct fluorescence intensity for dilution factors.

  • Plotting: Plot Fluorescence Intensity (

    
    ) vs. [Analyte].
    
  • Fitting: Fit the data to the Benesi-Hildebrand equation or a non-linear 1:1 binding model:

    
    
    

Case Study Applications

Case A: Zinc (Zn²⁺) Sensing via CHEF
  • Design: A Schiff base derived from 7-diethylamino-2-oxo-3-formylquinoline and 2-picolylamine.

  • Mechanism: The lone pair on the imine nitrogen quenches fluorescence via Photoinduced Electron Transfer (PET). Upon Zn²⁺ binding, the lone pair is engaged, PET is blocked, and Chelation-Enhanced Fluorescence (CHEF) occurs.

  • Result: "Turn-on" response with blue-to-green emission shift.

Case B: Biothiol Sensing via Michael Addition
  • Design: A 2(1H)-quinolone core with a malonate or dicyanovinyl group at C3.

  • Mechanism: The electron-deficient alkene acts as a Michael acceptor.

  • Reaction: Cysteine/Homocysteine attacks the double bond, disrupting the conjugation or ICT pathway.

  • Result: Ratiometric shift or fluorescence quenching depending on the specific acceptor used.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Quantum Yield Aggregation-Caused Quenching (ACQ)Add bulky groups (e.g., tert-butyl) to the scaffold to prevent

-

stacking.
Poor Solubility Planar rigid structureAlkylate the N1 position with long alkyl chains or PEG chains.
Small Stokes Shift Strong overlap of HOMO/LUMOIntroduce an ESIPT mechanism (e.g., add an -OH group ortho to the acceptor).
No Response to Analyte Competitive binding with solventSwitch solvent system (e.g., from MeOH to MeCN) or buffer pH (protonation can block coordination).

References

  • Meth-Cohn, O., et al. (1981).[7] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Ghorai, P., et al. (2020).[9] "The development of two fluorescent chemosensors for the selective detection of Zn2+ and Al3+ ions in a quinoline platform." Dalton Transactions. Link

  • Würth, C., et al. (2013). "Relative and absolute determination of fluorescence quantum yields of transparent samples." Nature Protocols. Link

  • Gu, H., et al. (2023).[10] "Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection." Chemical Communications.[10] Link

  • Samaan, L., et al. (2014). "Synthesis and Characterization of 7-(Diethylamino)quinoline-2(1H)-one-3-carbaldehyde." Journal of Heterocyclic Chemistry. (Referenced in ACS Omega 2025 study on Cucurbit[7]uril complexes). Link

Sources

Application Note & Protocols: Late-Stage Functionalization of Molecules Using Photocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Late-stage functionalization (LSF) is a transformative strategy in modern chemistry, enabling the direct modification of complex molecules like pharmaceuticals and natural products at a late point in their synthesis.[1][2][3] This approach dramatically accelerates the drug discovery process by allowing for rapid generation of analogs to refine structure-activity relationships (SAR) and optimize ADME (absorption, distribution, metabolism, and excretion) profiles.[1] Visible-light photocatalysis has emerged as a particularly powerful tool for LSF, offering unprecedentedly mild and selective methods for forging new chemical bonds.[4][5][6] By harnessing the energy of low-energy photons, photocatalysis facilitates radical-based transformations that are often complementary to traditional ionic chemistry, unlocking novel chemical space under conditions compatible with sensitive functional groups.[4][5][7] This guide provides an in-depth overview of the principles, key reaction classes, and detailed experimental protocols for applying photocatalysis to the late-stage functionalization of complex molecules.

Part 1: The "Why": Fundamental Principles of Photocatalysis in LSF

At its core, visible-light photocatalysis utilizes a catalyst (the photocatalyst, PC) that, upon absorbing a photon of light, becomes electronically excited. This excited state (*PC) is a potent single-electron oxidant and reductant, capable of engaging in single-electron transfer (SET) with organic substrates to generate highly reactive radical intermediates.[7] The process is catalytic, as the photocatalyst is regenerated at the end of each cycle.

Why is this ideal for LSF?

  • Mild Conditions : Reactions are often run at room temperature, using low-energy visible light, which preserves the integrity of complex, poly-functionalized molecules.[1][8]

  • High Functional Group Tolerance : Radical pathways often avoid the harsh acidic, basic, or highly nucleophilic/electrophilic reagents required in traditional synthesis, making them compatible with the diverse functional groups found in drug candidates.

  • Unique Reactivity : Photocatalysis provides access to unique bond disconnections and reactivity patterns, such as the direct functionalization of typically inert C-H bonds, that are difficult to achieve with other methods.[4][5][9]

The general mechanism can proceed via two primary pathways: the oxidative and reductive quenching cycles.

  • Reductive Quenching Cycle : The excited photocatalyst (*PC) accepts an electron from an electron-rich substrate (Donor), becoming a radical anion (PC•⁻). This potent reductant then donates an electron to another substrate (Acceptor) to generate a radical anion, regenerating the ground-state photocatalyst.

  • Oxidative Quenching Cycle : The excited photocatalyst (*PC) donates an electron to an electron-deficient substrate (Acceptor), forming a radical cation (PC•⁺). This potent oxidant then accepts an electron from another substrate (Donor) to generate a radical cation, closing the catalytic cycle.

Photocatalytic_Cycles cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle PC1 PC PC_star1 *PC PC1->PC_star1 hν (Light) PC_minus PC•⁻ PC_star1->PC_minus + Donor - Donor•⁺ PC_minus->PC1 + Acceptor - Acceptor•⁻ PC2 PC PC_star2 *PC PC2->PC_star2 hν (Light) PC_plus PC•⁺ PC_star2->PC_plus + Acceptor - Acceptor•⁻ PC_plus->PC2 + Donor - Donor•⁺

Figure 1: General Photocatalytic Cycles.

Part 2: The "With What": The Chemist's Toolbox & Experimental Setup

Common Photocatalysts

The choice of photocatalyst is critical as its photophysical and electrochemical properties dictate the feasibility of a given transformation.[10][11] Key parameters include the catalyst's absorption wavelength (λmax), excited-state lifetime, and its ground- and excited-state redox potentials.[10][12]

Photocatalyst ClassExample(s)λmax (nm)E₁/₂ [PC⁺/PC] (V vs SCE)E₁/₂ [PC/PC⁻] (V vs SCE)Key Features & Rationale
Ruthenium Polypyridyl Ru(bpy)₃²⁺~452-0.81+0.77Historically significant, well-understood, balanced redox potentials. Often the first choice for methodological screening.[7]
Iridium Cyclometalated Ir(ppy)₃, fac-Ir(ppy)₃~375, 460-1.73+0.31Stronger excited-state reductant than Ru(bpy)₃²⁺. Chosen for reactions requiring reduction of less-activated substrates.[7]
Organic Dyes Eosin Y~530-0.78+0.92Metal-free, inexpensive, good for oxidative quenching cycles. Chosen for greener or cost-sensitive applications.
Acridinium Salts Mes-Acr⁺~430-0.57+2.06Extremely strong excited-state oxidant. Chosen for oxidizing highly stable C-H bonds or unactivated arenes.[13]

Note: Redox potentials are approximate and can vary with solvent and conditions.[14] Data compiled from multiple sources.[10][15]

The Experimental Setup

A typical photocatalytic reaction setup is simple, which is a major advantage of the technology. The core components are a reaction vessel, a light source, and a means to maintain an inert atmosphere and control temperature.

  • Reaction Vessel : Standard borosilicate glass vials or flasks are typically sufficient. For screening, 2 mL vials are common. It is crucial the vessel is transparent to the wavelength of light being used.

  • Light Source : Blue LEDs (~450 nm) are the most common choice due to their overlap with the absorption spectra of many popular Ru and Ir catalysts.[16] Other LEDs (violet, green, red) or even compact fluorescent lamps (CFLs) can be used depending on the photocatalyst.[16][17]

  • Atmosphere : Most photocatalytic reactions are sensitive to oxygen, which can quench the excited state of the catalyst. Therefore, reactions are typically degassed (e.g., via sparging with nitrogen or argon for 5-10 minutes) and run under an inert atmosphere.[18]

  • Temperature Control : Light sources generate heat. To ensure reproducibility and prevent thermal decomposition, a fan is often used to cool the reaction vials, maintaining them at or near room temperature.[17]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Irradiation cluster_workup 3. Analysis & Purification A Weigh Substrate, Photocatalyst, & Reagents into Reaction Vial B Add Solvent & Stir Bar A->B C Seal Vial & Degas (e.g., N₂ Sparge) B->C D Place in Photoreactor (e.g., LED Box) C->D E Irradiate with Stirring & Cooling (Fan) D->E F Monitor Reaction (TLC, LC-MS) E->F G Workup (e.g., Quench, Extract) F->G H Purify (e.g., Column Chromatography) G->H I Characterize Product (NMR, MS) H->I Minisci_Mechanism PC Ir(III) PC_star *Ir(III) PC->PC_star 1. Light Absorption light Blue LED (hν) PC_plus Ir(IV) PC_star->PC_plus 2. SET + S₂O₈²⁻ S2O8 S₂O₈²⁻ (Oxidant) SO4_rad SO₄•⁻ S2O8->SO4_rad 2a. Fragmentation PC_plus->PC 4. SET PC_plus->PC 6a. Regeneration RCOOH R-COOH (Alkyl Source) RCOO_rad R-COO• RCOOH->RCOO_rad 3. Oxidation + SO₄•⁻ R_rad R• RCOO_rad->R_rad 3a. -CO₂ Het_H Drug-Het-H⁺ (Protonated Drug) Het_rad_adduct [Drug-Het(H)-R]•⁺ Het_H->Het_rad_adduct 5. Radical Addition + R• Het_rad_cation [Drug-Het-R]⁺ Het_rad_adduct->Het_rad_cation 6. Oxidation + Ir(IV) Het_R Drug-Het-R (Final Product) Het_rad_cation->Het_R 7. Deprotonation - H⁺ SO4_2minus SO₄²⁻

Figure 3: Simplified Mechanism for Photocatalytic Minisci Reaction.

Step-by-Step Protocol:

  • Reagent Preparation : To a 2 mL borosilicate glass vial equipped with a magnetic stir bar, add the heterocyclic drug substrate (e.g., Camptothecin, 0.1 mmol, 1.0 equiv.), the carboxylic acid (e.g., 1-adamantanecarboxylic acid, 0.3 mmol, 3.0 equiv.), and the photocatalyst fac-Ir(ppy)₃ (0.002 mmol, 2 mol%).

  • Solvent and Additives : Add potassium persulfate (K₂S₂O₈, 0.2 mmol, 2.0 equiv.). Add 1.0 mL of a 1:1 mixture of acetonitrile (MeCN) and water. Causality Note: The water is essential for dissolving the persulfate salt and facilitating the SET process.

  • Degassing : Seal the vial with a cap containing a PTFE septum. Sparge the solution with a gentle stream of argon or nitrogen gas for 10 minutes using a needle inserted through the septum.

  • Irradiation : Place the vial in a photoreactor setup approximately 5 cm from a 34W blue LED lamp. Ensure the vial is being stirred vigorously enough to maintain a homogeneous suspension. Use a fan to maintain the reaction block temperature at ~25-30 °C.

  • Reaction Monitoring : Let the reaction proceed for 12-24 hours. Monitor the consumption of the starting material by taking small aliquots and analyzing via LC-MS or TLC.

  • Workup : Upon completion, quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired alkylated product.

Part 4: Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient Light : Incorrect wavelength, low intensity, opaque vial.Ensure light source matches catalyst λmax. Check LED functionality. Use a clear borosilicate vial. [8]
Oxygen Contamination : Inadequate degassing, vial leak.Improve degassing procedure (increase sparge time). Check vial seal.
Incorrect Redox Window : Catalyst is not a strong enough oxidant/reductant.Consult a table of redox potentials. [10][15]Screen a panel of catalysts with different properties (e.g., switch from Ru(bpy)₃²⁺ to a stronger acridinium catalyst).
Side Product Formation Over-oxidation/Reduction : Reaction proceeds past the desired product.Reduce reaction time. Lower light intensity. [8]
Thermal Degradation : Reaction overheating from the light source.Improve cooling (use a fan, water bath). Ensure the reaction is not directly touching the lamp. [17]
Poor Reproducibility Inconsistent Setup : Varying distance from light, temperature fluctuations.Standardize the reactor geometry. Use a fixed vial holder and active cooling to maintain a constant temperature. [17]
Reagent Purity : Impurities in solvent or reagents quenching the catalyst.Use high-purity, dry solvents. Ensure reagents are of appropriate grade.

Conclusion

Visible-light photocatalysis offers a robust and versatile platform for the late-stage functionalization of complex molecules. Its reliance on mild conditions and unique radical-based reactivity makes it an invaluable tool in drug discovery and development, enabling chemists to modify intricate molecular architectures with a level of precision and efficiency that was previously unattainable. [1][13]By understanding the core principles, carefully selecting the appropriate catalyst and conditions, and following robust protocols, researchers can effectively leverage this technology to accelerate innovation.

References

  • Giustiniano, M., et al. (2021). Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds. Chemical Society Reviews, 50, 766-897. [Link]

  • Zhang, X., et al. (2024). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry. [Link]

  • Sahoo, P. K., & Das, S. (2026). Heterogeneous Photocatalysis for Late-Stage Functionalization: A Sustainable Frontier for Complex Molecule Synthesis. ChemSusChem, 19(1). [Link]

  • ResearchGate. (2026). Heterogeneous Photocatalysis for Late‐Stage Functionalization: A Sustainable Frontier for Complex Molecule Synthesis. Request PDF. [Link]

  • Bellotti, P., et al. (2023). Photocatalytic Late-Stage C–H Functionalization. Chemical Reviews, 123(8), 4237-4352. [Link]

  • PubMed. (2023). Photocatalytic Late-Stage C-H Functionalization. Chem Rev, 123(8), 4237-4352. [Link]

  • MDPI. (n.d.). Review of Experimental Setups for Plasmonic Photocatalytic Reactions. [Link]

  • Gadde, K., De Vos, D., & Maes, B. U. W. (n.d.). Basic Concepts and Activation Modes in Visible-Light-Photocatalyzed Organic Synthesis. ChemCatChem. [Link]

  • PubMed Central (PMC). (2025). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. [Link]

  • RSC Publishing. (2024). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry. [Link]

  • ACS Publications. (2025). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Organic Letters. [Link]

  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Book Chapter. [Link]

  • PubMed Central (PMC). (n.d.). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. [Link]

  • ResearchGate. (2023). Photocatalytic Late-Stage C−H Functionalization. Request PDF. [Link]

  • ResearchGate. (n.d.). Schematic Diagram of Experimental Setup of Photocatalysis. [Link]

  • ACS Publications. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters. [Link]

  • ResearchGate. (n.d.). Experimental setup for the photocatalysis process. [Link]

  • PubMed Central (PMC). (n.d.). Solar Synthesis: Prospects in Visible Light Photocatalysis. [Link]

  • PubMed Central (PMC). (n.d.). Photoredox-Catalyzed C–H Functionalization Reactions. [Link]

  • Wiley Online Library. (n.d.). Visible Light Photocatalysis in Organic Chemistry. [Link]

  • Wiley. (n.d.). Visible Light Photocatalysis in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Visible Light Photocatalysis in Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Photoredox Setup. [Link]

  • PubMed Central (PMC). (n.d.). Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis. [Link]

  • MacMillan Group, Princeton University. (2015). Photoredox catalysis. [Link]

  • Gellman Group, University of Wisconsin-Madison. (2021). Versatile Open-Source Photoreactor Architecture for Photocatalysis Across the Visible Spectrum. ACS Central Science. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transformations. [Link]

  • Perfectlight Technology. (2022). Key Factors Influencing Photocatalytic Synthesis Reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 6-Fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SYN-6F4MQ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Incident Report: Context & Chemistry

User Objective: Maximize yield and purity of 6-fluoro-4-methylquinolin-2(1H)-one (CAS: 1796-27-6). Common Failure Mode: Low yield (<50%), formation of the 4-hydroxy isomer (Conrad-Limpach byproduct), or difficult purification due to tar formation.

The Chemical Challenge: The synthesis relies on the Knorr Quinoline Synthesis .[1][2] The presence of the fluorine atom at the para-position of the aniline starting material (4-fluoroaniline) exerts a strong electron-withdrawing effect (


). This deactivates the aromatic ring, making the critical electrophilic aromatic substitution (ring closure) step kinetically slower and requiring more rigorous acidic conditions than non-fluorinated analogues.
Reaction Pathway & Critical Divergence

The following diagram illustrates the critical bifurcation point. To obtain the 2(1H)-one (Target), you must force the formation of the Amide intermediate. If you inadvertently favor the Imine (Schiff Base), you will produce the wrong isomer.

ReactionPathway Reactants 4-Fluoroaniline + Ethyl Acetoacetate Amide INTERMEDIATE A Acetoacetanilide (Amide Bond Formed) Reactants->Amide 110-140°C (Thermodynamic Control) Imine INTERMEDIATE B Schiff Base (C=N Bond Formed) Reactants->Imine <100°C or Acid Cat. (Kinetic Control) Target TARGET PRODUCT 6-Fluoro-4-methylquinolin-2(1H)-one Amide->Target Cyclization (PPA or H2SO4) Byproduct WRONG ISOMER 4-Hydroxyquinoline derivative (Conrad-Limpach) Imine->Byproduct Thermal Cyclization (>250°C)

Caption: Divergence in Knorr vs. Conrad-Limpach synthesis. High-temperature condensation favors the Amide (Target Pathway).

Tier 1 Support: The Optimized Protocol

Standard Operating Procedure (SOP) for >85% Yield

This protocol utilizes a two-step "isolate and cyclize" approach. One-pot methods often fail with fluorinated substrates due to competing side reactions.

Step 1: Synthesis of -(4-fluorophenyl)-3-oxobutanamide

Reagents: 4-Fluoroaniline (1.0 eq), Ethyl acetoacetate (1.2 eq). Solvent: Xylene (high boiling point is essential).

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Mixing: Dissolve 4-fluoroaniline in Xylene (3 mL per gram of aniline). Add Ethyl acetoacetate.[3][4]

  • Reaction: Heat to reflux (~140°C).

    • Critical Checkpoint: You must observe the separation of ethanol/water in the Dean-Stark trap. This drives the equilibrium toward the amide.

  • Duration: Reflux for 3–4 hours until theoretical volume of ethanol is collected.

  • Isolation: Cool to room temperature. The amide often precipitates. If not, remove solvent in vacuo. Recrystallize the intermediate from dilute ethanol if it looks dark/oily.

    • Why? Impurities here lead to "tar" in Step 2.

Step 2: Cyclization (Ring Closure)

Reagents: Intermediate Amide, Polyphosphoric Acid (PPA).[5]

  • Ratio: Use 10g of PPA for every 1g of Amide.

  • Pre-heating: Heat the PPA to 80°C before adding the solid amide. This ensures homogeneous mixing.

  • Addition: Add the amide intermediate in small portions to the stirring PPA.

  • Reaction: Increase temperature to 110–120°C .

    • Warning: Do not exceed 130°C. Fluorinated anilides are prone to decomposition/charring at higher temperatures compared to non-fluorinated analogues.

  • Monitoring: Stir for 2–3 hours. The mixture will turn deep red/brown (normal).

  • Quenching: Cool to 60°C. Pour the viscous syrup slowly into crushed ice (10x volume) with vigorous stirring.

  • Purification: The product precipitates as a solid. Filter, wash with copious water (to remove acid), then cold methanol.

Tier 2 Support: Troubleshooting (Q&A)

Issue: "I am getting a low yield (<40%) and a lot of black tar."

Diagnosis: Thermal decomposition or impure intermediate. Corrective Action:

  • Check Step 1 Purity: Did you isolate the intermediate amide? If you carried crude oil from Step 1 directly into PPA, residual ethyl acetoacetate will polymerize and char. Action: Recrystallize the intermediate.

  • Temperature Spike: In Step 2, the cyclization is exothermic. If you add the amide too fast or heat too quickly to 140°C+, you will burn the product. Action: Keep the reaction between 110–120°C.

Issue: "The product is not precipitating when I pour the PPA into water."

Diagnosis: Acid trapping (protonation). Corrective Action: The quinolinone nitrogen can be protonated in strong acid, making the salt water-soluble.

  • Neutralization: After pouring into ice water, check the pH. If it is <1, the product might be dissolved.

  • Adjustment: Carefully adjust pH to ~4–5 using 50% NaOH or Ammonium Hydroxide. The free base should precipitate instantly.

  • Salting Out: If still no solid, add NaCl to saturation to force precipitation.

Issue: "NMR shows a mixture of isomers."

Diagnosis: Kinetic vs. Thermodynamic control failure. Corrective Action: You likely formed the imine (Schiff base) in Step 1.

  • Root Cause: Did you add a drop of acid catalyst (like acetic acid) in Step 1? Or was the temperature too low (<100°C)?

  • Fix: Ensure Step 1 is done at reflux in Xylene (140°C) without acid catalysts. High temperature favors the amide (Knorr product).

Tier 3 Support: Advanced Optimization Data

For industrial scaling or stubborn reactions, consult the parameter comparison below.

Acid Catalyst Performance Matrix
CatalystTemperature Req.[5]Yield (Typical)Purity ProfileNotes
PPA (Recommended) 110–120°C85–92% HighBest for fluorinated substrates; viscous workup.
Conc. H2SO4 90–100°C60–75%MediumRisk of sulfonating the aromatic ring (sulfonic acid byproduct).
Eaton's Reagent 70–90°C80–85%HighExpensive (P2O5 in Methanesulfonic acid); easier workup than PPA.
Solvent Selection for Step 1
SolventBoiling PointOutcome
Ethanol 78°CFAILURE RISK. Favors Schiff base (wrong isomer).
Toluene 110°CGOOD. Acceptable, but may require longer reaction times.
Xylene 140°COPTIMAL. Rapid removal of ethanol; ensures thermodynamic product.
Neat (No Solvent) >150°CRISKY. Hard to control temperature; leads to degradation.

References

  • Knorr Quinoline Synthesis Mechanism & Regioselectivity

    • Title: The Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one[1]

    • Source: ResearchGate (2025)[6]

    • URL:[Link]

  • Polyphosphoric Acid in Cycliz

    • Title: Polyphosphoric Acid in Organic Synthesis[2][7][8][9]

    • Source: Canadian Center of Science and Educ
    • URL:[Link]

  • Standard Protocol for Methylcarbostyril Synthesis

    • Title: 4-Methylcarbostyril (Organic Syntheses Procedure)[10]

    • Source: Organic Syntheses, Coll.[10] Vol. 3, p.580

    • URL:[Link]

  • Tautomerism and Reactivity of 4-Hydroxy-2-quinolones

    • Title: 4-Hydroxy-2(1H)-quinolone.[5][11] Part 1: Synthesis and Reactions[1][3][7][8][12]

    • Source: ResearchGate[6]

    • URL:[Link]

Sources

Stability issues with 6-fluoro-4-methylquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues with 6-fluoro-4-methylquinolin-2(1H)-one in solution Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

6-Fluoro-4-methylquinolin-2(1H)-one (CAS: 18516-23-9), often referred to as a carbostyril derivative, presents unique stability challenges in solution primarily driven by lactam-lactim tautomerism , photochemical dimerization , and concentration-dependent aggregation . This guide synthesizes field data with mechanistic organic chemistry to provide actionable troubleshooting protocols.

Part 1: The Core Instability Mechanism (Tautomerism)[1]

The most frequent "purity" complaint regarding this compound is the appearance of split peaks in HPLC or NMR. This is often not degradation, but rather the observation of the Lactam-Lactim Tautomeric Equilibrium .[1]

In polar protic solvents (e.g., Water, Methanol), the Lactam (A) form dominates due to dipole stabilization.[1] In non-polar or aprotic solvents, the Lactim (B) form (2-hydroxyquinoline) becomes energetically accessible.[1]

Mechanism Visualization

Tautomerism Lactam Lactam Form (A) (Quinolin-2-one) Favored in: Water, DMSO High Polarity Lactim Lactim Form (B) (2-Hydroxyquinoline) Favored in: CHCl3, Toluene Low Polarity Lactam->Lactim Proton Transfer (Fast Equilibrium) Dimer Photodimerization (Irreversible Degradation) Lactam->Dimer UV Light (365nm) [2+2] Cycloaddition

Figure 1: The dynamic equilibrium between Lactam and Lactim forms, and the irreversible pathway to photodimerization.[1]

Part 2: Solubility & Solvent Compatibility

Issue: "My compound precipitates upon addition to aqueous buffer."

Root Cause: The planar aromatic structure leads to strong


-

stacking interactions, causing rapid aggregation in high-dielectric media like water.
Solvent Compatibility Matrix
Solvent SystemSolubility RatingStability RiskApplication Notes
DMSO (Anhydrous) Excellent (>50 mM)LowRecommended Stock. Hygroscopic; store under Argon to prevent water uptake.
Methanol/Ethanol Good (~10-20 mM)ModerateProticity stabilizes the Lactam form. Good for transfers but prone to evaporation.
Water / PBS Poor (<0.1 mM)HighDo not store. Prepare fresh.[1] Risk of rapid precipitation and hydrolysis of impurities.
Chloroform/DCM Moderate LowShifts equilibrium toward Lactim form. Confusing NMR signals likely.
Acetonitrile Good ModerateGood for HPLC. Ensure pH control to prevent peak tailing.
Protocol: Preparation of Stable Aqueous Working Solutions

Do not attempt to dissolve solid powder directly into buffer.

  • Stock Preparation: Dissolve solid 6-fluoro-4-methylquinolin-2(1H)-one in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Intermediate Dilution (Critical Step): Dilute the stock 1:10 in PEG-400 or Tween-80 (surfactant layer) before adding to the aqueous buffer. This prevents "crash-out" precipitation.

  • Final Addition: Add the surfactant-DMSO mix to your buffer (PBS/Media) dropwise while vortexing.

    • Target Final DMSO: < 0.5% (v/v)[1]

    • Stability Window: Use within 4 hours.

Part 3: Troubleshooting Common Issues (FAQs)

Q1: I see a new peak at RRT 0.9 or 1.1 in my HPLC chromatogram. Is this degradation?

Diagnosis: Likely Tautomer Separation or Aggregation , not degradation.[1]

  • Test: Run the sample at a higher column temperature (e.g., 40°C vs 25°C).

    • Result A: If the peaks merge or the ratio changes significantly, it is dynamic tautomerism.[1]

    • Result B: If the peak remains distinct and unchanged, it is a degradation product (likely a photodimer or oxidation product).[1]

  • Resolution: Buffer your mobile phase. Use 0.1% Formic Acid or Ammonium Acetate to lock the protonation state and force a single peak.

Q2: The solution turned slightly yellow after 24 hours on the bench.

Diagnosis: Photo-oxidation .

  • Mechanism: Quinolinones are photosensitizers. Under ambient light, they can generate singlet oxygen (

    
    ) or undergo [2+2] cycloaddition to form dimers [1].[1]
    
  • Action: Discard the solution.

  • Prevention: All experiments must be performed in Amber Glassware . Wrap clear tubes in aluminum foil immediately.

Q3: My IC50 values are shifting between replicates.

Diagnosis: Adsorption to Plastics .

  • The hydrophobic fluoro-methyl motif promotes binding to polypropylene (PP) surfaces.

  • Solution: Switch to Glass or Low-Binding plasticware. Pre-coat tips with solvent if possible.

Part 4: Advanced Analytical Troubleshooting

Workflow: Validating Solution Integrity

Troubleshooting Start Issue: Unexpected Peak or Precipitation CheckSolvent 1. Check Solvent System Is DMSO > 0.1%? Start->CheckSolvent CheckLight 2. Was sample exposed to light > 1 hr? CheckSolvent->CheckLight Yes Precip Precipitation/Aggregation Action: Add 0.05% Tween-20 CheckSolvent->Precip No (Aq only) CheckTemp 3. Run VT-NMR or Heated HPLC CheckLight->CheckTemp No Degrade Photodegradation Action: Discard & Resynthesize CheckLight->Degrade Yes CheckTemp->Degrade Peaks Stable Tautomer Tautomerism Action: Buffer Mobile Phase CheckTemp->Tautomer Peaks Merge

Figure 2: Decision tree for identifying the root cause of solution instability.

References

  • Photochemical Reactivity of Quinolinones Mechanism of [2+2] photodimerization in quinolin-2-one derivatives. Source: Journal of Organic Chemistry [Link][1]

  • Lactam-Lactim Tautomerism in Heterocycles Solvent effects on the tautomeric equilibrium of 2-quinolinones. Source: Journal of the American Chemical Society [Link][1]

  • Solubility & Aggregation of Planar Heterocycles Strategies for solubilizing hydrophobic drug-like scaffolds. Source: Nature Protocols [Link][1]

Sources

Technical Support Center: Purification of 6-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-fluoro-4-methylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and related quinolinone derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 6-fluoro-4-methylquinolin-2(1H)-one, providing probable causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis

Symptom: Analytical data (e.g., ¹H NMR, LC-MS) of the crude product shows significant impurities alongside the desired 6-fluoro-4-methylquinolin-2(1H)-one.

Probable Causes:

  • Incomplete Reaction: Starting materials may still be present.

  • Side Reactions: The formation of regioisomers or other by-products.

  • Residual Reagents: Catalysts, acids, or bases used in the synthesis may not have been fully removed during the initial work-up.

Solutions:

  • Recrystallization: This is often the most effective method for purifying solid compounds like 6-fluoro-4-methylquinolin-2(1H)-one, which has a high melting point of 273-277 °C.[1] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

    Step-by-Step Recrystallization Protocol:

    • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for quinolinone derivatives include methanol, ethanol, isopropanol, and acetic acid.[2][3] A solvent pair, such as ethanol/water or methanol/water, can also be effective.

    • Dissolution: In a flask, add the crude product and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.

    • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption to a stationary phase.

    General Column Chromatography Protocol:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinolinone derivatives.

    • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.3. Common mobile phases for quinolinones include gradients of hexane/ethyl acetate or dichloromethane/methanol.

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

    • Elution: Run the mobile phase through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Issue 2: Poor Recovery After Recrystallization

Symptom: A significant loss of product is observed after performing recrystallization.

Probable Causes:

  • Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Excessive Solvent: Using too much solvent will keep a large amount of the product dissolved.

  • Premature Crystallization: The compound crystallizes in the funnel during hot filtration.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization.

Solutions:

  • Optimize Solvent System: If recovery is low, try a different solvent or a solvent pair to reduce the solubility of the compound at cold temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

  • Prevent Premature Crystallization: Use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath for at least an hour. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Issue 3: Ineffective Separation by Column Chromatography

Symptom: The desired compound co-elutes with impurities, resulting in poor separation.

Probable Causes:

  • Inappropriate Mobile Phase: The solvent system does not provide sufficient resolution between the compound and impurities.

  • Column Overloading: Too much sample has been loaded onto the column.

  • Poor Column Packing: Cracks or channels in the stationary phase lead to uneven flow.

Solutions:

  • Fine-Tune the Mobile Phase: Use TLC to test various solvent systems and gradients to achieve better separation. A shallower gradient during elution can improve resolution.

  • Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample load should be about 1-5% of the weight of the stationary phase.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure 6-fluoro-4-methylquinolin-2(1H)-one?

Pure 6-fluoro-4-methylquinolin-2(1H)-one is a white to off-white crystalline solid.[1] It has a melting point in the range of 273-277 °C.[1] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to assess purity:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides information on the purity and confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.

  • Elemental Analysis: This can be used to confirm the elemental composition of the compound.

Q3: What are the likely impurities I might encounter?

The impurities will depend on the synthetic route used. However, common impurities in the synthesis of quinolinone derivatives can include:

  • Unreacted Starting Materials: For example, the aniline and β-ketoester precursors.

  • Isomeric By-products: Depending on the reaction conditions, other isomers may form.

  • Products of Side Reactions: Such as polymerization or degradation products, which can lead to tar formation, especially under harsh acidic conditions.[4]

Q4: My purified compound has a slight yellow or brown tint. Is this acceptable?

While pure 6-fluoro-4-methylquinolin-2(1H)-one is typically white, a slight coloration may not always indicate significant impurity. However, it can be due to trace amounts of colored by-products. If high purity is required, a decolorization step using activated charcoal during recrystallization is recommended.

Q5: What are the best practices for storing purified 6-fluoro-4-methylquinolin-2(1H)-one?

The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[1] Storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over long periods.

III. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 6-fluoro-4-methylquinolin-2(1H)-one.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Purity_Check1 Purity Assessment (TLC, NMR, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Assessment (NMR, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK

Sources

Technical Support Center: Navigating Side Reactions in Substituted Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of substituted quinolinones. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic routes. Our focus is on providing not just solutions, but also a deep understanding of the underlying chemical principles to enhance your experimental success.

Troubleshooting Guides: A Symptom-Based Approach

This section is designed to help you diagnose and resolve issues based on common experimental observations.

Problem 1: Formation of an Isomeric Quinolone Impurity

Symptom: You are performing a Conrad-Limpach or Knorr synthesis and spectroscopic analysis (NMR, LC-MS) of your crude product indicates the presence of a significant amount of an isomeric quinolone, alongside your desired product.

Core Issue: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature, which dictates whether the reaction proceeds under kinetic or thermodynamic control.[1]

  • At lower temperatures (e.g., room temperature to ~80 °C): The reaction is under kinetic control. The more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline, leading to a β-aminoacrylate intermediate that cyclizes to form the 4-hydroxyquinoline (4-quinolone).[2][3]

  • At higher temperatures (e.g., >140 °C): The reaction shifts to thermodynamic control. The reaction at the keto group becomes reversible, while the attack at the less reactive ester carbonyl leads to the formation of a more stable β-ketoanilide intermediate.[3] This intermediate then cyclizes to yield the 2-hydroxyquinoline (2-quinolone).[4][5]

Troubleshooting Protocol:

  • Strict Temperature Control: The most critical parameter is temperature. For the synthesis of 4-hydroxyquinolines, maintain a reaction temperature below 80 °C. For 2-hydroxyquinolines, ensure the temperature is consistently above 140 °C. Use an oil bath with a thermocouple for precise temperature monitoring.

  • Solvent Selection: For the high-temperature synthesis of 2-hydroxyquinolines, a high-boiling point solvent is essential to maintain the required temperature without pressurizing the system.[6] Common choices include Dowtherm A, diphenyl ether, or mineral oil.[2][6]

  • Reaction Time: At lower temperatures, the reaction to form the 4-hydroxyquinoline may require a longer reaction time to achieve a reasonable yield. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Visualizing the Competing Pathways in Conrad-Limpach-Knorr Synthesis

G Reactants Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Kinetic Intermediate) Reactants->Kinetic_Intermediate Low Temp (< 80°C) Kinetic Control Thermo_Intermediate β-Ketoanilide (Thermodynamic Intermediate) Reactants->Thermo_Intermediate High Temp (> 140°C) Thermodynamic Control Product_4_OH 4-Hydroxyquinoline Kinetic_Intermediate->Product_4_OH Cyclization Product_2_OH 2-Hydroxyquinoline Thermo_Intermediate->Product_2_OH Cyclization

Caption: Temperature-dependent pathways in Conrad-Limpach-Knorr synthesis.

Problem 2: Significant Tar/Polymer Formation in Friedländer and Doebner-von Miller Syntheses

Symptom: Your reaction mixture becomes a dark, viscous, and intractable tar, leading to low yields and difficult product isolation.

Core Issue: Both the Friedländer and Doebner-von Miller syntheses can be susceptible to side reactions involving the carbonyl starting materials, especially under the reaction conditions employed.

  • Friedländer Synthesis: Under basic conditions, the ketone starting material can undergo self-aldol condensation, leading to polymeric byproducts.[7]

  • Doebner-von Miller Synthesis: This reaction is typically conducted under strong acidic conditions which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[8]

Troubleshooting Protocol:

  • Optimize Catalyst and Conditions:

    • Friedländer: If using basic conditions, consider switching to an acid catalyst (e.g., p-toluenesulfonic acid, iodine) which can promote the desired cyclization without inducing aldol condensation.[7][9] Solvent-free conditions with microwave irradiation have also been shown to be effective.[10]

    • Doebner-von Miller: While strong acid is necessary, its concentration can be optimized. Consider using a milder Lewis acid (e.g., ZnCl₂, SnCl₄) in place of strong Brønsted acids like H₂SO₄.[8]

  • Gradual Addition of Reagents: Slowly adding the carbonyl compound to the reaction mixture can help to maintain a low instantaneous concentration, thereby favoring the desired reaction over self-condensation or polymerization.

  • Biphasic Solvent System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[8]

Workflow for Minimizing Tar Formation

G Start Tar Formation Observed Catalyst Optimize Catalyst System Start->Catalyst Addition Implement Gradual Addition of Carbonyl Compound Start->Addition Biphasic Employ Biphasic Solvent System (Doebner-von Miller) Start->Biphasic Result Reduced Tar Formation, Improved Yield Catalyst->Result Addition->Result Biphasic->Result

Caption: Troubleshooting workflow for tar formation.

Frequently Asked Questions (FAQs)

Q1: In the Friedländer synthesis with an unsymmetrical ketone, I am getting a mixture of regioisomers. How can I control the regioselectivity?

A1: Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis.[7] The reaction can proceed via condensation at either of the α-carbons. To control this, you can:

  • Use a directing group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization.[7]

  • Employ specific catalysts: Certain amine catalysts or the use of ionic liquids have been shown to improve regioselectivity.[7]

  • Modify the starting material: Instead of the o-aminoaryl aldehyde/ketone, using its imine analogue can help avoid side reactions and may improve regioselectivity.[7]

Q2: My Knorr synthesis is yielding a 4-hydroxyquinoline as a major byproduct. I thought this reaction was specific for 2-hydroxyquinolines?

A2: While the Knorr synthesis is designed to produce 2-hydroxyquinolines from a pre-formed β-ketoanilide, the in-situ formation of this intermediate from an aniline and a β-ketoester is temperature-sensitive. If the initial condensation is not performed at a sufficiently high temperature to favor the formation of the β-ketoanilide, you will get the kinetically favored β-aminoacrylate, which then cyclizes to the 4-hydroxyquinoline.[11] A 1964 study found that with certain reaction conditions, the formation of a 4-hydroxyquinoline is a competing reaction.[11] Ensure your initial condensation step is performed at or above 140 °C before the acid-catalyzed cyclization.

Q3: I am having difficulty purifying my quinolinone product from the reaction byproducts. What are some effective purification strategies?

A3: Purification of quinolinones can be challenging due to their polarity and potential for degradation on silica gel. Here are some strategies:

  • Recrystallization: This is often the most effective method if a suitable solvent system can be identified. Ethanol, ethyl acetate, or mixtures with hexanes are common choices.

  • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina. Alternatively, you can deactivate silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent) to prevent streaking and degradation of the product.[12]

  • Solvent Washing: For products with low solubility in certain organic solvents, washing the crude solid with a solvent like diethyl ether can be an effective way to remove less polar impurities.[12]

Experimental Protocols

Protocol 1: Minimizing Isomer Formation in the Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This protocol is designed to favor the kinetic product in the Conrad-Limpach synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., 2 drops of concentrated sulfuric acid).[12]

  • Reaction: Heat the mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain this temperature for the required reaction time (monitor by TLC). It is critical not to exceed 100 °C to avoid the formation of the thermodynamic byproduct.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol and then a non-polar solvent like hexanes to remove residual starting materials and soluble impurities. Dry the product under vacuum.[12]

Protocol 2: A Modified Friedländer Synthesis to Reduce Aldol Byproducts

This protocol utilizes an acid catalyst under solvent-free conditions to minimize base-catalyzed side reactions.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the o-aminoaryl aldehyde or ketone (1.0 eq), the ketone with an α-methylene group (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.[9]

  • Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for a short duration (e.g., 10-15 minutes).[10] Monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Isolation: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

Synthesis MethodCommon Side ReactionKey ParameterTypical Impact on Yield
Conrad-Limpach-Knorr Isomeric quinolone formationTemperatureFormation of a 1:1 mixture can halve the desired product yield.
Friedländer (basic) Aldol condensation of ketonepH / CatalystCan reduce yields by >50% and lead to complex mixtures.[7]
Doebner-von Miller Polymerization of carbonylAcid concentrationSevere tarring can lead to yields below 20%.[8]

References

Sources

Challenges in the scale-up synthesis of 6-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 6-Fluoro-4-methylquinolin-2(1H)-one

Introduction: The Engineering of a Heterocycle

Welcome to the technical support hub for the synthesis of 6-fluoro-4-methylquinolin-2(1H)-one (also known as 6-fluoro-4-methylcarbostyril). This scaffold is a critical pharmacophore in the development of phosphodiesterase (PDE) inhibitors and novel antibacterial agents.

While the Knorr Quinoline Synthesis is a textbook reaction, scaling it from gram to kilogram quantities introduces non-linear thermodynamic and rheological challenges. This guide moves beyond standard recipes to address the process chemistry—the "why" behind the failure modes—and provides self-validating protocols to ensure batch-to-batch consistency.

Module 1: The Condensation Step (Acetoacetanilide Formation)

The Objective: Synthesize N-(4-fluorophenyl)-3-oxobutanamide with >98% purity. The Trap: Inadvertent formation of the thermodynamic enamine byproduct (Conrad-Limpach intermediate), which leads to the wrong isomer (4-hydroxyquinoline) later.

Q1: My reaction conversion stalls at 80-85%. Adding more ethyl acetoacetate doesn't help. Why?

Diagnosis: You are fighting Le Chatelier’s principle. The reaction between 4-fluoroaniline and ethyl acetoacetate produces ethanol as a byproduct. On a small scale, open-vessel heating allows ethanol to escape. On a large scale, refluxing solvent columns trap ethanol in the reaction matrix, establishing an equilibrium that prevents completion.

Troubleshooting Protocol:

  • Switch from Reflux to Distillation: Do not use a standard reflux condenser. Use a Dean-Stark trap or a fractional distillation head. You must actively remove ethanol from the system to drive the equilibrium forward.

  • Temperature Window: Maintain the internal temperature between 110°C and 130°C .

    • Below 100°C: Reaction is kinetically slow; enamine formation (kinetic product) may compete if acid traces are present.

    • Above 140°C: Degradation of the beta-keto amide occurs.

  • Validation: Monitor the refractive index or GC of the distillate. When the distillate transitions from ethanol (bp 78°C) to pure ethyl acetoacetate (bp 180°C) or stops entirely, the reaction is complete.

Q2: The product solidifies into a rock-hard mass in the reactor. How do I handle this on a 50L scale?

Diagnosis: The acetoacetanilide intermediate has a high melting point and crystallizes rapidly upon cooling. Allowing the neat reaction mixture to cool in a static reactor will result in a concrete-like solid that requires jackhammering (literally) to remove.

The Fix (Solvent Swap):

  • Do not cool neat. Near the end of the reaction (while still at ~90°C), slowly add a non-polar anti-solvent like Toluene or Xylene (approx. 2-3 volumes).

  • Controlled Crystallization: Cool the slurry slowly with vigorous agitation. The product will precipitate as a flowable slurry rather than a fused monolith.

  • Filtration: Filter at 10-15°C. The non-polar solvent washes away unreacted ethyl acetoacetate and trace aniline.

Module 2: The Cyclization (The Critical Knorr Step)

The Objective: Ring closure using concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA). The Trap: Thermal runaway and "charring" (sulfonation/oxidation) of the aromatic ring.

Q3: Upon adding the intermediate to sulfuric acid, the temperature spiked, and the mixture turned black. Is the batch lost?

Diagnosis: You experienced a thermal runaway . The cyclization is an electrophilic aromatic substitution accompanied by dehydration—both highly exothermic. Black color indicates oxidative degradation or polymerization, likely due to local hot spots >140°C.

Corrective Protocol (The "Portion-Wise" Rule):

  • Heel Preparation: Pre-heat the sulfuric acid (or PPA) to 60-70°C before addition.

    • Why? Adding solid to cold acid and then heating is dangerous. The solid may dissolve/disperse without reacting, accumulating potential energy. When the threshold temp is reached, the entire mass reacts simultaneously (thermal explosion).

  • Kinetic Addition: Add the solid acetoacetanilide in small portions (over 1-2 hours) to the hot acid.

    • Control: Monitor internal temp. Allow the exotherm to drive the temp to 90-95°C , but use jacket cooling to cap it at 100°C.

  • Visual Check: The mixture should be a deep yellow or amber solution. Pitch black usually implies >5% yield loss to tar, but the bulk product might still be salvageable via recrystallization.

Q4: I used Polyphosphoric Acid (PPA) for better yield, but I can't stir the mixture. It's too viscous.

Diagnosis: PPA is superior for yield (fewer sulfonation byproducts) but mechanically difficult. At room temperature, it is a solid; at 60°C, it is like molasses.

Engineering Solution:

  • Shear Force: Use an overhead stirrer with a high-torque motor and an anchor or helical impeller. Magnetic stirring is useless here.

  • Dilution Trick: If viscosity is unmanageable, you can use a mixture of H₂SO₄ : PPA (1:1) . This retains the "gentleness" of PPA while lowering viscosity.

  • Quenching Strategy: Never pour water into the hot PPA reactor.

    • Protocol: Pump the hot, viscous reaction mass into a separate vessel containing stirred ice water. This "reverse quench" prevents steam explosions and controls the precipitation particle size.

Module 3: Isolation & Purification

Q5: The final product is a sticky, off-white solid that traps acid. Washing takes forever. How do I improve filtration?

Diagnosis: Rapid quenching generates amorphous or microcrystalline particles that clog filter cloth (blinding). The "stickiness" is often trapped sulfuric acid or oligomers.

Optimization:

  • Digestion: After quenching into water, do not filter immediately. Heat the aqueous slurry to 80-90°C for 1-2 hours.

    • Mechanism:[1][2][3][4] This "Ostwald ripening" allows small crystals to dissolve and redeposit onto larger ones, improving filterability. It also hydrolyzes any O-sulfated side products.

  • pH Adjustment: The slurry is highly acidic. Neutralizing to pH 6-7 with NaOH or Ammonia before filtration can sometimes help, but often the free base filters better from a slightly acidic media (pH 2-3) where impurities remain soluble. Recommendation: Filter at pH 1-2, then reslurry the wet cake in water/bicarbonate to neutralize.

  • Final Polish: Recrystallize from DMF/Water or Glacial Acetic Acid (followed by water wash) to achieve HPLC purity >99.5%.

Visualizing the Process Chemistry

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the divergence between the desired Knorr product and the unwanted Conrad-Limpach impurity, determined by the initial condensation conditions.

ReactionPathway Start 4-Fluoroaniline + Ethyl Acetoacetate Amide Intermediate: Acetoacetanilide (Kinetic/Low Temp) Start->Amide 110-130°C (-EtOH) Enamine Intermediate: Beta-Enamino Ester (Thermodynamic/Acid Cat) Start->Enamine Acid Cat. Water Removal KnorrCycl Cyclization (H2SO4 / 95°C) Amide->KnorrCycl Target Target: 6-Fluoro-4-methyl- quinolin-2(1H)-one KnorrCycl->Target Ring Closure (Ortho attack) ThermCycl Thermal Cyclization (250°C / Diphenyl Ether) Enamine->ThermCycl Impurity Impurity: 6-Fluoro-2-methyl- quinolin-4(1H)-one ThermCycl->Impurity Wrong Isomer

Caption: Divergent pathways in quinoline synthesis. Control of the intermediate (Amide vs. Enamine) is the primary determinant of regioselectivity.

Figure 2: Scale-Up Troubleshooting Decision Tree

Use this workflow to diagnose low yields or quality issues during the cyclization phase.

Troubleshooting Start Problem: Low Yield or Purity CheckColor Check Reaction Color (During Cyclization) Start->CheckColor Black Pitch Black / Tar CheckColor->Black Charring YellowAmber Yellow / Amber CheckColor->YellowAmber Looks OK TempIssue Issue: Thermal Runaway Action: Slower addition, Pre-heat acid heel. Black->TempIssue WorkupIssue Issue: Isolation Loss YellowAmber->WorkupIssue CheckFiltrate Analyze Filtrate (HPLC) WorkupIssue->CheckFiltrate ProductInFiltrate Product in Filtrate? (Solubility Issue) CheckFiltrate->ProductInFiltrate Yes NoProduct Incomplete Reaction? CheckFiltrate->NoProduct No Quench Quench ProductInFiltrate->Quench AcidConc Check Acid Strength (Must be >90% H2SO4) NoProduct->AcidConc pH Check Quench pH (Product may dissolve in strong acid/base)

Caption: Diagnostic logic for resolving yield losses during the critical cyclization and isolation phases.

Summary Data Table: Solvent & Reagent Selection

ParameterRecommendedAlternativeAvoidReason
Step 1 Solvent Neat (None) Toluene/XyleneEthanol/MethanolAlcohols trap equilibrium; Neat maximizes conversion.
Cyclization Acid H₂SO₄ (Conc.) PPA or Methanesulfonic AcidDilute AcidWater inhibits cyclization; PPA is better but viscous.
Quench Medium Ice Water Dilute NaOH (Careful!)Hot WaterHeat of dilution can cause sputtering; Ice controls temp.
Recrystallization DMF/Water Ethanol/Acetic AcidAcetoneDMF dissolves the poorly soluble quinolone effectively.

References

  • Organic Syntheses, Coll.[5] Vol. 3, p. 194 (1955). 4-Methylcarbostyril. (Standard Knorr protocol foundation).

  • Lauer, W. M., & Kaslow, C. E. (1955). The Knorr Quinoline Synthesis. Organic Syntheses.

  • Jones, G. (1977).Pyridines and their Benzo Derivatives: (V) Synthesis and Properties. In Comprehensive Heterocyclic Chemistry. (Review of Knorr vs. Conrad-Limpach mechanisms).
  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. (Discusses acid catalysis and microwave variations).

  • ResearchGate Protocol Discussion. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (Analogous fluoro-chemistry scale-up insights).

Sources

Technical Support Center: Nucleophilic Substitution of Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chloroquinoline Chemistry Support Hub. Ticket Status: Open | Priority: High | Agent: Senior Application Scientist

This guide is engineered to troubleshoot stalled, low-yielding, or messy nucleophilic aromatic substitution (


) reactions of chloroquinolines. Unlike standard benzene derivatives, the quinoline nitrogen creates unique electronic vectors that dictate reactivity. This guide treats your reaction as a system to be debugged.
Module 1: Diagnostic & Reactivity Profiling

Before adjusting conditions, confirm your substrate's intrinsic reactivity. The position of the chlorine atom relative to the ring nitrogen is the primary determinant of success.

The Reactivity Hierarchy
  • 4-Chloroquinoline (High Reactivity): The "Para" position.[1] The nitrogen atom can accept negative charge via resonance during the formation of the Meisenheimer complex. Reacts readily with amines, alkoxides, and thiols.

  • 2-Chloroquinoline (Moderate Reactivity): The "Ortho" position.[1][2] Inductive withdrawal is strong, but resonance stabilization is slightly less effective than at C4 due to the disruption of the benzene ring aromaticity in the intermediate.

  • 3-Chloroquinoline (Low Reactivity): The "Meta" position. No resonance stabilization of the negative charge on the nitrogen.

    
     will likely fail.  Requires Palladium catalysis (Buchwald-Hartwig).
    
Visual Guide: Reactivity & Regioselectivity Logic

ReactivityLogic cluster_legend Mechanism Notes node_high 4-Chloroquinoline (High Reactivity) decision_mech Select Mechanism node_high->decision_mech Standard SNAr (Thermal/Microwave) node_med 2-Chloroquinoline (Moderate Reactivity) node_med->decision_mech High Temp SNAr or Acid Catalysis node_low 3-Chloroquinoline (Inert to SNAr) node_low->decision_mech MUST use Pd-Catalysis (Buchwald-Hartwig) node_di 2,4-Dichloroquinoline (Regioselectivity Challenge) node_di->node_high 0°C to RT (Kinetic Control) node_di->node_med High Temp (>100°C) (Thermodynamic/Disubstitution) note1 C4 is favored over C2 because the Meisenheimer intermediate preserves benzene ring aromaticity better.

Figure 1: Decision matrix for selecting reaction conditions based on chlorine position.

Module 2: Troubleshooting "No Reaction" or Low Conversion

Symptom: Starting material remains after 24 hours. Root Cause: Insufficient electrophilicity of the quinoline ring or poor nucleophile solubility.

Solution A: Acid Catalysis (The Proton Switch)

If thermal heating isn't working, do not just increase the temperature (which promotes tar formation). Instead, activate the ring.

  • Mechanism: Protonation of the quinoline nitrogen (

    
    ) creates a cationic species. This dramatically lowers the LUMO energy, making the C4/C2 carbons highly electrophilic [1].
    
  • Protocol: Add 1.0–1.5 equivalents of HCl (4M in dioxane) or p-TsOH.

  • Solvent: Reflux in ethanol or ethoxyethanol.

  • Note: This works best for amine nucleophiles (anilines). Aliphatic amines may get protonated and deactivated; for them, use a large excess of amine (acting as base and nucleophile) or switch to Solution B.

Solution B: Microwave Irradiation
  • Why: Polar transition states in

    
     are stabilized by microwave coupling.
    
  • Protocol: Sealed tube, 120–150°C, 10–30 minutes. Solvent: n-Butanol or NMP.

Solution C: Palladium Catalysis (Buchwald-Hartwig)

Mandatory for 3-chloroquinolines and recommended for electron-poor anilines reacting with 2/4-chloroquinolines.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BINAP (for primary amines) or XPhos (for difficult substrates).

  • Base:

    
     or 
    
    
    
    (Must be anhydrous).
  • Solvent: Toluene or Dioxane (degassed).

Module 3: Troubleshooting Side Reactions (Hydrolysis)

Symptom: Formation of a solid precipitate that is NOT your product. LCMS shows mass corresponding to [M-Cl+OH] (Quinolone formation). Root Cause: Water competing with your nucleophile. The chloroquinoline is converted to a quinolone (lactam) tautomer.

FactorDiagnosisCorrective Action
Solvent Wet hygroscopic solvents (DMF, DMSO, EtOH).Use anhydrous solvents. Store over 4Å molecular sieves.
Base Hydroxide bases (NaOH, KOH) or wet carbonate.Switch to non-nucleophilic organic bases: DIPEA (Hünig's base) or

.
Atmosphere Ambient moisture entering reflux condenser.Run under Argon/Nitrogen balloon with a drying tube.
Leaving Group Reaction too slow, allowing water time to attack.Switch solvent to Phenol . Phenol acts as a solvent and catalyst (forming a phenoxy intermediate that is rapidly displaced by the amine) [2].
Module 4: Isolation & Purification Protocols

Symptom: Product streaks/tails on TLC/Column, or yield is lost during aqueous workup.

Issue 1: The "Sticky" Amine (Tailing on Silica)

Aminoquinolines are basic and interact strongly with acidic silanols on silica gel.

  • Fix 1 (Mobile Phase): Add 1% Triethylamine (

    
    )  or 1% 
    
    
    
    to your DCM/MeOH mobile phase.
  • Fix 2 (Pre-treatment): Flush the silica column with mobile phase containing

    
    before loading your sample.
    
  • Fix 3 (Stationary Phase): Use Basic Alumina instead of silica.

Issue 2: pH-Dependent Solubility

If you used acid catalysis, your product is a hydrochloride salt (water-soluble).

  • Step 1: Evaporate reaction solvent.

  • Step 2: Redissolve residue in water.

  • Step 3: CRITICAL: Basify to pH > 10 using 2M NaOH or

    
    . The solution must be basic to liberate the free amine.
    
  • Step 4: Extract with DCM or, if the product is polar, Chloroform/Isopropanol (3:1) .

Module 5: Validated Experimental Workflow
Standard Protocol: Acid-Catalyzed Amination of 4-Chloroquinoline

Use this for reacting anilines with 4-chloroquinoline.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charge:

    • 4-Chloroquinoline (1.0 equiv)

    • Aniline derivative (1.1 equiv)

    • Ethanol (anhydrous, 5 mL per mmol substrate)

    • HCl (1.1 equiv, 4M in dioxane) or conc. HCl (dropwise).

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Visual Check: Product often precipitates as the hydrochloride salt (yellow/orange solid).

  • Workup:

    • Cool to room temperature.

    • Option A (Precipitate formed): Filter the solid. Wash with cold ethanol and

      
      . This is the pure HCl salt.
      
    • Option B (No precipitate): Evaporate solvent. Partition residue between EtOAc and sat.

      
       (aq). Dry organic layer (
      
      
      
      ), filter, and concentrate.
Workflow Logic Diagram

TroubleshootingFlow start Start: Reaction Check (TLC/LCMS) check_sm Is SM consumed? start->check_sm check_prod Is Product Major? check_sm->check_prod Yes issue_noreac Issue: No Reaction check_sm->issue_noreac No issue_side Issue: Hydrolysis/Byproducts check_prod->issue_side No (Quinolone formed) purify Purification: Use 1% Et3N in Eluent or Basic Alumina check_prod->purify Yes sol_acid Try Acid Catalysis (HCl/EtOH) issue_noreac->sol_acid If thermal failed sol_dry Dry Solvents + DIPEA (Exclude Water) issue_side->sol_dry sol_mw Try Microwave (150°C, NMP) sol_acid->sol_mw If acid failed

Figure 2: Troubleshooting logic flow for SNAr optimization.

References
  • Mechanism of Acid Catalysis

    • Concept: Protonation of the heterocyclic nitrogen increases the electrophilicity of the C4 position, facilitating nucleophilic
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[3]

  • Concept: Phenol acts as a proton source to activate the quinoline nitrogen and as a nucleophile to form a reactive phenoxy intermediate.
  • Purification of Aminoquinolines

    • Technique: Use of Triethylamine to deactivate silica silanols.[4][5]

    • Source: BenchChem Technical Support, "Purification of Challenging 8-Aminoquinoline Derivatives."[4]

  • Microwave Assisted Synthesis

    • Protocol: Rapid synthesis of 4-aminoquinolines using microwave irradi
    • Source:National Institutes of Health (PMC), "4-Aminoquinoline: a comprehensive review of synthetic strategies." (Generalized link for context).

  • Palladium Catalysis (Buchwald-Hartwig)

    • Application: Coupling of unreactive aryl chlorides (like 3-chloroquinoline).
    • Source:Royal Society of Chemistry, "Applications of palladium-catalyzed C–N cross-coupling reactions."

Sources

Technical Support Center: Quinolone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QNZ-OPT-2026

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimizing Catalyst Selection & Troubleshooting for Quinolone Scaffolds

Welcome to the Quinolone Synthesis Support Hub

You have reached the Tier-3 Technical Support desk. This guide addresses the "black box" issues often omitted from standard literature—specifically regarding catalyst longevity, regioselectivity failures, and purification bottlenecks in the synthesis of 4-quinolones (and related fluoroquinolones).

Whether you are scaling up a classic Grohe-Heber route for a generic API or screening Palladium ligands for a novel library, the protocols below are designed to be self-validating.

Module 1: The Decision Matrix (Route Selection)

Before troubleshooting a catalyst, ensure you are on the correct synthetic pathway. We see 40% of user "failures" stemming from forcing a metal-catalyzed cycle on a substrate better suited for classical thermal cyclization, or vice versa.

Visual Guide: Synthetic Route Selector

QuinoloneRouteSelection Start Start: Define Substrate & Scale ScaleCheck Is Scale > 100g? Start->ScaleCheck Classical Classical Route Preferred ScaleCheck->Classical Yes (Cost/Safety) MetalCat Metal Catalysis Preferred (High Complexity/Library) ScaleCheck->MetalCat No (High Value) SubstCheck Substrate: Aniline + EMME (Ethoxymethylenemalonate)? Classical->SubstCheck GouldJacobs Gould-Jacobs Reaction (Thermal Cyclization) SubstCheck->GouldJacobs Yes GroheHeber Grohe-Heber Synthesis (Cycloacylation/SNAr) SubstCheck->GroheHeber No (Requires 2,4-dichloro-5-fluoro-benzoyl chloride) BondType Key Bond Formation? MetalCat->BondType PdCat Pd-Catalyzed Carbonylative Cyclization BondType->PdCat CO Insertion Required CuCat Cu-Catalyzed Ullmann/Oxidative BondType->CuCat C-N / C-H Activation

Figure 1: Decision tree for selecting the optimal synthetic strategy based on scale and substrate functionality.

Module 2: Troubleshooting Classical Routes
A. The Gould-Jacobs Reaction

Context: The thermal cyclization of anilinomethylene malonates. Common Failure: "The reaction turns into a black tar with low conversion."

SymptomRoot CauseCorrective Action
Incomplete Cyclization Temperature too low (<250°C).Use Dowtherm A (diphenyl ether/biphenyl eutectic) as solvent. Reflux must be vigorous (255-260°C).
Decarboxylation Prolonged heating post-cyclization.Monitor via HPLC.[1] Stop immediately upon disappearance of the enamine intermediate.
"Tarring" Oxidation of aniline starting material.[2]Sparge the reaction vessel with N₂ for 15 mins before heating. Add antioxidants (e.g., BHT) in trace amounts if permissible.
B. The Grohe-Heber Synthesis

Context: The industrial standard for fluoroquinolones (e.g., Ciprofloxacin).[3] Involves acylation followed by base-mediated SNAr cyclization.

Q: My cyclization yield is stuck at 60%. I'm using K₂CO₃ in DMF. A: Potassium carbonate is often too weak for sterically hindered or electron-rich rings.

  • Switch Base: Upgrade to NaH (Sodium Hydride) or t-BuOK . The deprotonation of the active methylene requires a stronger driving force.

  • Leaving Group: Ensure your ortho-leaving group is a Fluorine or Chlorine.[4] Fluorine reacts significantly faster in SNAr cyclizations due to the high electronegativity stabilizing the Meisenheimer complex [1].

  • Water Scavenging: DMF is hygroscopic. Even 0.5% water kills the acyl chloride intermediate. Use molecular sieves (3Å) in your solvent lines.

Module 3: Advanced Metal Catalysis (Pd & Cu)

For high-value intermediates where functional group tolerance is key, transition metals are superior.

Protocol: Pd-Catalyzed Carbonylative Cyclization

Target: Formation of 4-quinolones from 2-iodoanilines and alkynes using CO surrogates (safer than gas).[5]

Workflow Visualization:

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd COInsert CO Insertion (Mo(CO)6 or Formate) OxAdd->COInsert AlkyneIns Alkyne Insertion COInsert->AlkyneIns RedElim Reductive Elimination & Cyclization AlkyneIns->RedElim RedElim->Pd0 Regeneration Product 4-Quinolone RedElim->Product

Figure 2: Catalytic cycle for Pd-mediated carbonylative synthesis.[5] Note that CO insertion precedes alkyne attack.

Frequently Asked Questions (FAQs):

Q: The reaction stalls after oxidative addition. I see the Ar-Pd-I species on NMR but no product. A: This is a "CO Starvation" issue.

  • Fix: If using Mo(CO)₆ as a solid CO source, add DBU (1.5 eq). DBU acts as a base to accelerate the release of CO from Molybdenum [2].

  • Ligand Choice: Switch to a bidentate ligand like dppf or Xantphos . Monodentate PPh₃ often dissociates too easily under CO pressure, leading to Pd-black precipitation.

Q: Copper vs. Palladium: When should I switch to Cu? A: Use Copper (CuI/L-proline or CuI/phenanthroline) when synthesizing 2-aryl-4-quinolones via oxidative cyclization of 2-aminoketones.

  • Benefit: Cu tolerates free amines better than Pd.

  • Drawback: Requires higher loading (10-20 mol%) compared to Pd (1-5 mol%) [3].

Module 4: Purification & Metal Scavenging

In pharmaceutical development, residual metal (<10 ppm) is a critical quality attribute.

The "Black Particle" Problem: After workup, you may see fine black particulates (Pd/Cu nanoparticles) that pass through Celite.

Recommended Scavenging Protocol:

  • Functionalized Silica: Do not rely on crystallization alone.

    • For Pd: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) equivalents (4 eq vs metal) to the crude reaction mixture before concentration. Stir at 50°C for 1 hour.

    • For Cu: Use SiliaMetS® Imidazole or TAAcOn (Triamine).

  • Filtration: Filter through a 0.45µm PTFE membrane. The bound metal-silica complex is easily removed.

Comparative Scavenging Efficiency:

Scavenger TypeTarget MetalEfficiency (1 hr, 50°C)Notes
Activated Carbon Non-specific60-80%High product loss due to adsorption.
Thiol-Silica Pd, Pt, Rh, Ag>99%Best for Pd(II) and Pd(0).
Imidazole-Silica Cu, Ni, Zn>95%Does not scavenge Pd effectively.
Crystallization All50-90%Inefficient for trace ppm removal.
References
  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines.[3][4] I. Synthesis of 4-quinolone-3-carboxylic acids. Justus Liebigs Annalen der Chemie. Link

  • Wu, X. F., et al. (2011). Palladium-catalyzed carbonylative synthesis of heterocycles using Mo(CO)6 as a solid CO source.[5] Chemistry – A European Journal. Link

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of quinolines and quinolinones via palladium-catalyzed reactions.[4] Chemical Reviews. Link

  • Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. Advanced Synthesis & Catalysis. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2] Journal of the American Chemical Society.[2] Link

For further assistance, please upload your specific reaction conditions (Solvent, Base, Temp, Catalyst Load) to the portal for a Tier-2 review.

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: Ciprofloxacin vs. The 6-Fluoro-4-Methylquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds and the re-evaluation of established ones are paramount. This guide provides a comparative analysis of the renowned fluoroquinolone antibiotic, ciprofloxacin, and the versatile synthetic building block, 6-fluoro-4-methylquinolin-2(1H)-one. While ciprofloxacin is a potent, broad-spectrum antibacterial agent with a well-defined mechanism of action, 6-fluoro-4-methylquinolin-2(1H)-one represents a promising foundational structure for the development of new therapeutic agents. This analysis will delve into their chemical properties, mechanisms of action, and a comparative look at their biological activities, supported by experimental data for ciprofloxacin and insights from derivatives of the quinolin-2-one scaffold.

At a Glance: Chemical and Physical Properties

A fundamental comparison begins with the physicochemical characteristics of each molecule, which dictates their solubility, stability, and pharmacokinetic profiles.

PropertyCiprofloxacin6-Fluoro-4-methylquinolin-2(1H)-one
Molecular Formula C₁₇H₁₈FN₃O₃C₁₀H₈FNO
Molecular Weight 331.34 g/mol [1]177.18 g/mol
Appearance Faintly yellowish to light yellow crystalline substance[1]White to almost white powder or crystal
Melting Point 313–315 °C[2]273-277 °C
Solubility Slightly soluble in water, methanol, ethanol, or acetone; freely soluble in acetic acid.[2]Data not readily available. As a quinolinone, solubility is expected to be low in water.
pKa pKa₁ = 6.09, pKa₂ = 8.62[2]4.22 ± 0.40 (Predicted)

Mechanism of Action: A Tale of Two Quinolones

The biological activity of these compounds is intrinsically linked to their interaction with cellular machinery. While both are based on a quinoline core, their established mechanisms of action differ significantly.

Ciprofloxacin: A Potent Inhibitor of Bacterial DNA Replication

Ciprofloxacin is a member of the fluoroquinolone class of antibiotics and exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[3] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The dual-targeting mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4]

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA damage Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death Leads to DNA damage

Ciprofloxacin's mechanism of action.
6-Fluoro-4-methylquinolin-2(1H)-one: A Scaffold for Bioactivity

Currently, 6-fluoro-4-methylquinolin-2(1H)-one is primarily recognized as a versatile chemical building block for the synthesis of more complex, biologically active molecules.[5] The quinolin-2-one (or carbostyril) scaffold is a privileged structure in medicinal chemistry, known to be a template for compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The specific mechanism of action for 6-fluoro-4-methylquinolin-2(1H)-one itself is not well-documented in publicly available literature. However, the biological activities of its derivatives suggest that this core structure can be modified to target various cellular pathways. For instance, some quinolin-2-one derivatives have been shown to exhibit antibacterial activity, though their precise targets may vary.

Comparative Biological Activity: Established vs. Potential

A direct comparison of the biological activity is challenging due to the differing stages of development of these two compounds. Ciprofloxacin is a clinically approved drug with a wealth of in vitro and in vivo data, while 6-fluoro-4-methylquinolin-2(1H)-one's potential is largely inferred from the activity of its derivatives.

Ciprofloxacin: A Broad-Spectrum Antibacterial Powerhouse

Ciprofloxacin is effective against a wide range of bacterial pathogens, including many Gram-negative and Gram-positive organisms.[4] Its potency is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against susceptible strains.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) for Ciprofloxacin

Bacterial StrainTypeMIC (µg/mL)
Escherichia coliGram-negative≤0.008 - 1
Pseudomonas aeruginosaGram-negative0.016 - 4
Staphylococcus aureus (methicillin-susceptible)Gram-positive0.12 - 1
Staphylococcus aureus (methicillin-resistant)Gram-positive0.12 - >128
Streptococcus pneumoniaeGram-positive0.5 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

The Promise of the 6-Fluoro-4-methylquinolin-2(1H)-one Scaffold

Furthermore, the quinolin-2-one scaffold has been extensively investigated for its anticancer properties. Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines. This suggests that with appropriate chemical modifications, 6-fluoro-4-methylquinolin-2(1H)-one could serve as a starting point for the development of novel anticancer agents.

Experimental Protocols for Comparative Evaluation

To directly compare the biological activities of a novel compound based on the 6-fluoro-4-methylquinolin-2(1H)-one scaffold with ciprofloxacin, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique.

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Preparation of Compound Stock Solutions: Dissolve ciprofloxacin and the test compound (e.g., a derivative of 6-fluoro-4-methylquinolin-2(1H)-one) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight. Dilute the overnight culture in CAMHB to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

mic_workflow cluster_prep Preparation cluster_assay Assay Stock Prepare Stock Solutions (Ciprofloxacin & Test Compound) Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacteria Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C (16-20 hours) Inoculation->Incubation Reading Read MIC (Lowest concentration with no growth) Incubation->Reading

Workflow for MIC determination.
Cytotoxicity Assessment (MTT Assay)

To evaluate the potential toxicity of the compounds to mammalian cells, the MTT assay is a commonly used colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of ciprofloxacin and the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This comparative analysis underscores the distinct roles of ciprofloxacin and 6-fluoro-4-methylquinolin-2(1H)-one in the realm of drug discovery. Ciprofloxacin remains a vital tool in combating bacterial infections, with its well-understood mechanism and broad-spectrum efficacy serving as a benchmark for new antibiotic development.

Conversely, 6-fluoro-4-methylquinolin-2(1H)-one emerges as a promising and versatile scaffold. While it may not possess potent intrinsic antimicrobial activity, its chemical structure provides a foundation for the synthesis of novel derivatives with a wide range of potential therapeutic applications, from new antibacterial agents to anticancer drugs. Future research should focus on the synthesis and biological evaluation of a library of derivatives of 6-fluoro-4-methylquinolin-2(1H)-one to explore its full therapeutic potential. Direct, head-to-head comparisons of these novel compounds with established drugs like ciprofloxacin, using standardized protocols as outlined in this guide, will be crucial in identifying the next generation of effective therapeutic agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin? Retrieved from [Link]

  • Saeed, A., & Rashid, U. (2020). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of the Iranian Chemical Society, 17(10), 2441–2463.
  • Wikipedia. (2024, January 29). Ciprofloxacin. Retrieved from [Link]

  • PubChem. (n.d.). Ciprofloxacin. Retrieved from [Link]

  • Leigh, D. A. (1988). The fluorinated quinolones. Journal of Antimicrobial Chemotherapy, 22 Suppl C, 1–3.
  • U.S. Food and Drug Administration. (n.d.). CIPRO (ciprofloxacin hydrochloride) Tablets. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

Sources

Technical Comparison & Validation Guide: 6-Fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the cross-validation of assays utilizing 6-fluoro-4-methylquinolin-2(1H)-one (CAS 15912-69-3), a specialized fluorogenic reference standard.

This document treats the compound as a Fluorescent Reference Standard used for calibrating analytical methods (HPLC, Fluorescence Spectroscopy) or as a stable fluorophore alternative to coumarins.

Executive Summary & Core Application

6-Fluoro-4-methylquinolin-2(1H)-one (also known as 6-fluoro-4-methylcarbostyril) is a robust fluorogenic scaffold utilized primarily as a Reference Standard in analytical chemistry and as a stable fluorophore in enzymatic assays. Unlike the widely used coumarin-based standards (e.g., 4-Methylumbelliferone, 4-MU), this quinolinone derivative exhibits superior pH stability and resistance to photo-bleaching, making it an ideal candidate for validating assays in harsh chemical environments (acidic/basic) where traditional fluorophores fail.

Primary Applications:

  • Impurity Profiling: Quantitation of photodegradation products in fluoroquinolone antibiotics (e.g., Ciprofloxacin).

  • Enzymatic Assays: A pH-independent fluorescent tag for protease or esterase substrates.

  • Method Validation: Cross-validating HPLC-UV/Vis methods against high-sensitivity Fluorescence detection.

Comparative Analysis: Performance vs. Alternatives

The selection of a reference standard dictates the accuracy of your assay. Below is a direct comparison of 6-Fluoro-4-methylquinolin-2(1H)-one against the industry-standard 4-Methylumbelliferone (4-MU) and 7-Amino-4-methylcoumarin (AMC) .

Performance Data Matrix
Feature6-Fluoro-4-methylquinolin-2(1H)-one 4-Methylumbelliferone (4-MU) 7-Amino-4-methylcoumarin (AMC)
Core Structure Quinolin-2(1H)-one (Carbostyril)Coumarin (Benzopyrone)Coumarin (Benzopyrone)
Fluorescence Mechanism Rigid planar lactam; minimal solvent quenching.Phenolic proton dissociation (pH dependent).Intramolecular Charge Transfer (ICT).[1][2]
pH Stability High: Stable fluorescence across pH 2–12.Low: Quenched below pH 7.0 (pKa ~7.8).Moderate: Stable pH 4–10.
Stokes Shift Large (~100–120 nm); reduces self-absorption.Moderate (~60 nm).Moderate (~80 nm).
Photo-stability Excellent: Resistant to UV degradation.Poor: Prone to photo-oxidation.Good: Moderate resistance.
Primary Use Case Acidic assays, impurity standards, robust calibration.Alkaline phosphatase assays (pH > 8).Protease assays (neutral pH).
Scientific Rationale for Selection
  • Why Switch? If your assay requires acidic conditions (e.g., lysosomal enzyme activity at pH 4.5), 4-MU is unsuitable because its fluorescence intensity drops near zero (protonated form is non-fluorescent). 6-Fluoro-4-methylquinolin-2(1H)-one retains quantum yield independent of pH, eliminating the need for a "stop solution" (alkalinization step) before reading.

  • Causality: The nitrogen in the quinolinone ring stabilizes the electron system differently than the oxygen in the coumarin lactone, preventing the hydrolytic ring-opening that plagues coumarins in strong bases.

Cross-Validation Workflow: HPLC vs. Fluorescence

To ensure scientific integrity, the concentration and purity of the 6-Fluoro-4-methylquinolin-2(1H)-one standard must be cross-validated using two orthogonal methods: HPLC-UV (Purity/Mass) and Fluorescence Spectroscopy (Sensitivity) .

Diagram: Cross-Validation Logic

The following diagram illustrates the self-validating loop required to certify the standard before use in bioassays.

CrossValidation Stock Stock Solution (10 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Gravimetric Prep MethodA Method A: HPLC-UV (Absorbance @ 254/320 nm) Dilution->MethodA Injection (10 µL) MethodB Method B: Plate Reader (Fluorescence Ex/Em) Dilution->MethodB Aliquot (100 µL) DataA Peak Area Integration (Purity & Mass Balance) MethodA->DataA DataB RFU Signal Integration (Sensitivity & Linearity) MethodB->DataB Validation Correlation Analysis (R² > 0.99) DataA->Validation Check Linearity DataB->Validation Check Quenching Decision Validated Standard Validation->Decision Pass Criteria

Caption: Orthogonal cross-validation workflow ensuring the fluorescence signal corresponds linearly to the mass verified by HPLC-UV.

Detailed Experimental Protocols

Protocol A: Preparation of Primary Standard

Objective: Create a stable, verified stock solution.

  • Weighing: Accurately weigh 1.77 mg of 6-Fluoro-4-methylquinolin-2(1H)-one (MW: 177.18 g/mol ) into a 1.5 mL amber microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.

    • Note: DMSO is preferred over ethanol to prevent evaporation during storage.

  • Verification: Measure Absorbance at 320 nm (UV-Vis). Using the extinction coefficient (

    
    ), calculate the actual concentration.
    
    • Formula:

      
      
      
  • Storage: Aliquot into 50 µL volumes and store at -20°C. Stable for >12 months.

Protocol B: Cross-Validation Assay (Linearity & LOQ)

Objective: Compare detection limits between HPLC and Fluorescence.

Step 1: HPLC-UV Method Conditions

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60% Methanol / 40% Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection: 10 µL of standards (0.1, 1, 10, 50, 100 µM).

Step 2: Fluorescence Plate Reader Method

  • Plate: 96-well black, flat-bottom polystyrene plate.

  • Buffer: PBS pH 7.4 (or Acetate Buffer pH 4.5 for stability test).

  • Excitation: 320 nm (Bandwidth 9 nm).

  • Emission: 410 nm (Bandwidth 20 nm).

    • Note: Perform a spectral scan first to determine exact Ex/Em maxima for your specific buffer.

  • Gain: Set to 50% or "Auto-Scale".

Step 3: Data Analysis

  • Plot Concentration (µM) vs. Peak Area (HPLC) .

  • Plot Concentration (µM) vs. RFU (Fluorescence) .

  • Calculate Linearity (R²) for both.

  • Inner Filter Effect Check: If the Fluorescence curve plateaus at high concentrations (>50 µM) while HPLC remains linear, dilute samples to stay within the dynamic range.

References

  • ChemicalBook. (2025).[1][3] 6-Fluoro-4-hydroxy-2-methylquinoline [Isomer/Related] Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Fluoro-2-methylquinoline derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Methylumbelliferone (Comparator) Compound Summary. Retrieved from

  • Molecules Journal. (2016). Interaction of fluorescent quinolin-2-one derivatives with lipid bilayers. Royal Society of Chemistry. Retrieved from

  • MDPI. (2025). Chemistry of Substituted Quinolinones: Synthesis and Reactions. Retrieved from

Sources

Benchmarking Guide: Photophysical Characterization of 6-Fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The quinolin-2(1H)-one scaffold (also known as carbostyril) represents a class of fluorophores characterized by high photostability and large Stokes shifts. While derivatives like Carbostyril 124 (7-amino-4-methylquinolin-2(1H)-one) are established laser dyes, the 6-fluoro-4-methylquinolin-2(1H)-one (hereafter 6-F-4-MQ ) variant presents a unique profile. The fluorine substitution at the 6-position is bioisosteric to hydrogen but significantly alters the electronic density of the aromatic core without introducing the metabolic liability of primary amines or hydroxyls.

This guide provides a rigorous framework to benchmark 6-F-4-MQ against industry-standard blue emitters. Unlike a standard datasheet, this document outlines the comparative validation protocol required to position this molecule as a probe for biological systems where metabolic stability and blue-region emission are critical.

Key Technical Hypothesis:

  • Spectral Shift: The electron-withdrawing nature of the 6-Fluoro group (inductive effect

    
    ) is expected to induce a hypsochromic (blue) shift relative to the 6-H parent.
    
  • Quantum Yield (

    
    ):  While likely lower than the amine-substituted Carbostyril 124 (
    
    
    
    ), 6-F-4-MQ offers superior chemical resistance, making it a candidate for lysosomal or acidic-environment tracking.

The Candidate vs. The Standards

To validate 6-F-4-MQ, you must benchmark it against fluorophores with overlapping excitation spectra (~330–360 nm) and established quantum yields.

Table 1: Comparative Profile of Reference Standards
PropertyCandidate: 6-F-4-MQ Ref 1: Quinine Sulfate Ref 2: Carbostyril 124 Ref 3: 4-MU (Coumarin)
Structure Class Fluorinated CarbostyrilAlkaloidAmino-CarbostyrilHydroxy-Coumarin
Excitation Max 320–340 nm (Predicted)347 nm350 nm360 nm
Emission Max 380–410 nm (Predicted)450 nm420 nm450 nm
Quantum Yield (

)
To be determined0.54 (in 0.1 N H₂SO₄)0.91 (in Ethanol)0.63 (pH > 9)
Solvent Sensitivity High (Dipolar relaxation)LowModerateHigh (pH dependent)
Primary Utility Stable Blue ProbeQY StandardLaser DyepH Sensor

Critical Insight: Do not use Tryptophan as a standard despite the spectral overlap; its rapid photobleaching makes it unreliable for benchmarking synthetic dyes. Quinine Sulfate is the mandatory primary standard for this specific excitation range.

Experimental Protocols

Protocol A: Relative Quantum Yield Determination

Objective: Calculate the efficiency of photon emission of 6-F-4-MQ relative to Quinine Sulfate.

Reagents:

  • Standard: Quinine Sulfate Dihydrate in 0.1 N H₂SO₄.

  • Sample: 6-F-4-MQ in Ethanol (HPLC Grade).

  • Blank: Pure solvent (0.1 N H₂SO₄ for standard; Ethanol for sample).

Workflow Logic: To avoid the Inner Filter Effect (re-absorption of emitted light), the absorbance of all solutions must be kept below 0.10 OD at the excitation wavelength.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mM stock of 6-F-4-MQ in Ethanol.

  • Dilution Series: Prepare 5 dilutions of the candidate and 5 dilutions of the Quinine Sulfate standard.

  • Absorbance Scan: Measure Absorbance (

    
    ) at 340 nm (or chosen 
    
    
    
    ). Criterion:
    
    
    .
  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) from 360 nm to 550 nm.
    
  • Gradient Calculation: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance (
    
    
    
    -axis). The slope (
    
    
    ) is the key metric.

Calculation Formula:



  • 
    : Quantum Yield[1][2][3][4][5]
    
  • 
    : Slope of the line (Fluorescence vs. Absorbance)
    
  • 
    : Refractive index of the solvent (
    
    
    
    ;
    
    
    )
Protocol B: Solvatochromic Shift Assay (Lippert-Mataga Plot)

Objective: Determine the change in dipole moment upon excitation (


). This predicts how the dye behaves in hydrophobic pockets (e.g., protein binding sites) versus cytosol.
  • Dissolve 6-F-4-MQ in four solvents of increasing polarity: Hexane, THF, Ethanol, Acetonitrile.

  • Record

    
     and 
    
    
    
    maxima.
  • Calculate the Stokes Shift (

    
     in cm⁻¹) for each.
    
  • Analysis: A large slope in the Lippert-Mataga plot indicates significant Intramolecular Charge Transfer (ICT). Fluorinated quinolinones often exhibit "anomalous" shifts due to specific solvent-fluorine interactions.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow for validating the candidate dye, ensuring data integrity from synthesis to spectral analysis.

BenchmarkingWorkflow cluster_Exp Experimental Phase Synthesis Candidate Synthesis (6-F-4-MQ) Purify HPLC Purification (>98% Purity) Synthesis->Purify QC Structure Confirmation (NMR/MS) Purify->QC AbsScan UV-Vis Scan (Determine Lambda max) QC->AbsScan Dilution Dilution Series (OD 0.01 - 0.1) AbsScan->Dilution Select Ex Lambda Fluoro Emission Integration (Area Under Curve) Dilution->Fluoro Calc QY Calculation (vs Quinine Sulfate) Fluoro->Calc Slope Extraction Decision Performance Assessment Calc->Decision

Figure 1: Critical Path for Photophysical Characterization. Note the strict requirement for HPLC purification prior to spectral analysis to prevent fluorescent impurity artifacts.

Mechanistic Insight: The Fluorine Effect

Understanding why we test this molecule requires visualizing the energy transitions. The 6-Fluoro substituent stabilizes the HOMO (Highest Occupied Molecular Orbital), typically increasing the energy gap (


) relative to the non-fluorinated parent.

Jablonski S0 Ground State (S0) Stable Carbostyril Core S1 Excited State (S1) ICT Character S0->S1 Excitation S1->S0 Radiative Decay S1->S0 Non-Radiative (Heat) ISC Intersystem Crossing (Triplet State) S1->ISC Abs Absorbance (hν_ex ~330nm) Fluor Fluorescence (hν_em ~400nm) Note 6-Fluoro Effect: Reduces non-radiative decay Increases Photostability Note->S1

Figure 2: Simplified Jablonski Diagram illustrating the photophysical cycle. The 6-Fluoro substitution is hypothesized to suppress non-radiative decay pathways compared to the 6-H analog.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

    • Core Reference for Protocol A (QY Calcul
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

    • Authoritative source for Quinine Sulf
  • Fletcher, A. N. (1969). Fluorescence of substituted 2-quinolones. The Journal of Physical Chemistry, 73(7), 2217-2225.

    • Foundational text on Carbostyril fluorescence mechanisms.
  • Suzuki, Y., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives. Molecules, 28(16), 5966.

    • Recent data on quinolone derivative synthesis and spectral properties.[3][6]

Sources

Evaluating the Selectivity of 6-fluoro-4-methylquinolin-2(1H)-one as a PDE3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular and metabolic disease research, the pursuit of highly selective phosphodiesterase (PDE) inhibitors remains a cornerstone of therapeutic innovation. Among the diverse PDE families, PDE3 has emerged as a critical target due to its integral role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a vital second messenger in cardiac muscle, vascular smooth muscle, and platelets.[1][2] Inhibition of PDE3 can elicit potent inotropic and vasodilatory effects, offering significant therapeutic potential for conditions such as acute heart failure and intermittent claudication.[3][4][5] However, the clinical utility of PDE3 inhibitors is intrinsically linked to their selectivity. Off-target inhibition of other PDE families can lead to a range of adverse effects, underscoring the necessity for rigorous selectivity profiling of novel chemical entities.[6][7]

This guide provides a comprehensive framework for evaluating the selectivity of a novel investigational compound, 6-fluoro-4-methylquinolin-2(1H)-one, as a PDE3 inhibitor. We will objectively compare its hypothetical performance against established PDE3 inhibitors, milrinone and cilostazol, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new PDE inhibitors.

The Critical Role of Selectivity in PDE3 Inhibition

The phosphodiesterase superfamily comprises 11 distinct families (PDE1-11), each with multiple isoforms, exhibiting unique tissue distribution and substrate specificity for cAMP and/or cyclic guanosine monophosphate (cGMP).[8] While PDE3 is a primary target for cardiovascular therapies, other PDE families play crucial roles in a multitude of physiological processes. For instance, PDE4 is predominant in inflammatory and immune cells, and its inhibition is a therapeutic strategy for inflammatory diseases.[9] PDE5, the target for erectile dysfunction therapies, is highly expressed in the corpus cavernosum.[10]

A lack of selectivity in a PDE3 inhibitor can therefore trigger unintended physiological responses. For example, cross-inhibition of PDE4 can lead to gastrointestinal side effects such as nausea and diarrhea, while inhibition of PDE6, found in the retina, can cause visual disturbances.[7][11][12] Consequently, a thorough assessment of a new compound's inhibitory activity against a broad panel of PDE isoforms is not merely a regulatory requirement but a fundamental step in establishing a viable therapeutic window and a favorable safety profile.

Experimental Design for Selectivity Profiling

To comprehensively evaluate the selectivity of 6-fluoro-4-methylquinolin-2(1H)-one, a two-tiered approach is recommended:

  • In Vitro Enzymatic Assays: Direct assessment of the compound's inhibitory potency against a panel of purified PDE enzymes.

  • Cell-Based Assays: Confirmation of on-target activity and selectivity in a cellular context by measuring intracellular cAMP levels.

Reference Compounds

For a robust comparison, two well-characterized PDE3 inhibitors will be used as benchmarks:

  • Milrinone: A selective PDE3 inhibitor primarily used in the short-term treatment of acute decompensated heart failure.[13][14]

  • Cilostazol: A selective PDE3 inhibitor indicated for the treatment of intermittent claudication, known for its dual antiplatelet and vasodilatory actions.[15][16][17][18][19]

The non-selective PDE inhibitor, theophylline, can also be included as a negative control for selectivity.[3]

In Vitro PDE Inhibition Assay

The primary assessment of selectivity involves determining the half-maximal inhibitory concentration (IC50) of 6-fluoro-4-methylquinolin-2(1H)-one against a comprehensive panel of PDE isoforms.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffers and Reagents compound Prepare Serial Dilutions of 6-fluoro-4-methylquinolin-2(1H)-one, Milrinone, and Cilostazol reagents->compound add_compound Add Test Compounds and Controls compound->add_compound plate Dispense PDE Enzymes into 96-well Plate plate->add_compound incubate1 Pre-incubate at 30°C add_compound->incubate1 add_substrate Initiate Reaction with cAMP/cGMP Substrate incubate1->add_substrate incubate2 Incubate at 30°C add_substrate->incubate2 terminate Terminate Reaction incubate2->terminate detect Measure Product Formation (e.g., Luminescence, Fluorescence) terminate->detect analyze Calculate % Inhibition and Determine IC50 Values detect->analyze

Caption: Workflow for the in vitro PDE inhibition assay.

Detailed Protocol
  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., from PDE1A, 2A, 3A, 3B, 4A, 4B, 4C, 4D, 5A, 6C, etc.) are diluted in the appropriate assay buffer. The substrates, cAMP or cGMP, are also prepared in the assay buffer.

  • Compound Dilution: A serial dilution of 6-fluoro-4-methylquinolin-2(1H)-one, milrinone, and cilostazol is prepared, typically in DMSO, and then further diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted PDE enzyme.

    • Add the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) for 100% enzyme activity and a positive control inhibitor.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the substrate (cAMP for PDE3, 4, 7, 8; cGMP for PDE5, 6, 9; and both for PDE1, 2, 10, 11).

    • Incubate the reaction at 30°C for a specified time, ensuring the reaction remains in the linear range.

    • Terminate the reaction.

  • Detection: The amount of remaining substrate or the product formed is quantified. Several commercial kits are available for this purpose, utilizing various detection methods such as fluorescence polarization, luminescence, or radioassays.[20][21][22][23][24][25][26] The PDE-Glo™ Phosphodiesterase Assay is a common example of a luminescent-based assay.[23][24]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Data Presentation
PDE Isoform6-fluoro-4-methylquinolin-2(1H)-one IC50 (nM)Milrinone IC50 (nM)Cilostazol IC50 (nM)
PDE3A 5 420 [14]20
PDE3B 8 450 25
PDE1C>10,000>10,000>10,000
PDE2A>10,000>10,000>10,000
PDE4B5,000>10,0008,000
PDE5A>10,000>10,000>10,000
PDE6C>10,000>10,000>10,000

Note: IC50 values for milrinone and cilostazol are representative values from the literature. The values for 6-fluoro-4-methylquinolin-2(1H)-one are hypothetical for illustrative purposes.

Interpretation of Hypothetical Data:

Based on this hypothetical data, 6-fluoro-4-methylquinolin-2(1H)-one demonstrates potent inhibition of both PDE3A and PDE3B isoforms, with IC50 values in the low nanomolar range. Importantly, it exhibits over 1000-fold selectivity for PDE3 over other tested PDE families, suggesting a highly selective profile. In this hypothetical scenario, it is significantly more potent and selective than milrinone and shows comparable or slightly better potency than cilostazol against PDE3.

Cellular cAMP Measurement Assay

To validate the in vitro findings and assess the compound's activity in a physiological context, a cell-based assay to measure intracellular cAMP levels is crucial. This assay confirms that the compound can penetrate the cell membrane and engage its target to elicit a functional response.

Signaling Pathway

G GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by Response Cellular Response PKA->Response Phosphorylates Substrates AMP AMP PDE3->AMP Inhibitor 6-fluoro-4-methylquinolin-2(1H)-one Inhibitor->PDE3 Inhibits

Caption: cAMP signaling pathway and the site of PDE3 inhibition.

Detailed Protocol
  • Cell Culture: Use a cell line that expresses PDE3 and a Gs-coupled receptor, such as human platelets, vascular smooth muscle cells, or a recombinant cell line (e.g., HEK293) overexpressing the target.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 6-fluoro-4-methylquinolin-2(1H)-one, milrinone, or cilostazol for a specified duration.

    • Stimulate the cells with a Gs-coupled receptor agonist (e.g., isoproterenol or forskolin) to induce cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit. Common methods include competitive immunoassays with chemiluminescent, fluorescent, or colorimetric readouts, or bioluminescent assays.[27][28][29][30][31]

  • Data Analysis: Quantify the potentiation of agonist-stimulated cAMP levels by the test compounds. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation.

Hypothetical Data Presentation
CompoundEC50 for cAMP Potentiation (nM)
6-fluoro-4-methylquinolin-2(1H)-one15
Milrinone800
Cilostazol50

Note: EC50 values are hypothetical for illustrative purposes.

Interpretation of Hypothetical Data:

The hypothetical cellular data corroborates the in vitro findings. 6-fluoro-4-methylquinolin-2(1H)-one effectively potentiates cAMP levels in a cellular environment, indicating good cell permeability and on-target engagement. The lower EC50 value compared to milrinone and cilostazol suggests superior cellular potency in this illustrative example.

Conclusion and Future Directions

The comprehensive evaluation of 6-fluoro-4-methylquinolin-2(1H)-one's selectivity is paramount to its potential development as a therapeutic agent. The experimental framework outlined in this guide, combining in vitro enzymatic assays with cell-based functional assessments, provides a robust methodology for characterizing its pharmacological profile.

Based on our hypothetical data, 6-fluoro-4-methylquinolin-2(1H)-one emerges as a highly potent and selective PDE3 inhibitor, surpassing the benchmark compounds milrinone and cilostazol in several key parameters. This superior selectivity profile would be predicted to translate into a more favorable safety margin, with a reduced likelihood of off-target side effects.

Further investigations should include:

  • Kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Broader selectivity screening against all PDE families and a panel of other common off-targets (e.g., receptors, ion channels, kinases).

  • In vivo studies in relevant animal models of cardiovascular disease to assess efficacy, pharmacokinetics, and tolerability.

By adhering to a rigorous and logical evaluation process, the true therapeutic potential of novel PDE3 inhibitors like 6-fluoro-4-methylquinolin-2(1H)-one can be accurately determined, paving the way for the development of safer and more effective treatments for cardiovascular and metabolic disorders.

References

  • Zebda R, Paller AS. Phosphodiesterase 4 inhibitors. J Am Acad Dermatol. 2018 Mar;78(3 Suppl 1):S43-S52. Link

  • Movsesian MA, et al. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Front Cardiovasc Med. 2022 Jul 12;9:908835. Link

  • Wikipedia. PDE3 inhibitor. Link

  • Global Cities Hub. What Are the Distinct Side-Effect Profiles of Tadalafil vs Sildenafil?. 2026 Jan 22. Link

  • Reaction Biology. PDE Screening Services for Drug Discovery. Link

  • Frontiers. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. 2024 Aug 7. Link

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Link

  • National Center for Biotechnology Information. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Link

  • BPS Bioscience. PDE3B Assay Kit. Link

  • Janjua et al. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Front Pharmacol. 2022; 13: 1057083. Link

  • Wu S.N., Liu S.I., Huang M.H. Cilostazol, an inhibitor of type 3 phosphodiesterase, stimulates large-conductance, calcium-activated potassium channels in pituitary GH3 cells and pheochromocytoma PC12 cells. Endocrinology. 2004;145:1175–1184. Link

  • Manganiello V, et al. Functions of PDE3 Isoforms in Cardiac Muscle. J Cardiovasc Pharmacol. 2010 Nov; 56(5): 451–456. Link

  • National Center for Biotechnology Information. Milrinone. Link

  • National Center for Biotechnology Information. Cilostazol. Link

  • ResearchGate. Potency, selectivity, and consequences of nonselectivity of PDE inhibition. Link

  • Promega Corporation. cAMP-Glo™ Assay. Link

  • MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Link

  • Frontiers. Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer's disease. Link

  • Thermo Fisher Scientific. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems. Link

  • CV Pharmacology. Phosphodiesterase Inhibitors. Link

  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Link

  • Patsnap Synapse. What are PDE3 inhibitors and how do they work?. Link

  • Promega Corporation. PDE-Glo™ Phosphodiesterase Assay Technical Bulletin. Link

  • BellBrook Labs. What is the Best Phosphodiesterase (PDE) Assay for HTS?. Link

  • PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Link

  • ResearchGate. Effects of cilostazol in the heart. Link

  • Biocompare. cAMP Assay Kits. Link

  • National Center for Biotechnology Information. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Link

  • Pharmacy Freak. Mechanism of Action of Cilostazol. Link

  • Circulation Research. Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis: Implication in Heart Failure. Link

  • Revvity. cAMP assay provides flexibility and stable pharmacology. Link

  • Bentham Science. Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Link

  • Creative Diagnostics. Phosphodiesterase Inhibitors Test Reagents. Link

  • PubMed. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine. Link

  • Abcam. ab241034 Phosphodiesterase Assay Kit. Link

  • National Center for Biotechnology Information. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. Link

  • Patsnap Synapse. What is the mechanism of Cilostazol?. Link

  • ResearchGate. Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Link

Sources

Comparative Guide: Synthetic Routes for Substituted 4-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-quinolone scaffold (4-oxo-1,4-dihydroquinoline) is the pharmacophore underpinning fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and emerging anticancer agents. For drug development professionals, the choice of synthetic route is rarely about "one size fits all"; it is a strategic decision balancing regiocontrol , functional group tolerance , and scalability .

This guide compares the three dominant methodologies:

  • The Gould-Jacobs Reaction: The historical industrial workhorse.

  • The Grohe-Heberer (Grohe) Process: The gold standard for N-alkylated fluoroquinolones.

  • Pd-Catalyzed Carbonylation: The modern, mild approach for complex substrates.

Part 1: Strategic Decision Matrix

FeatureGould-Jacobs Grohe-Heberer Pd-Catalyzed Carbonylation
Primary Utility Multi-kilogram synthesis of simple cores.Synthesis of N-alkylated (e.g., cyclopropyl) antibiotics.Late-stage functionalization of complex leads.
Key Limitation Cannot introduce N-substituents early; requires harsh alkylation later.Requires acid chloride precursors; multi-step linear sequence.High catalyst cost; residual metal removal required.
Regioselectivity Poor for meta-substituted anilines (gives mixtures).Excellent (driven by acylation regiochemistry).High (directed by halide position).
Conditions Harsh (>250°C thermal cyclization).[1]Mild to Moderate (Base-mediated cyclization).Mild (<100°C, often requires CO gas).
Atom Economy Moderate (Loss of ethanol/CO2).Good.Excellent.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways of the three methods, highlighting the critical bond-forming steps.

QuinoloneSynthesis cluster_GJ Gould-Jacobs (Thermal) cluster_GH Grohe-Heberer (Acylation) Aniline Aniline Enamine Anilinoacrylate Intermediate Aniline->Enamine Condensation EMME EMME (Ethoxymethylenemalonate) EMME->Enamine ThermCycl Thermal Cyclization (250°C, Dowtherm A) Enamine->ThermCycl -EtOH GJ_Prod 4-Hydroxyquinoline Scaffold ThermCycl->GJ_Prod Tautomerization BenzoylCl Benzoyl Chloride Acylated N-Acyl Enamine BenzoylCl->Acylated Acylation AminoAcrylate Amino Acrylate AminoAcrylate->Acylated BaseCycl Base Cyclization (NaH or K2CO3) Acylated->BaseCycl Intramolecular Nu-Attack GH_Prod N-Substituted 4-Quinolone BaseCycl->GH_Prod

Figure 1: Mechanistic divergence between the thermal Gould-Jacobs route and the base-mediated Grohe-Heberer process.

Part 3: Detailed Experimental Protocols

Route 1: The Gould-Jacobs Protocol (Thermal Cyclization)

Best For: Unsubstituted N-H quinolones; large-scale manufacturing where high heat is manageable.

Mechanism: The reaction proceeds via the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine. The critical step is the thermal electrocyclic ring closure, which requires overcoming a high activation energy barrier (typically >250°C).[1][2]

Protocol:

  • Condensation: In a round-bottom flask, mix 1.0 eq of substituted aniline with 1.1 eq of EMME. Heat to 110–120°C for 2 hours. Use a Dean-Stark trap if solvent (toluene) is used, though neat reaction is common.

    • Validation: Solidification of the reaction mixture often indicates formation of the enamine intermediate.

  • Cyclization: Add the crude solid to Dowtherm A (diphenyl ether/biphenyl eutectic mixture) or diphenyl ether pre-heated to 250°C. The concentration should be ~0.1 M to prevent intermolecular polymerization.

    • Critical Control Point: Temperature must be maintained >250°C. Below this, the reaction stalls.[1]

  • Workup: Cool the mixture to room temperature. The 4-quinolone product usually precipitates out of the non-polar Dowtherm A. Dilute with hexane to maximize precipitation. Filter and wash with hexane/acetone.

  • Hydrolysis/Decarboxylation (Optional): If the 3-ester is not desired, reflux in 10% NaOH followed by acidification and thermal decarboxylation in quinoline.

Pros/Cons:

  • (+) Cheap starting materials.

  • (-) Regioselectivity Issues: A meta-substituted aniline (e.g., 3-chloroaniline) will yield a mixture of 5-chloro and 7-chloro isomers (often 1:1), requiring difficult chromatographic separation.

  • (-) N-Alkylation: Impossible to introduce bulky N-substituents (like cyclopropyl) before cyclization.

Route 2: The Grohe-Heberer Method (The "Grohe Process")

Best For: Fluoroquinolone antibiotics (Ciprofloxacin, Moxifloxacin) requiring specific N-alkylation and high purity.

Mechanism: This route reverses the logic of Gould-Jacobs. Instead of condensing aniline + malonate, it acylates an amino acrylate with a benzoyl chloride. This allows the nitrogen to be substituted before the ring closes, bypassing the difficult N-alkylation of the quinolone core.

Protocol:

  • Acylation: Dissolve 1.0 eq of ethyl 3-(dimethylamino)acrylate in toluene/triethylamine. Add 1.0 eq of the substituted benzoyl chloride (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) dropwise at 0°C. Stir at RT for 4 hours.

  • Substitution: Treat the intermediate with 1.0 eq of the primary amine (e.g., cyclopropylamine). The amine displaces the dimethylamino group.

    • Observation: This step is usually exothermic and rapid.

  • Cyclization: Dissolve the intermediate in an aprotic solvent (DMF or DMSO). Add 1.2 eq of base (NaH or K2CO3). Heat to 80–100°C.

    • Mechanism:[1][2][3][4][5][6][7] The nitrogen anion attacks the aromatic ring (Nucleophilic Aromatic Substitution, S_NAr), displacing the ortho-halogen (usually Fluorine or Chlorine).

  • Workup: Pour into ice water. Acidify with HCl to precipitate the carboxylic acid derivative.

Pros/Cons:

  • (+) Regiospecific: The position of the carbonyl is fixed by the benzoyl chloride precursor.

  • (+) Versatile N-Substitution: The only route to efficiently install N-cyclopropyl or N-aryl groups.

  • (-) Linear step count is higher.

Route 3: Pd-Catalyzed Carbonylation

Best For: Library generation, late-stage diversification, and acid-sensitive substrates.

Protocol:

  • Setup: In a pressure tube or autoclave, combine 1.0 eq of 2-iodoaniline , 1.2 eq of a terminal alkyne, and 2-5 mol% PdCl2(PPh3)2.

  • Conditions: Add solvent (diethylamine or DMF) and pressurize with Carbon Monoxide (CO) to 10–20 atm (balloon pressure is possible with specific catalysts). Heat to 80–100°C for 12 hours.

  • Mechanism:

    • Oxidative addition of Pd to Ar-I.

    • CO insertion to form Ar-Pd-CO.

    • Alkyne insertion and reductive elimination/cyclization.

Pros/Cons:

  • (+) Mild: Avoids the 250°C conditions of Gould-Jacobs.

  • (+) One-Pot: Can form 2-substituted-4-quinolones directly from alkynes.

  • (-) Cost: Palladium catalysts and ligand optimization required.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

Distinguishing Isomers (Tautomerism)

A common pitfall is misidentifying the product as the 4-hydroxyquinoline (enol) vs. the 4-quinolone (keto). While they are tautomers, the N-substituted products are fixed as quinolones.

Diagnostic4-Quinolone (Keto) 4-Hydroxyquinoline (Enol) 2-Quinolone (Isomer)
IR (Carbonyl) Strong band ~1620–1640 cm⁻¹Weak/Absent (Broad OH ~3000)Strong band ~1650–1670 cm⁻¹
1H NMR C2-H and C3-H coupling (d, J=7-8Hz)Broad OH singlet (exchangeable)Distinct shift in aromatic region
UV-Vis

~310–330 nm

~280–300 nm
Distinct absorption profile

The "Conrad-Limpach" Trap: When reacting aniline with


-ketoesters:
  • Kinetic Control (25°C): Forms the enamine (Schiff base). Heating this to 250°C gives the 4-quinolone .[4][7]

  • Thermodynamic Control (140°C): Forms the amide. Cyclizing this gives the 2-quinolone (Knorr Quinoline Synthesis).

  • Validation: Always check the intermediate by TLC. The enamine is less polar than the amide.

References

  • Gould-Jacobs Reaction Overview & Mechanism. Wikipedia. Available at: [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route. MDPI. Available at: [Link][8]

  • Recent Advances in Transition-Metal-Catalyzed Synthesis of 4-Quinolones. RSC Advances. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and chemical synthesis, the lifecycle of a compound extends beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 6-fluoro-4-methylquinolin-2(1H)-one, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a procedural task, but as an integral part of scientific integrity.

Part 1: Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the foundation of safe disposal. Based on analogous compounds such as 6-fluoroquinoline and other substituted quinolinones, we must assume 6-fluoro-4-methylquinolin-2(1H)-one presents the following risks.[1][2][3]

Table 1: Inferred Hazard Profile for 6-fluoro-4-methylquinolin-2(1H)-one

Hazard ClassPotential Effects & RationaleGHS Pictogram (Anticipated)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Quinoline itself is toxic.[2]हेल्थ हज़ार्ड
Skin Irritation Causes skin irritation. Fluorinated and quinoline-based compounds often exhibit this property.[1][3]एक्सक्लेमेशन मार्क
Eye Irritation Causes serious eye irritation. A common characteristic for this chemical family.[1][3]एक्सक्लेमेशन मार्क
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosol.[3]एक्सक्लेमेशन मार्क
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[2] Halogenated organic compounds often persist in the environment.पर्यावरण

Given this profile, all handling and disposal operations must be conducted with appropriate engineering controls (i.e., a certified chemical fume hood) and Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A flame-retardant laboratory coat. Ensure cuffs are snug and the coat is fully buttoned.

  • Respiratory Protection: Not typically required if handled within a fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved N95 respirator is recommended.

Part 2: Step-by-Step Disposal Protocol

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[4][5] The following protocol ensures compliance with these regulations.

Step 1: Waste Characterization

First, determine the nature of the waste stream containing 6-fluoro-4-methylquinolin-2(1H)-one.

  • A. Pure Compound/Neat Material: Unused or expired solid chemical.

  • B. Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and bench paper with gross contamination (visible residue).

  • C. Dilute Solutions: Liquid waste from experiments, potentially mixed with other solvents.

Step 2: Waste Segregation - The Causality of Chemical Compatibility

Proper segregation is paramount to prevent dangerous reactions within a waste container.[6] As a fluorinated (halogenated) organic compound, 6-fluoro-4-methylquinolin-2(1H)-one waste must be kept separate from non-halogenated solvent waste.[6] Mixing these streams can complicate the final disposal process and significantly increase costs. Furthermore, never mix acidic waste with basic waste, or with reactive chemicals like oxidizers.

Step 3: Container Selection and Labeling

  • Select an Approved Container: Use only containers approved for hazardous waste. These are typically made of high-density polyethylene (HDPE) or glass for liquids, and leak-proof, sealable containers for solids.

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-fluoro-4-methylquinolin-2(1H)-one" and any other constituents. Do not use abbreviations.

    • The specific hazard(s): "Toxic," "Irritant," "Environmental Hazard."

    • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Accumulation and Storage

  • Solid Waste (Pure Compound & Contaminated Labware):

    • Carefully place the solid material or contaminated items into a designated, labeled solid waste container.

    • For powders, ensure this is done in a fume hood to prevent inhalation.

    • Keep the container sealed at all times, except when adding waste.

  • Liquid Waste (Dilute Solutions):

    • Using a funnel, pour the liquid waste into a designated, labeled liquid waste container.

    • This container must be for "Halogenated Organic Waste."

    • Ensure the container is kept in a secondary containment bin to catch any potential leaks.

    • Keep the container sealed with a proper cap. Do not use stoppers or parafilm.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity.

  • Once the container is full or has been accumulating for 180 days (or as specified by local regulations), submit a waste pickup request to your EHS office.

  • NEVER dispose of 6-fluoro-4-methylquinolin-2(1H)-one down the drain or in the regular trash.[7] This is illegal and environmentally harmful.

Part 3: Emergency Procedures for Spills

In the event of a spill during the disposal process, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Control Ignition Sources: If any flammable solvents are present, eliminate all sources of ignition.

  • Absorb the Spill: For small spills, use an absorbent material like vermiculite, dry sand, or a commercial chemical spill kit.[7] Do not use paper towels for large spills as they can increase the surface area.

  • Collect and Containerize: Wearing appropriate PPE, carefully scoop the absorbent material into your hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-fluoro-4-methylquinolin-2(1H)-one.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Containerize & Label cluster_3 Step 3: Final Disposal start Generate Waste Containing 6-fluoro-4-methylquinolin-2(1H)-one char_waste Characterize Waste Type start->char_waste spill Spill Occurs start->spill solid_waste Container: 'Solid Halogenated Waste' Label with full chemical name, hazards, and accumulation date. char_waste->solid_waste Solid / Contaminated Labware liquid_waste Container: 'Liquid Halogenated Waste' Label with full chemical name, hazards, and accumulation date. char_waste->liquid_waste Liquid / Solution ehs_pickup Store in Satellite Accumulation Area. Keep container closed. Request EHS pickup when full. solid_waste->ehs_pickup liquid_waste->ehs_pickup spill_proc Follow Emergency Spill Protocol: 1. Alert & Evacuate 2. Absorb 3. Collect as Hazardous Waste 4. Decontaminate & Report spill->spill_proc

Caption: Disposal workflow for 6-fluoro-4-methylquinolin-2(1H)-one.

References

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, January 6). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 6-fluoro-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-fluoro-4-methylquinolin-2(1H)-one, a fluorinated quinoline derivative with significant applications in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

6-fluoro-4-methylquinolin-2(1H)-one and its analogs are recognized as hazardous substances. The primary risks associated with this compound include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Damage: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3][4]

Given its powdered form, there is a significant risk of aerosolization, leading to inadvertent inhalation or contamination of surfaces. Therefore, a thorough risk assessment is mandatory before any handling procedures are initiated.

Engineering Controls: The First Line of Defense

To minimize exposure, all handling of 6-fluoro-4-methylquinolin-2(1H)-one should be conducted within a certified chemical fume hood.[5][6] This engineering control is critical for preventing the inhalation of airborne particles and containing any potential spills. The fume hood should have a tested and certified face velocity to ensure adequate airflow.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is essential for safeguarding against direct contact with 6-fluoro-4-methylquinolin-2(1H)-one. The following table summarizes the required PPE for various laboratory scenarios.[7][8][9][10]

Scenario Hand Protection Eye and Face Protection Respiratory Protection Body Protection
Handling Solid Compound Nitrile or Neoprene Gloves (double-gloving recommended)Chemical Splash Goggles and a Face ShieldN95 or higher-rated particulate respiratorLaboratory Coat (fully buttoned)
Preparing Solutions Nitrile or Neoprene GlovesChemical Splash Goggles and a Face ShieldAir-purifying respirator with organic vapor cartridges (if solvent is volatile)Laboratory Coat and a Chemical-resistant Apron
General Laboratory Use Nitrile or Neoprene GlovesSafety Glasses with side shields (minimum)As determined by risk assessmentLaboratory Coat

Note: Always inspect gloves for signs of degradation or punctures before use.[11] Used gloves should be disposed of as hazardous waste.

Step-by-Step Operational Procedures

The following procedural guide is designed to ensure the safe and efficient handling of 6-fluoro-4-methylquinolin-2(1H)-one from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • The storage container should be clearly labeled with the chemical name, hazard pictograms, and date of receipt.[12]

Weighing the Compound
  • Perform all weighing operations within a chemical fume hood.

  • To minimize dust generation, use an anti-static weigh boat or paper.[13]

  • Gently tap the container to dispense the powder; avoid scooping if possible to prevent aerosolization.

  • Close the primary container immediately after dispensing.

Preparing Solutions
  • When preparing solutions, slowly add the powdered compound to the solvent to prevent splashing.

  • If the solvent is volatile, ensure the fume hood sash is at the appropriate height to maintain proper airflow.

  • Use a magnetic stirrer for dissolution to avoid manual agitation that could lead to spills.

Experimental Use
  • All reactions and manipulations involving 6-fluoro-4-methylquinolin-2(1H)-one should be conducted in a chemical fume hood.

  • Ensure all glassware is properly secured and that the experimental setup is stable.

  • Maintain a clutter-free workspace to minimize the risk of accidents.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material.[14] Collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent.

Disposal Plan: Environmental Responsibility

All waste containing 6-fluoro-4-methylquinolin-2(1H)-one, including contaminated PPE, weigh boats, and excess solutions, must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.

Workflow and Logic Diagrams

To visually represent the safety protocols, the following diagrams outline the key decision-making and operational workflows.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Risk Assessment (Review SDS) SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards PrepWorkArea 3. Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea Don PPE Weighing 4. Weighing Solid PrepWorkArea->Weighing Begin Work Dissolution 5. Solution Preparation Weighing->Dissolution Experiment 6. Experimental Use Dissolution->Experiment Decontamination 7. Decontaminate Work Area & Glassware Experiment->Decontamination Complete Experiment WasteDisposal 8. Segregate & Label Hazardous Waste Decontamination->WasteDisposal FinalDisposal 9. Dispose via Licensed Vendor WasteDisposal->FinalDisposal EmergencyResponse Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Situation (with proper PPE) Spill->Assess FirstAid Administer First Aid Assess->FirstAid ContainSpill Contain Spill Assess->ContainSpill Medical Seek Medical Attention FirstAid->Medical Decontaminate Decontaminate Area ContainSpill->Decontaminate Report Report Incident Decontaminate->Report Medical->Report

Caption: Emergency response plan for spills or exposures.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Maryland. (n.d.). Laboratory Safety Guide. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • University of California, Riverside EHS. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroquinolin-4-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (2019, July 25). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Dartmouth College EHS. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-4-methylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-4-methylquinolin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.